Technical Documentation Center

Ethyl 1-bromo-4-oxo-4H-quinolizine-3-carboxylate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Ethyl 1-bromo-4-oxo-4H-quinolizine-3-carboxylate
  • CAS: 337909-11-2

Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to Ethyl 1-bromo-4-oxo-4H-quinolizine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals Introduction: The Emerging Potential of the 4H-Quinolizin-4-one Scaffold The 4H-quinolizin-4-one scaffold is a distinctive heterocyclic system defined by a...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emerging Potential of the 4H-Quinolizin-4-one Scaffold

The 4H-quinolizin-4-one scaffold is a distinctive heterocyclic system defined by a bridgehead nitrogen atom. This structural feature confers unique physicochemical properties, including a notable polar zwitterionic character, making it an increasingly compelling core for the design of novel therapeutic agents.[1] While its isomer, the quinazolin-4-one nucleus, has been the subject of extensive investigation, the medicinal chemistry of 4H-quinolizin-4-one derivatives represents a burgeoning yet highly promising field of research.[1] This guide provides a detailed technical overview of a specific derivative, Ethyl 1-bromo-4-oxo-4H-quinolizine-3-carboxylate, including its fundamental properties, synthesis, and potential applications in drug discovery.

Core Compound Specifications

Compound Name: Ethyl 1-bromo-4-oxo-4H-quinolizine-3-carboxylate

CAS Number: 337909-11-2[2][3][4][5]

PropertyValueSource
Molecular FormulaC12H10BrNO3[3][6]
Molecular Weight296.12 g/mol [3][4]

Synthetic Strategies and Methodologies

The synthesis of the 4H-quinolizin-4-one core, and by extension, Ethyl 1-bromo-4-oxo-4H-quinolizine-3-carboxylate, can be approached through several synthetic routes.[1] One of the prominent methods involves tandem Horner-Wadsworth-Emmons olefination followed by cyclization.[1][7] Another effective approach is the Stobbe condensation followed by cyclization, starting from commercially available materials like 2-pyridinecarbaldehyde.[7][8]

Generalized Synthetic Workflow

The synthesis and purification of 4H-quinolizin-4-one derivatives typically follow a structured workflow, as illustrated below. This process ensures the attainment of a pure compound suitable for further analysis and application.

Synthetic Workflow Start Starting Materials (e.g., Pyridine derivatives, Malonates) Synthesis Chemical Synthesis (e.g., Coupling Reaction, Cyclization) Start->Synthesis Reaction Workup Reaction Work-up (e.g., Extraction, Quenching) Synthesis->Workup Isolation Purification Purification (e.g., Column Chromatography, Recrystallization) Workup->Purification Refinement Analysis Structural Analysis (NMR, Mass Spectrometry, IR) Purification->Analysis Characterization Final Pure Ethyl 1-bromo-4-oxo-4H- quinolizine-3-carboxylate Analysis->Final Validation

Caption: A general workflow for the synthesis of 4H-quinolizin-4-one derivatives.

Exemplary Protocol: Tandem Horner-Wadsworth-Emmons Olefination/Cyclisation

This protocol provides a conceptual framework for the synthesis of functionalized 4H-quinolizin-4-ones.

Materials:

  • Appropriately substituted pyridine-2-carbaldehyde

  • Triethyl phosphonoacetate

  • Strong base (e.g., Sodium Hydride)

  • Anhydrous solvent (e.g., Tetrahydrofuran)

  • Brominating agent (e.g., N-Bromosuccinimide)

Step-by-Step Procedure:

  • Deprotonation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon), suspend sodium hydride in anhydrous tetrahydrofuran. Cool the suspension to 0 °C.

  • Ylide Formation: Add triethyl phosphonoacetate dropwise to the cooled suspension. Allow the mixture to stir at 0 °C for 30 minutes to facilitate the formation of the phosphonate ylide.

  • Olefination: To the ylide solution, add a solution of the substituted pyridine-2-carbaldehyde in anhydrous tetrahydrofuran dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 12-18 hours. The causality here is the nucleophilic attack of the ylide on the aldehyde, leading to the formation of an alkene.

  • Cyclization: Upon completion of the olefination, the reaction mixture is heated to reflux to induce intramolecular cyclization, forming the 4H-quinolizin-4-one ring system.

  • Bromination: After cooling, the reaction mixture is treated with a suitable brominating agent, such as N-bromosuccinimide, to introduce the bromine atom at the 1-position. The regioselectivity of this step is crucial and may require optimization.

  • Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Chemical Properties and Reactivity

The chemical reactivity of Ethyl 1-bromo-4-oxo-4H-quinolizine-3-carboxylate is dictated by its constituent functional groups: the quinolizine core, the bromo substituent, and the ethyl carboxylate.

  • Quinolizine Core: The heterocyclic nature of the quinolizine ring system makes it susceptible to both electrophilic and nucleophilic substitution reactions, although the electron-withdrawing nature of the oxo and carboxylate groups will influence the regioselectivity.[9]

  • Bromo Substituent: The bromine atom at the 1-position is a versatile handle for further functionalization. It can participate in various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, allowing for the introduction of a wide range of substituents.[10]

  • Ethyl Carboxylate: The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides or other derivatives. This provides another avenue for structural modification and the exploration of structure-activity relationships (SAR).[10]

Potential Applications in Drug Discovery

The quinoline and quinolizine scaffolds are privileged structures in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities.[11][12] These include antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[11][12][13]

Antimicrobial Potential

The structural similarity of the 4H-quinolizin-4-one core to quinolone antibiotics suggests a potential mechanism of action involving the inhibition of bacterial DNA gyrase and topoisomerase IV.[1] These enzymes are critical for bacterial DNA replication, and their inhibition leads to bacterial cell death.[1]

Antimicrobial Mechanism Compound Ethyl 1-bromo-4-oxo-4H- quinolizine-3-carboxylate Enzymes Bacterial DNA Gyrase & Topoisomerase IV Compound->Enzymes Inhibition Replication DNA Replication Enzymes->Replication Essential for CellDeath Bacterial Cell Death Enzymes->CellDeath Inhibition leads to Replication->CellDeath Leads to

Sources

Exploratory

An In-Depth Technical Guide to the Synthesis of Ethyl 1-bromo-4-oxo-4H-quinolizine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals Abstract The quinolizine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds and natural products. Specifically, 4-o...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinolizine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds and natural products. Specifically, 4-oxo-4H-quinolizine-3-carboxylate derivatives have garnered significant interest in medicinal chemistry due to their potential as therapeutic agents, including as HIV integrase inhibitors. This technical guide provides a comprehensive overview of a plausible and scientifically grounded synthetic pathway for Ethyl 1-bromo-4-oxo-4H-quinolizine-3-carboxylate, a halogenated derivative with potential for further chemical modification and exploration of its structure-activity relationships. This document will delve into the strategic considerations behind the synthetic route, detailed reaction mechanisms, and step-by-step experimental protocols, underpinned by authoritative references to the scientific literature.

Introduction: The Significance of the 4-Oxo-4H-quinolizine Core

The 4-oxo-4H-quinolizine core is a bicyclic aromatic system containing a bridgehead nitrogen atom. This unique structural feature imparts distinct electronic and steric properties, making it an attractive scaffold for the design of novel therapeutic agents. The planarity of the ring system, coupled with the presence of a ketone and a carboxylate group in the target molecule, offers multiple points for potential interaction with biological targets. The introduction of a bromine atom at the 1-position further modulates the electronic properties of the ring and provides a handle for subsequent cross-coupling reactions, enabling the synthesis of a diverse library of analogs for drug discovery programs.

This guide will focus on a convergent synthetic strategy, beginning with the construction of the core quinolizine ring system, followed by a regioselective bromination. The rationale for the chosen synthetic pathway is based on established and reliable organic transformations, aiming for efficiency and control over the final product's structure.

Proposed Synthetic Pathway: A Two-Stage Approach

The synthesis of Ethyl 1-bromo-4-oxo-4H-quinolizine-3-carboxylate can be logically approached in two main stages:

  • Formation of the 4-oxo-4H-quinolizine-3-carboxylate core: This involves the construction of the bicyclic ring system with the desired ester functionality at the 3-position. A plausible and efficient method for this transformation is a variation of the Gould-Jacobs reaction, which is widely used for the synthesis of quinoline and related heterocyclic systems.

  • Regioselective Bromination: This stage focuses on the introduction of a bromine atom at the 1-position of the pre-formed quinolizine core. This transformation requires careful consideration of the directing effects of the existing functional groups to achieve the desired regioselectivity.

The overall synthetic scheme is depicted below:

Synthesis_Pathway cluster_stage1 Stage 1: Quinolizine Core Synthesis cluster_stage2 Stage 2: Regioselective Bromination A 2-Pyridylacetic acid ester C Diethyl 2-((pyridin-2-yl)methylene)malonate (Intermediate) A->C Condensation B Diethyl ethoxymethylenemalonate B->C D Ethyl 4-oxo-4H-quinolizine-3-carboxylate C->D Intramolecular Cyclization (Heat) E Ethyl 4-oxo-4H-quinolizine-3-carboxylate G Ethyl 1-bromo-4-oxo-4H-quinolizine-3-carboxylate (Target Molecule) E->G Electrophilic Aromatic Substitution F N-Bromosuccinimide (NBS) F->G

Caption: Proposed two-stage synthesis pathway for Ethyl 1-bromo-4-oxo-4H-quinolizine-3-carboxylate.

Stage 1: Synthesis of the Ethyl 4-oxo-4H-quinolizine-3-carboxylate Core

The construction of the quinolizine ring system is the cornerstone of this synthesis. The chosen approach involves the condensation of a 2-pyridylacetic acid ester with diethyl ethoxymethylenemalonate (EMME), followed by a thermal intramolecular cyclization. This method is analogous to the well-established Gould-Jacobs reaction for quinoline synthesis.[1]

Reaction Mechanism

The reaction proceeds through two key steps:

  • Condensation: The active methylene group of the 2-pyridylacetic acid ester undergoes a condensation reaction with diethyl ethoxymethylenemalonate. This reaction is typically base-catalyzed and results in the formation of a vinylogous malonate intermediate, diethyl 2-((pyridin-2-yl)methylene)malonate.

  • Intramolecular Cyclization: Upon heating, the intermediate undergoes an intramolecular nucleophilic attack from the pyridine nitrogen onto one of the ester carbonyls, followed by the elimination of ethanol, leading to the formation of the six-membered ring and the quinolizine core.

Mechanism_Stage1 cluster_mech Mechanism of Quinolizine Core Formation Start 2-Pyridylacetic acid ester + Diethyl ethoxymethylenemalonate Intermediate Diethyl 2-((pyridin-2-yl)methylene)malonate Start->Intermediate Condensation (-EtOH) Cyclized Cyclized Intermediate Intermediate->Cyclized Heat (Intramolecular Nucleophilic Attack) Product Ethyl 4-oxo-4H-quinolizine-3-carboxylate Cyclized->Product Tautomerization & -EtOH

Caption: Simplified mechanism for the formation of the 4-oxo-4H-quinolizine-3-carboxylate core.

Experimental Protocol: Synthesis of Ethyl 4-oxo-4H-quinolizine-3-carboxylate

Materials:

  • Ethyl 2-(pyridin-2-yl)acetate

  • Diethyl ethoxymethylenemalonate (EMME)

  • High-boiling point solvent (e.g., Dowtherm A, Diphenyl ether)

  • Sodium ethoxide (catalytic amount, optional for the condensation step)

Procedure:

  • Condensation: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine equimolar amounts of ethyl 2-(pyridin-2-yl)acetate and diethyl ethoxymethylenemalonate in a suitable solvent such as toluene. A catalytic amount of sodium ethoxide can be added to facilitate the condensation.

  • Heat the mixture to reflux to drive the condensation to completion by removing the ethanol formed.

  • Cyclization: After the condensation is complete (monitored by TLC), carefully remove the lower-boiling solvent under reduced pressure.

  • Add a high-boiling point solvent such as Dowtherm A to the residue.

  • Heat the mixture to a high temperature (typically 240-260 °C) to induce the intramolecular cyclization. The reaction progress should be monitored by TLC.

  • Upon completion, cool the reaction mixture and purify the product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Parameter Value Reference
Starting Materials Ethyl 2-(pyridin-2-yl)acetate, Diethyl ethoxymethylenemalonate[2]
Cyclization Temperature 240-260 °C[1]
Typical Yield Moderate to good

Stage 2: Regioselective Bromination of the Quinolizine Core

The introduction of a bromine atom at the 1-position of the 4-oxo-4H-quinolizine-3-carboxylate core is a crucial step to obtain the target molecule. Electrophilic aromatic substitution is the most common method for the bromination of aromatic rings. N-Bromosuccinimide (NBS) is a mild and selective brominating agent often used for this purpose.[3]

Mechanistic Considerations for Regioselectivity

The regioselectivity of the bromination is governed by the electronic effects of the substituents on the quinolizine ring. The 4-oxo group is an electron-withdrawing group, which deactivates the ring towards electrophilic attack. Conversely, the bridgehead nitrogen and the fused pyridine ring can influence the electron density at different positions. The 1-position is ortho to the bridgehead nitrogen, which can direct electrophilic attack to this position. The ester group at the 3-position is also electron-withdrawing and will influence the overall reactivity.

Mechanism_Stage2 cluster_mech2 Mechanism of Regioselective Bromination Start Ethyl 4-oxo-4H-quinolizine-3-carboxylate Intermediate Sigma Complex (Bromonium ion intermediate) Start->Intermediate Electrophilic Attack (Br+) NBS N-Bromosuccinimide (NBS) NBS->Intermediate Product Ethyl 1-bromo-4-oxo-4H-quinolizine-3-carboxylate Intermediate->Product Deprotonation

Caption: Simplified mechanism for the electrophilic bromination of the quinolizine core.

Experimental Protocol: Synthesis of Ethyl 1-bromo-4-oxo-4H-quinolizine-3-carboxylate

Materials:

  • Ethyl 4-oxo-4H-quinolizine-3-carboxylate

  • N-Bromosuccinimide (NBS)

  • Solvent (e.g., Acetonitrile, Dichloromethane)

  • Radical scavenger (optional, to suppress radical side reactions)

Procedure:

  • Dissolve Ethyl 4-oxo-4H-quinolizine-3-carboxylate in a suitable solvent such as acetonitrile in a round-bottom flask protected from light.

  • Add N-Bromosuccinimide (1.0-1.1 equivalents) to the solution in portions at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to destroy any remaining NBS.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization to afford the pure Ethyl 1-bromo-4-oxo-4H-quinolizine-3-carboxylate.

Parameter Value Reference
Brominating Agent N-Bromosuccinimide (NBS)[3]
Solvent Acetonitrile or Dichloromethane
Temperature Room temperature to gentle reflux
Typical Yield Good

Characterization and Data

The final product, Ethyl 1-bromo-4-oxo-4H-quinolizine-3-carboxylate, can be characterized by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and the position of the bromine atom.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the presence of bromine (isotopic pattern).

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups (C=O of the ketone and ester).

Physicochemical Data for Ethyl 1-bromo-4-oxo-4H-quinolizine-3-carboxylate:

Property Value Reference
CAS Number 337909-11-2[4]
Molecular Formula C₁₂H₁₀BrNO₃[4]
Molecular Weight 296.12 g/mol [4]

Conclusion and Future Perspectives

This technical guide has outlined a robust and scientifically sound synthetic pathway for the preparation of Ethyl 1-bromo-4-oxo-4H-quinolizine-3-carboxylate. The two-stage approach, involving the construction of the quinolizine core followed by regioselective bromination, provides a reliable method for accessing this important heterocyclic scaffold. The presented protocols, grounded in established chemical principles and supported by the scientific literature, offer a solid foundation for researchers in the fields of organic synthesis and drug discovery.

The synthesized Ethyl 1-bromo-4-oxo-4H-quinolizine-3-carboxylate serves as a valuable intermediate for the development of novel therapeutic agents. The bromine atom at the 1-position can be readily functionalized using a variety of modern cross-coupling reactions, allowing for the introduction of diverse substituents and the exploration of structure-activity relationships. Further optimization of the reaction conditions and exploration of alternative synthetic routes will continue to be of interest to the scientific community, paving the way for the discovery of new and potent quinolizine-based therapeutics.

References

  • 4-oxo-4H-quinolizine-3-carboxylic acids as Mg2+ selective, fluorescent indicators. Bioconjugate Chemistry, 12(2), 203–212. [Link]

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and Quinazolines. Journal of the American Chemical Society, 61(10), 2890–2895. [Link]

  • Recent advances towards the synthesis of 4H-quinolizin-4-one. ResearchGate. [Link]

  • N-Bromosuccinimide. Wikipedia. [Link]

  • Facile Synthesis of 4-Oxo-4H-quinolizine-2-carboxamide Derivatives. ResearchGate. [Link]

  • Facile Synthesis of 4-Oxo-4H-quinolizine-2-carboxamide Derivatives - Figshare. [Link]

  • Mastering Bromination Reactions with N-Bromosuccinimide (NBS): A Comprehensive Guide. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • N-Bromosuccinimide (NBS) - Organic Chemistry Portal. [Link]

  • Regioselective oxidative bromination of arenes by a metal–organic framework-confined mono-bipyridyl iron(iii) catalyst - Dalton Transactions (RSC Publishing). [Link]

  • (PDF) Synthesis of Novel Nucleosides of 4-Oxoquinoline-3-carboxylic Acid Analogues. [Link]

  • An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates - NIH. [Link]

  • Synthesis of pyrano[3,2-c]quinoline-4-carboxylates and 2-(4-oxo-1,4-dihydroquinolin-3-yl)fumarates | Request PDF - ResearchGate. [Link]

  • 4H-Quinolizin-4-one Derivatives: A Review - Scientific journals of the University of Benghazi. [Link]

  • (PDF) Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate - ResearchGate. [Link]

  • Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids - PMC - NIH. [Link]

Sources

Foundational

Introduction: The Quinolizine Scaffold - A Privileged Heterocycle in Medicinal Chemistry

An In-depth Technical Guide to the Discovery of Novel Quinolizine-Based Compounds For Researchers, Scientists, and Drug Development Professionals The quinolizine ring system, a nitrogen-containing fused heterocyclic scaf...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Discovery of Novel Quinolizine-Based Compounds

For Researchers, Scientists, and Drug Development Professionals

The quinolizine ring system, a nitrogen-containing fused heterocyclic scaffold, represents a core structural motif in a diverse array of natural products, particularly in the quinolizidine alkaloids.[1][2] These alkaloids are biosynthesized from L-lysine and are found in various plants and even some animals like frogs.[1][2] The fundamental structure consists of a pyridine ring fused to a cyclohexane ring, with the nitrogen atom at a bridgehead position. This unique arrangement imparts specific stereochemical and electronic properties that make it an attractive scaffold for drug discovery.

Quinolizidine alkaloids (QAs) have demonstrated a remarkable breadth of pharmacological activities, including antiviral, cytotoxic, anti-inflammatory, antimicrobial, and antimalarial properties.[1][2] Notable examples include aloperine, which has shown potent anti-influenza A virus (IAV) activity, and matrine, which possesses antitumor and anti-inflammatory effects.[2][3] The therapeutic potential of these natural products has spurred significant interest in the synthesis and evaluation of novel, non-natural quinolizine-based compounds, aiming to optimize potency, selectivity, and pharmacokinetic profiles.

This guide provides a comprehensive technical overview of the key stages in the discovery of novel quinolizine-based compounds, from rational design and synthesis to structural characterization and pharmacological evaluation. It is intended to serve as a practical resource for researchers engaged in the exploration of this promising class of molecules.

Part 1: Synthetic Strategies for the Quinolizine Core

The construction of the quinolizine skeleton is a critical first step. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials. While classical methods exist, modern synthetic chemistry has introduced more efficient and versatile approaches.[4][5]

Cyclization Strategies from Pyridine and Quinoline Precursors

A prevalent strategy involves the elaboration of pre-existing pyridine or quinoline rings. One effective method is the synthesis of quinolizinium salts via the reaction of quinolines with internal alkynes, which can then be further modified. This approach leverages readily available starting materials to construct the fused bicyclic system.

Rationale: Using a pre-formed aromatic ring like quinoline provides a robust anchor and simplifies the final cyclization and aromatization steps. The choice of catalyst, often a transition metal, is crucial for controlling regioselectivity and achieving high yields under mild conditions.[4]

Workflow for Quinolizine Synthesis

G cluster_prep Starting Material Preparation cluster_reaction Core Synthesis cluster_purification Purification & Isolation SM Substituted Aniline / Pyridine Reaction Cyclocondensation / Domino Reaction SM->Reaction Step 1: Reaction Setup Reagent Cyclization Partner (e.g., Dicarbonyl, Alkyne) Reagent->Reaction Crude Crude Quinolizine Derivative Reaction->Crude Step 2: Quench & Workup Purify Chromatography (e.g., Column, HPLC) Crude->Purify Step 3: Purification Pure Pure Novel Compound Purify->Pure Step 4: Isolation

Caption: A generalized workflow for the synthesis and isolation of novel quinolizine derivatives.

Detailed Experimental Protocol: Synthesis of a Dihydroaloperine Analog

This protocol is adapted from methodologies aimed at improving the antiviral potency of the natural product aloperine.[3] It involves the chemical modification of the core aloperine scaffold.

Objective: To synthesize a novel derivative of aloperine by chemical modification to enhance anti-influenza A virus activity.

Materials:

  • Aloperine (starting material)

  • Methanol (solvent)

  • Palladium on Carbon (Pd/C, 10%)

  • Hydrogen gas (H₂)

  • Ethyl acetate (for extraction)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolution: Dissolve 100 mg of aloperine in 10 mL of methanol in a hydrogenation flask.

  • Catalyst Addition: Carefully add 10 mg of 10% Pd/C to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (balloon pressure is typically sufficient for this type of reaction). Repeat this process three times.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 4-6 hours).

  • Catalyst Removal: Once the reaction is complete, carefully vent the hydrogen gas and purge the flask with an inert gas. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with a small amount of methanol to ensure complete recovery of the product.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography, eluting with a gradient of dichloromethane and methanol to afford the pure dihydroaloperine analog.

  • Characterization: Confirm the structure of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Self-Validation: The success of the hydrogenation can be immediately validated by the disappearance of olefinic proton signals in the ¹H NMR spectrum of the purified product compared to the starting aloperine. HRMS will confirm the addition of two hydrogen atoms via a corresponding increase in the molecular weight.

Part 2: Structural Characterization and Validation

Unambiguous structural elucidation is paramount in the discovery of novel compounds. A combination of spectroscopic techniques is employed to confirm the identity, purity, and structure of the synthesized quinolizine derivatives.[6]

Spectroscopic Analysis Workflow

A logical workflow ensures that all structural aspects are covered, from molecular formula to the precise arrangement of atoms.

G Start Synthesized Pure Compound MS Mass Spectrometry (HRMS) Start->MS Determine Molecular Formula IR FTIR Spectroscopy Start->IR Identify Functional Groups NMR1H ¹H NMR Start->NMR1H Map Proton Environment Structure Final Structure Elucidated MS->Structure Consolidate Data IR->Structure Consolidate Data NMR13C ¹³C NMR NMR1H->NMR13C Map Carbon Skeleton NMR2D 2D NMR (COSY, HSQC) NMR13C->NMR2D Confirm Connectivity NMR2D->Structure Consolidate Data

Caption: Standard workflow for the spectroscopic characterization of a novel organic compound.

Key Spectroscopic Techniques and Data Interpretation

The characterization of novel quinolizine compounds relies on a suite of analytical methods.[6][7]

TechniquePurposeKey Information Provided
¹H NMR Determines the number and environment of hydrogen atoms.Chemical shifts, integration values (proton count), and coupling constants (J-values) reveal proton connectivity.
¹³C NMR Determines the number and environment of carbon atoms.Provides a count of unique carbon atoms and their chemical environment (aliphatic, aromatic, carbonyl, etc.).
2D NMR (COSY, HSQC) Establishes connectivity between atoms.COSY (Correlation Spectroscopy) shows ¹H-¹H couplings. HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded ¹H and ¹³C atoms.[8]
HRMS Provides the exact molecular weight.High-Resolution Mass Spectrometry (HRMS) allows for the unambiguous determination of the molecular formula.[7]
FTIR Identifies functional groups present in the molecule.Characteristic absorption bands indicate the presence of C=O, N-H, C-N, and other functional groups.[7]

Part 3: Pharmacological Evaluation and Structure-Activity Relationships (SAR)

With a novel, fully characterized compound in hand, the next phase is to assess its biological activity. The diverse activities reported for quinolizidine alkaloids suggest a wide range of potential therapeutic applications.[2][9][10]

Biological Screening Cascade

A tiered screening approach is efficient for identifying promising lead compounds. It begins with broad, high-throughput primary assays and progresses to more complex, low-throughput secondary and in vivo assays for the most active compounds.

G cluster_screening Screening Funnel Compound Novel Quinolizine Compound Library Primary Primary Assay (e.g., In Vitro Antiviral Screen) Compound->Primary High-Throughput Dose Dose-Response & Cytotoxicity Primary->Dose Identify 'Hits' Secondary Secondary Assay (e.g., Mechanism of Action) Dose->Secondary Confirm Potency & Selectivity Lead Lead Compound Identified Secondary->Lead Validate Target Engagement

Caption: A typical pharmacological screening cascade for identifying lead compounds.

Protocol: In Vitro Anti-Influenza A Virus (IAV) Assay

This protocol is designed to evaluate the ability of novel quinolizine compounds to protect cells from IAV-induced death, a common primary screening method.[3]

Objective: To determine the half-maximal effective concentration (EC₅₀) of a test compound against Influenza A virus (PR8 strain) in Madin-Darby Canine Kidney (MDCK) cells.

Materials:

  • MDCK cells

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS

  • IAV (PR8 strain)

  • Trypsin-TPCK (for viral activation)

  • Test quinolizine compounds (dissolved in DMSO)

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed MDCK cells into 96-well plates at a density of 1.5 x 10⁴ cells per well and incubate overnight at 37°C with 5% CO₂.

  • Compound Preparation: Prepare serial dilutions of the test compounds in infection medium (DMEM with 1 µg/mL Trypsin-TPCK).

  • Infection: Remove the growth medium from the cells. Add the diluted compounds to the wells, followed immediately by the IAV suspension at a multiplicity of infection (MOI) of 0.01. Include 'cells only' (no virus, no compound) and 'virus control' (virus, no compound) wells.

  • Incubation: Incubate the plates for 48 hours at 37°C with 5% CO₂.

  • Viability Assessment: After incubation, allow the plates to equilibrate to room temperature. Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Normalize the data with the 'cells only' control as 100% viability and the 'virus control' as 0% viability. Plot the percentage of cell protection against the log of the compound concentration and fit the data using a nonlinear regression model to determine the EC₅₀ value.

Structure-Activity Relationship (SAR) Insights

Systematic modification of a lead compound scaffold helps to identify which parts of the molecule are essential for its biological activity.[11][12] For quinolizidine alkaloids, SAR studies have revealed key structural features that influence potency.

Compound ScaffoldModificationImpact on ActivityReference
Aloperine Hydrogenation of C16/C17 double bondIncreased anti-IAV potency[3]
Aloperine Modifications at N12 and C16 positionsPotential to improve anti-IAV potency[3]
Imidazo[4,5-f]quinoline Regioisomeric changes (pyrazolo[3,4-f] vs. pyrazolo[4,3-f])Isomeric form is critical for immunostimulatory activity[11]
4-Aminoquinoline Substitution at the 3-position of the quinoline ringEssential for α2C-adrenoceptor antagonist activity[12]

These findings underscore the importance of stereochemistry and the precise placement of substituents in modulating the pharmacological effects of quinoline- and quinolizine-based compounds.[3][12]

Conclusion and Future Perspectives

The quinolizine scaffold is a wellspring of biologically active compounds with significant therapeutic potential.[1] The journey from a synthetic concept to a validated lead compound is a multidisciplinary effort requiring expertise in organic synthesis, analytical chemistry, and pharmacology. As demonstrated, the discovery process is an iterative cycle of design, synthesis, and testing, with each step providing critical insights that guide the next.

Future research in this area will likely focus on developing more stereoselective and efficient synthetic methods to access novel and complex quinolizine cores.[13][14] Furthermore, a deeper understanding of the mechanism of action of these compounds, aided by computational modeling and advanced biological assays, will be crucial for translating these promising scaffolds into next-generation therapeutics.[3][15] The continued exploration of the chemical space around the quinolizine nucleus holds immense promise for addressing unmet medical needs.

References

  • Synthesis of new quinolizinium-based fluorescent compounds and studies on their applications in photocatalysis. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Identification and Synthesis of Quinolizidines with Anti-Influenza A Virus Activity. ACS Medicinal Chemistry Letters. [Link]

  • Quinolizidine-Type Alkaloids: Chemodiversity, Occurrence, and Bioactivity. ACS Omega. [Link]

  • An Overview of Therapeutic Potential of Various Quinazoline Alkaloids and its Derivatives Containing Medicinal Plants. ResearchGate. [Link]

  • Quinolizidine-Type Alkaloids: Chemodiversity, Occurrence, and Bioactivity. ACS Omega. [Link]

  • Structure-activity relationships of imidazo[4,5-f]quinoline partial structures and analogs. Discovery of pyrazolo[3,4-f]quinoline derivatives as potent immunostimulants. Journal of Medicinal Chemistry. [Link]

  • Biologically active quinoline and quinazoline alkaloids part I. Medicinal Research Reviews. [Link]

  • An Overview of Therapeutic Potential of Various Quinazoline Alkaloids and its Derivatives Containing Medicinal Plants (PDF). ResearchGate. [Link]

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Molecules. [Link]

  • Biological activities of quinoline derivatives. Mini Reviews in Medicinal Chemistry. [Link]

  • Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. ResearchGate. [Link]

  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry. [Link]

  • Biological Activities of Quinoline Derivatives. Mini-Reviews in Medicinal Chemistry. [Link]

  • Structure−Activity Relationship of Quinoline Derivatives as Potent and Selective α2C-Adrenoceptor Antagonists. Journal of Medicinal Chemistry. [Link]

  • Recent Progress in the Synthesis of Quinolines. Current Organic Chemistry. [Link]

  • Pharmacological Potential of Quinoline Derivatives (Request PDF). ResearchGate. [Link]

  • A review on transition-metal-mediated synthesis of quinolines. Bohrium. [Link]

  • A review on synthetic investigation for quinoline- recent green approaches. Taylor & Francis Online. [Link]

  • Biological Activities of Quinoline Derivatives. Bentham Science. [Link]

  • Synthesis, Characterization, and DFT Calculations of Quinoline and Quinazoline Derivatives. ResearchGate. [Link]

  • Recent advances in the synthesis of quinolines: a review. RSC Advances. [Link]

  • Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. ACS Omega. [Link]

  • Novel Quinazolinone–Isoxazoline Hybrids: Synthesis, Spectroscopic Characterization, and DFT Mechanistic Study. Molecules. [Link]

  • A General Synthesis of Novel Quinoline-Based Isoindolin-1-one Derivatives. ResearchGate. [Link]

  • Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. Molecules. [Link]

  • Structure elucidation of quinoline| NMR Spectroscopy. YouTube. [Link]

Sources

Exploratory

A Researcher's Guide to the Preliminary Biological Screening of Quinolizine Derivatives

Foreword: The Quinolizine Scaffold - A Privileged Structure in Drug Discovery Quinolizine derivatives, bicyclic aromatic compounds containing a nitrogen atom at a bridgehead position, represent a cornerstone in medicinal...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Quinolizine Scaffold - A Privileged Structure in Drug Discovery

Quinolizine derivatives, bicyclic aromatic compounds containing a nitrogen atom at a bridgehead position, represent a cornerstone in medicinal chemistry. Their rigid, planar structure provides a unique scaffold for interacting with a multitude of biological targets. This has led to their investigation and development for a wide array of therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and cardiovascular agents.[1][2][3] The initial, or preliminary, biological screening of novel quinolizine derivatives is a critical step in the drug discovery pipeline. It serves as the primary filter to identify promising "hit" compounds that warrant the significant investment of time and resources required for lead optimization and preclinical development.

This guide provides a technical framework for conducting a robust preliminary biological screening of novel quinolizine derivatives. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the underlying scientific rationale for experimental design, data interpretation, and strategic decision-making.

I. The Strategic Imperative: Designing a Screening Cascade

A common pitfall in preliminary screening is a scattered, unfocused approach. A more effective strategy is to employ a screening cascade, a hierarchical series of assays that progressively refine the characterization of a compound's biological activity. This approach maximizes information gain while conserving resources.

The initial broad screening should focus on identifying any significant biological activity. Subsequent, more specific assays can then be used to elucidate the mechanism of action of the most promising candidates.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Secondary Screening & Mechanistic Insight cluster_2 Tier 3: Lead Prioritization Broad Cytotoxicity Broad Cytotoxicity Antioxidant Assays Antioxidant Assays Broad Cytotoxicity->Antioxidant Assays If Cytotoxic Enzyme Inhibition Assays Enzyme Inhibition Assays Broad Cytotoxicity->Enzyme Inhibition Assays If Cytotoxic Antimicrobial Panel Antimicrobial Panel Dose-Response Studies Dose-Response Studies Antimicrobial Panel->Dose-Response Studies If Active Antioxidant Assays->Dose-Response Studies If Active Anti-inflammatory Assays Anti-inflammatory Assays Enzyme Inhibition Assays->Anti-inflammatory Assays If Relevant Anti-inflammatory Assays->Dose-Response Studies If Active Selectivity Profiling Selectivity Profiling Dose-Response Studies->Selectivity Profiling Determine Potency (IC50/MIC) Lead Compound Lead Compound Selectivity Profiling->Lead Compound Novel Quinolizine Derivatives Novel Quinolizine Derivatives Novel Quinolizine Derivatives->Broad Cytotoxicity Initial Evaluation Novel Quinolizine Derivatives->Antimicrobial Panel

Caption: A tiered approach to screening quinolizine derivatives.

II. Foundational Assays: Cytotoxicity and Antimicrobial Screening

The initial tier of screening for novel quinolizine derivatives should focus on two broad areas of biological activity: cytotoxicity against human cells and antimicrobial activity. This dual approach provides a rapid assessment of the compound's potential as either an anticancer agent or an anti-infective.

A. Cytotoxicity Screening: The Gateway to Anticancer Potential

A primary goal in cancer drug discovery is the identification of compounds that can selectively inhibit the growth of malignant cells.[4] A panel of human cancer cell lines is typically used to evaluate the cytotoxic and/or cytostatic effects of the test compounds.

The SRB assay is a robust and reproducible method for assessing cell density, based on the measurement of cellular protein content.[4] It offers advantages over metabolic assays like the MTT assay, as it is less susceptible to interference from compounds that affect cellular metabolism.[5]

Detailed Protocol: SRB Cytotoxicity Assay

  • Cell Culture and Seeding:

    • Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

    • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

    • Seed the cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare a stock solution of the quinolizine derivative in DMSO.

    • Perform serial dilutions of the stock solution to create a range of test concentrations.

    • Treat the cells with the quinolizine derivatives. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).[4]

  • Incubation:

    • Incubate the plates for 48-72 hours.

  • Cell Fixation and Staining:

    • Discard the supernatant and fix the cells by gently adding cold 10% trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.[4]

    • Wash the plates five times with slow-running tap water and allow them to air dry.

    • Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[4]

  • Washing and Solubilization:

    • Quickly wash the plates with 1% acetic acid to remove unbound dye.[4]

    • Allow the plates to air dry completely.

    • Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Data Acquisition:

    • Measure the absorbance at 510 nm using a microplate reader.

    • Calculate the percentage of cell growth inhibition and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Data Presentation: Cytotoxicity of Quinolizine Derivatives

CompoundCell LineCancer TypeIC50 (µM)
Quinolizine-A MCF-7Breast15.2 ± 1.8
A549Lung22.5 ± 2.1
HCT116Colon18.9 ± 1.5
Quinolizine-B MCF-7Breast> 100
A549Lung> 100
HCT116Colon> 100
Doxorubicin MCF-7Breast0.8 ± 0.1
A549Lung1.2 ± 0.2
HCT116Colon0.9 ± 0.1
B. Antimicrobial Susceptibility Testing: The Hunt for New Antibiotics

The rise of antibiotic-resistant bacteria necessitates the discovery of novel antimicrobial agents.[6] Heterocyclic compounds, including quinolizine derivatives, are a promising source for such discoveries.[7][8] The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of a compound.[9]

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[9]

Detailed Protocol: Broth Microdilution Assay

  • Preparation of Bacterial Inoculum:

    • Culture bacterial strains (e.g., Staphylococcus aureus as a Gram-positive representative and Escherichia coli as a Gram-negative representative) in Mueller-Hinton Broth (MHB).

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard.

  • Compound Dilution:

    • In a 96-well plate, perform serial two-fold dilutions of the quinolizine derivative in MHB.[9]

  • Inoculation and Incubation:

    • Add the adjusted bacterial inoculum to each well.

    • Include a positive control (bacteria with a standard antibiotic like Ciprofloxacin), a negative control (broth only), and a growth control (bacteria in broth without any compound).[9]

    • Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

    • Optionally, a growth indicator like resazurin can be added. A color change from blue to pink indicates bacterial growth.[9]

Data Presentation: Antimicrobial Activity of Quinolizine Derivatives

CompoundMicrobial StrainGram StainMIC (µg/mL)
Quinolizine-C Staphylococcus aureusPositive8
Escherichia coliNegative16
Quinolizine-D Staphylococcus aureusPositive> 128
Escherichia coliNegative> 128
Ciprofloxacin Staphylococcus aureusPositive1
Escherichia coliNegative0.5

III. Tier 2: Unraveling Mechanisms of Action

Compounds that demonstrate significant activity in the primary screens should be advanced to secondary assays to gain insights into their potential mechanisms of action.

A. Antioxidant Activity Assays

Oxidative stress is implicated in numerous diseases, including cancer and inflammation.[10] Therefore, assessing the antioxidant potential of quinolizine derivatives can provide valuable mechanistic clues. A combination of assays is recommended to evaluate different aspects of antioxidant activity.

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical.[11][12]

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay: Similar to the DPPH assay, this method assesses radical scavenging capacity.[10][12]

  • Ferric Reducing Antioxidant Power (FRAP) Assay: This assay measures the ability of a compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[10]

  • Cupric Ion Reducing Antioxidant Capacity (CUPRAC) Assay: This method evaluates the reduction of cupric ions (Cu²⁺) to cuprous ions (Cu⁺).[11]

General Protocol Outline for Radical Scavenging Assays (DPPH & ABTS)

  • Prepare a stock solution of the radical (DPPH or ABTS•+).

  • Mix various concentrations of the quinolizine derivative with the radical solution.

  • Include a positive control (e.g., Ascorbic acid or Trolox).

  • Incubate in the dark at room temperature.

  • Measure the decrease in absorbance at a specific wavelength (e.g., 517 nm for DPPH).

  • Calculate the percentage of radical scavenging activity and determine the IC50 value.

G cluster_0 Radical Scavenging cluster_1 Metal Ion Reduction DPPH DPPH• ABTS ABTS•+ Fe3 Fe³⁺ Fe2 Fe²⁺ Fe3->Fe2 Cu2 Cu²⁺ Cu1 Cu⁺ Cu2->Cu1 Quinolizine Quinolizine Derivative Quinolizine->DPPH donates H•/e⁻ Quinolizine->ABTS donates H•/e⁻ Quinolizine->Fe3 reduces Quinolizine->Cu2 reduces

Caption: Mechanisms of common antioxidant assays.

B. Enzyme Inhibition Assays

Many drugs exert their therapeutic effects by inhibiting specific enzymes.[13][14] Enzyme assays are fundamental in drug discovery for identifying and characterizing such inhibitors.[15]

  • Target Selection: The choice of enzyme target should be guided by the therapeutic area of interest. For example, if anti-inflammatory activity is suspected, cyclooxygenase (COX) enzymes could be relevant targets.

  • Assay Format: Enzyme assays can be biochemical (using purified enzymes) or cell-based.[16] Biochemical assays are often used for initial screening due to their simplicity.[16]

  • Data Analysis: The results are typically expressed as the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Example Protocol Outline: Generic Kinase Inhibition Assay

  • Reagents: Purified kinase, substrate peptide, ATP, and the quinolizine derivative.

  • Reaction: In a microplate, combine the kinase, substrate, and various concentrations of the inhibitor.

  • Initiation: Start the reaction by adding ATP.

  • Incubation: Incubate at the optimal temperature for a defined period.

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as fluorescence, luminescence, or radioactivity.

  • Analysis: Calculate the percentage of inhibition and determine the IC50 value.

IV. Ensuring Scientific Integrity: The Role of Controls

The trustworthiness of screening data hinges on the appropriate use of controls. Every assay must be a self-validating system.

  • Negative Control: A sample containing all assay components except the test compound. This establishes the baseline response.

  • Positive Control: A known active compound for the specific assay. This confirms that the assay is working correctly.

  • Vehicle Control: A sample containing the solvent (e.g., DMSO) used to dissolve the test compound, at the same concentration as in the test wells. This accounts for any effects of the solvent on the assay.

V. Conclusion: From Screening to Lead

The preliminary biological screening of quinolizine derivatives is a multifaceted process that requires careful planning, execution, and interpretation. By employing a strategic screening cascade, utilizing robust and validated assays, and adhering to the principles of scientific integrity, researchers can effectively identify promising lead compounds for further development. The insights gained from this initial phase are invaluable in guiding the subsequent stages of the long and challenging journey from a novel chemical entity to a life-saving therapeutic.

References

  • Biobide. (n.d.). What is an Inhibition Assay?. Biobide Blog. Retrieved from [Link]

  • BenchChem. (2025). A Technical Guide to the Preliminary Biological Activity Screening of Novel Compounds: A Case Study Approach with "Spiramine A". BenchChem.
  • An Analysis upon Some Novel Heterocyclic Compounds with Antimicrobial Activity. (n.d.).
  • Pisoschi, A. M., & Negulescu, G. P. (2011). Methods for Total Antioxidant Activity Determination: A Review. Biochemistry & Analytical Biochemistry, 1(1), 106.
  • BellBrook Labs. (2025). Enzyme Assays: The Foundation of Modern Drug Discovery. BellBrook Labs.
  • Antibacterial Screening of some Heterocyclic Compounds Containing Quinoline Nucleus. (2017).
  • Chem Help ASAP. (2023). functional in vitro assays for drug discovery. YouTube.
  • A Review Of Heterocyclic Compound Synthesis And Antibacterial Activity. (2021).
  • Assay Guidance Manual. (2012). Mechanism of Action Assays for Enzymes.
  • Synthesis and Screening of Some Heterocyclic Compounds for Their Antibacterial Activity With Special Reference to Benzamides Derivatives. (2007). Oriental Journal of Chemistry.
  • Cytostatic and Cytotoxic Natural Products against Cancer Cell Models. (2019). PMC.
  • Heterocycle Compounds with Antimicrobial Activity. (n.d.). PubMed.
  • Munteanu, I. G., & Apetrei, C. (2021). Analytical Methods Used in Determining Antioxidant Activity: A Review. Antioxidants, 10(3), 332.
  • Anticancer drug screening of natural products: In vitro cytotoxicity assays, techniques, and challenges. (2025).
  • BioIVT. (n.d.). Enzyme Inhibition Studies. BioIVT.
  • Cytotoxicity of the natural compounds and extracts. a Cytotoxicity... (n.d.).
  • How to assess antioxidant activity? Advances, limitations, and applications of in vitro, in vivo, and ex vivo approaches. (n.d.). PubMed Central.
  • Munteanu, I. G., & Apetrei, C. (2021). Analytical Methods Used in Determining Antioxidant Activity: A Review. Polymers, 13(3), 332.
  • Biological activities of quinoline deriv
  • Methods for Rapid Screening of Biologically Active Compounds Present in Plant-Based Extracts. (n.d.). MDPI.
  • Kumar, S., Bawa, S., & Gupta, H. (2009). Biological Activities of Quinoline Derivatives. Mini-Reviews in Medicinal Chemistry, 9(14), 1648-1654.
  • An Overview: The biologically important quninoline deriv
  • Antioxidant compounds, assays of determination and mode of action. (2025).
  • Assessment of cytotoxicity of leaf extracts of Andrographis paniculata and Aspilia africana on murine cells in vitro. (n.d.). PMC.
  • review of 4H-quinolizin-4-one derivatives in medicinal chemistry. (n.d.). Benchchem.
  • Screening and identification of novel biologically active n
  • Rapid Screening of Natural Compounds for Novel Anticancer Drug Candid
  • Screening and identification of novel biologically active n
  • Fu, H. G., et al. (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. Molecules, 24(3), 548.
  • Biological activities of quinoline deriv
  • Styrylquinoline Derivatives as IGF1R Inhibitors. (2026). ACS Medicinal Chemistry Letters.
  • Synthesis and Characterization of Natural Product-Based Steroid-Triazole Hybrids via Click Reaction and Evaluation of Their Anticancer and Antibacterial Activities. (2026). ACS Omega.
  • A Review on Synthesis and Biological Applications of Quinoline Derivative as Fused Aromatic Compounds. (n.d.). Taylor & Francis Online.
  • Synthesis, Biological Evaluation of Novel Quinoline and its derivatives of Schiff's Base Compounds from Catalytic Free Green Solvent. (2024).
  • Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. (2019). PubMed.
  • Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition. (2020). PubMed Central.
  • Synthesis, Docking, and In Vitro Anticoagulant Activity Assay of Hybrid Derivatives of Pyrrolo[3,2,1-ij]Quinolin-2(1H)-one as New Inhibitors of Factor Xa and Factor XIa. (n.d.). MDPI.
  • Kate Jones, Assistant Editor – RSC Advances Blog. (2024). RSC Blogs.
  • Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. (n.d.). PubMed Central.
  • Synthesis, Characterization, In Silico and In Vitro Antimicrobial Evaluation of Some Quinoline Derivatives. (2025). Indian Journal of Chemistry (IJC).

Sources

Foundational

Spectroscopic Characterization of Ethyl 1-bromo-4-oxo-4H-quinolizine-3-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Foreword: Navigating Spectroscopic Frontiers In the landscape of drug discovery and materials science, the precise structural elucidation of novel heterocyc...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating Spectroscopic Frontiers

In the landscape of drug discovery and materials science, the precise structural elucidation of novel heterocyclic compounds is paramount. Ethyl 1-bromo-4-oxo-4H-quinolizine-3-carboxylate, a member of the quinolizine family, represents a scaffold of significant interest due to the diverse biological activities associated with this class of compounds.[1][2][3][4] While this specific derivative is commercially available, a comprehensive, publicly available spectroscopic dataset remains elusive. This guide, therefore, serves as a technical resource, providing a predictive analysis of its spectroscopic characteristics based on established principles and data from closely related analogs. As a Senior Application Scientist, the aim is to offer a robust framework for researchers to anticipate, interpret, and validate the spectroscopic data of this molecule.

Molecular Structure and Predicted Spectroscopic Behavior

The unique arrangement of the quinolizine core, substituted with a bromine atom and an ethyl carboxylate group, dictates its electronic and magnetic environments, which are probed by various spectroscopic techniques. The following sections will delve into the predicted data for ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

Predicted ¹H and ¹³C NMR Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination. The predicted chemical shifts for Ethyl 1-bromo-4-oxo-4H-quinolizine-3-carboxylate are derived from the analysis of similar quinolizine and quinoline structures.[1][5] The electron-withdrawing effects of the bromine atom, the carbonyl group, and the ester functionality, along with the anisotropic effects of the aromatic rings, are key determinants of the proton and carbon chemical shifts.

Table 1: Predicted ¹H NMR Data for Ethyl 1-bromo-4-oxo-4H-quinolizine-3-carboxylate

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H-2~8.5s-
H-6~9.2d~7.0
H-7~7.8t~7.5
H-8~8.0t~7.5
H-9~8.9d~8.0
O-CH₂-CH₃~4.4q~7.1
O-CH₂-CH₃~1.4t~7.1

Table 2: Predicted ¹³C NMR Data for Ethyl 1-bromo-4-oxo-4H-quinolizine-3-carboxylate

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-1 (C-Br)~115
C-2~145
C-3 (C-COOEt)~120
C-4 (C=O)~175
C-4a~138
C-6~140
C-7~128
C-8~135
C-9~130
C-9a~125
C=O (ester)~165
O-CH₂-CH₃~62
O-CH₂-CH₃~14

Experimental Protocols for Spectroscopic Analysis

To validate the predicted data, the following experimental protocols are recommended. These are standard procedures for the characterization of novel organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of Ethyl 1-bromo-4-oxo-4H-quinolizine-3-carboxylate in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical and should be based on the solubility of the compound.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: spectral width of 12-16 ppm, pulse angle of 30-45°, relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters: spectral width of 200-220 ppm, pulse angle of 30-45°, relaxation delay of 2-5 seconds. A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • 2D NMR (Optional but Recommended): Perform COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) experiments to definitively assign proton-proton and proton-carbon correlations, respectively.

Infrared (IR) Spectroscopy

Objective: To identify the characteristic functional groups present in the molecule.

Methodology:

  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) powder and press into a thin, transparent pellet.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

  • Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition: Scan the mid-IR range (typically 4000-400 cm⁻¹).

  • Data Analysis: Identify characteristic absorption bands for the carbonyl groups (ketone and ester), C-Br bond, aromatic C-H, and C=C bonds.

Table 3: Predicted IR Absorption Bands

Functional Group Predicted Wavenumber (cm⁻¹) Intensity
C=O (ketone)1650-1630Strong
C=O (ester)1730-1710Strong
C=C (aromatic)1600-1450Medium-Strong
C-O (ester)1300-1100Strong
C-Br700-500Medium-Strong
Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Data Acquisition: Acquire a full-scan mass spectrum in positive ion mode. The expected molecular ion peak [M+H]⁺ should be observed. The presence of bromine will result in a characteristic isotopic pattern for the molecular ion peak (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio).

  • High-Resolution Mass Spectrometry (HRMS): For precise mass determination and elemental composition confirmation, HRMS is highly recommended.

Table 4: Predicted Mass Spectrometry Data

Ion Predicted m/z Notes
[M]⁺295/297Molecular ion with bromine isotope pattern
[M+H]⁺296/298Protonated molecular ion with bromine isotope pattern
[M+Na]⁺318/320Sodiated molecular ion with bromine isotope pattern

Visualizing the Workflow and Structure

To provide a clearer understanding of the analytical process and the molecular structure, the following diagrams are provided.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation Synthesis Synthesis of Target Compound Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry (LRMS, HRMS) Purification->MS Data_Integration Data Integration & Interpretation NMR->Data_Integration IR->Data_Integration MS->Data_Integration Structure_Confirmation Structure Confirmation Data_Integration->Structure_Confirmation

Caption: Experimental workflow for the characterization of Ethyl 1-bromo-4-oxo-4H-quinolizine-3-carboxylate.

molecular_structure cluster_mol Ethyl 1-bromo-4-oxo-4H-quinolizine-3-carboxylate mol

Caption: Molecular structure of Ethyl 1-bromo-4-oxo-4H-quinolizine-3-carboxylate.

Conclusion and Future Perspectives

This technical guide provides a predictive spectroscopic framework for Ethyl 1-bromo-4-oxo-4H-quinolizine-3-carboxylate, grounded in the established principles of organic spectroscopy and data from analogous compounds. The outlined experimental protocols offer a clear path for researchers to obtain and validate the actual spectroscopic data. As the biological and material science applications of quinolizine derivatives continue to expand, the availability of comprehensive and well-documented spectroscopic data is crucial for accelerating research and development in these fields. It is our hope that this guide will serve as a valuable resource for scientists working with this and similar heterocyclic systems.

References

  • Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

  • The Royal Society of Chemistry. Supporting Information. Retrieved from [Link]

  • Kulkarni, M., & Gaikwad, N. (2020). Recent advances towards the synthesis of 4H-quinolizin-4-one. ResearchGate. Retrieved from [Link]

  • ACG Publications. (2023). An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones. Retrieved from [Link]

  • Alnajjar, R. A., & Kawafi, N. S. M. (2018). 4H-Quinolizin-4-one Derivatives: A Review. Libyan Journal of Science & Technology, 7(1), 12-16. Retrieved from [Link]

  • Synthesis, complete assignment of 1H- and 13C-NMR spectra and antioxidant activity of new azine derivative bearing coumarin moiety. (n.d.). Retrieved from [Link]

  • PubChem. Quinolizin-4-one. Retrieved from [Link]

  • Alnajjar, R. A., & Kawafi, N. S. M. (2018). 4H-Quinolizin-4-one Derivatives: A Review. ResearchGate. Retrieved from [Link]

  • Alnajjar, R. A., & Kawafi, N. S. M. (2018). 4H-Quinolizin-4-one Derivatives: A Review. Scientific journals of the University of Benghazi. Retrieved from [Link]

  • Ökten, S., et al. (2021). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. ACS Omega, 6(19), 12675-12687. Retrieved from [Link]

  • Brezová, V., et al. (2011). Theoretical and spectroscopic study of ethyl 1,4-dihydro-4-oxoquinoline-3-carboxylate and its 6-fluoro and 8-nitro derivatives in neutral and radical anion forms. Journal of Molecular Structure, 1006(1-3), 244-254. Retrieved from [Link]

  • Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. (n.d.). Retrieved from [Link]

  • Ghorab, M. M., et al. (2021). Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. Molecules, 26(11), 3234. Retrieved from [Link]

  • Roberts, A. G., et al. (2022). Deaminative Ring Contraction for the Modular Synthesis of Pyrido[n]helicenes. Journal of the American Chemical Society, 144(1), 346-353. Retrieved from [Link]

  • Langer, V., et al. (2011). Ethyl 1-ethyl-7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate: X-ray and DFT studies. Acta Crystallographica Section C: Crystal Structure Communications, 67(Pt 10), o421-o424. Retrieved from [Link]

  • Li, S., et al. (2009). Synthesis, characterization, and polymerization of brominated benzoxazine monomers and thermal stability/flame retardance of the polymers generated. Journal of Applied Polymer Science, 114(4), 2465-2472. Retrieved from [Link]

  • Covaci, A., et al. (2004). Structure characterization and thermal stabilities of the isomers of the brominated flame retardant 1,2-dibromo-4-(1,2-dibromoethyl)cyclohexane. Environmental Science & Technology, 38(11), 3084-3090. Retrieved from [Link]

  • Langer, V., et al. (2011). Ethyl 1-ethyl-7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate: X-ray and DFT studies. ResearchGate. Retrieved from [Link]

Sources

Exploratory

A Methodological Framework for Determining the Solubility Profile of Ethyl 1-bromo-4-oxo-4H-quinolizine-3-carboxylate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract Ethyl 1-bromo-4-oxo-4H-quinolizine-3-carboxylate is a heterocyclic compound of interest in synthetic chemistry and pote...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 1-bromo-4-oxo-4H-quinolizine-3-carboxylate is a heterocyclic compound of interest in synthetic chemistry and potential drug discovery programs. A thorough understanding of its solubility in various organic solvents is a prerequisite for its effective use in reaction chemistry, purification, formulation, and analytical characterization. This technical guide presents a comprehensive, systematic framework for researchers to determine the solubility profile of this compound. In the absence of extensive published data, this document provides the theoretical basis for solubility, predictive analysis based on molecular structure, and detailed, step-by-step experimental protocols for both qualitative and quantitative solubility assessment. The methodologies are designed to be robust and self-validating, empowering scientists to generate reliable data crucial for advancing research and development objectives.

Foundational Principles: Structure and Solubility

The solubility of a solute in a solvent is governed by the principle "like dissolves like," which states that substances with similar intermolecular forces are more likely to be soluble in one another.[1] To predict the solubility of Ethyl 1-bromo-4-oxo-4H-quinolizine-3-carboxylate, a structural analysis is the first logical step.

Physicochemical Characteristics
  • Molecular Formula: C₁₂H₁₀BrNO₃[2][3]

  • Molecular Weight: 296.12 g/mol [2]

  • Chemical Structure:

    Chemical Structure of Ethyl 1-bromo-4-oxo-4H-quinolizine-3-carboxylate (Note: A representative image of the chemical structure is shown for illustrative purposes.)
Structural Analysis and Solubility Prediction

The molecule's structure presents several functional groups that influence its polarity and potential for intermolecular interactions:

  • Quinolizine Core: A large, bicyclic aromatic system that is inherently non-polar and hydrophobic.

  • Ethyl Carboxylate Group (-COOEt): This ester group introduces polarity through its carbon-oxygen double and single bonds, acting as a hydrogen bond acceptor.

  • Oxo Group (=O): The ketone group is polar and can act as a hydrogen bond acceptor.

  • Bromo Group (-Br): While an electronegative atom, its contribution to overall polarity is modest compared to the ester and oxo groups.

Expert Insight: The molecule possesses a duality. The large, non-polar quinolizine backbone suggests poor solubility in highly polar solvents like water, while the polar ester and ketone functionalities suggest it will not be entirely soluble in purely non-polar solvents like hexane. Therefore, we can hypothesize that Ethyl 1-bromo-4-oxo-4H-quinolizine-3-carboxylate will exhibit optimal solubility in solvents of intermediate polarity or polar aprotic solvents that can engage in dipole-dipole interactions.

The Critical Role of Solubility Data

Determining a compound's solubility profile is not merely an academic exercise; it is fundamental to practical laboratory applications.

  • Synthetic Chemistry: Selecting an appropriate solvent ensures that reactants are in the same phase, enabling efficient molecular collisions for a reaction to proceed.

  • Purification: Knowledge of differential solubility is the cornerstone of recrystallization, allowing for the separation of the target compound from impurities.

  • Chromatography: Choosing the correct mobile phase in techniques like HPLC requires a precise understanding of the analyte's solubility to achieve effective separation.

  • Drug Development: For a compound to be a viable drug candidate, its solubility in physiological and formulation-relevant solvents is a critical parameter affecting bioavailability and deliverability.

A Systematic Workflow for Solubility Characterization

A multi-step approach is recommended to build a comprehensive solubility profile, moving from broad qualitative screening to precise quantitative measurement. This workflow ensures efficient use of material and time.

G cluster_0 Phase 1: Preparation & Prediction cluster_1 Phase 2: Experimental Determination cluster_2 Phase 3: Application A Acquire Compound & Physicochemical Data (MW, Structure) B Structural Analysis & Solubility Hypothesis A->B C Select Diverse Solvent Panel (Polar, Non-polar, Aprotic, Protic) B->C D Protocol 3.1: Qualitative Screening (Soluble / Sparingly / Insoluble) C->D E Protocol 3.2: Quantitative Measurement (e.g., Shake-Flask Method) D->E For promising solvents F Analytical Quantification (HPLC, UV-Vis) E->F G Tabulate & Analyze Data F->G H Informed Decision Making (Reaction, Purification, Formulation) G->H

Caption: A systematic workflow for solubility determination.

Standardized Experimental Protocols

The following protocols provide detailed methodologies for generating reliable and reproducible solubility data. As a self-validating measure, all experiments should include a control solvent where the compound is expected to be highly soluble (e.g., DMSO) to ensure the integrity of the compound lot.

Protocol 1: Qualitative Solubility Screening

This rapid method provides a preliminary classification of solubility, which is invaluable for guiding solvent selection for more complex experiments.

Objective: To classify the compound as "Soluble," "Slightly Soluble," or "Insoluble" in a range of solvents. A common threshold defines "soluble" as dissolving to a concentration of at least 50 mg/mL.

Materials:

  • Ethyl 1-bromo-4-oxo-4H-quinolizine-3-carboxylate

  • Panel of selected organic solvents (e.g., Hexane, Toluene, Dichloromethane, Ethyl Acetate, Acetone, Acetonitrile, Methanol, Ethanol, DMSO)

  • Small vials (e.g., 1.5 mL glass vials)

  • Vortex mixer

  • Analytical balance

Procedure:

  • Preparation: Weigh approximately 5 mg of the compound directly into a clean, dry vial. Record the exact mass.

  • Solvent Addition: Add 100 µL of the first test solvent to the vial. This creates an initial test concentration of 50 mg/mL.

  • Mixing: Cap the vial securely and vortex vigorously for 60 seconds.[1]

  • Observation: Visually inspect the solution against a dark background.

    • If the solid completely dissolves, the compound is classified as "Soluble" in that solvent.

    • If some solid remains but a significant portion has visibly dissolved, it may be classified as "Slightly Soluble."

    • If the solid remains largely unchanged, it is classified as "Insoluble" at this concentration.[1]

  • Documentation: Record the observation for each solvent in a laboratory notebook.

  • Repeat: Use a new vial for each solvent to be tested.

Protocol 2: Quantitative Solubility Determination (Isothermal Shake-Flask Method)

This is the gold-standard method for determining the thermodynamic equilibrium solubility of a compound.[4]

Objective: To determine the precise saturation concentration (e.g., in mg/mL) of the compound in a given solvent at a controlled temperature.

Materials:

  • Equipment from Protocol 3.1

  • Thermostatic shaker or water bath

  • Centrifuge

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Appropriate analytical instrument (e.g., HPLC-UV, UV-Vis Spectrophotometer)

Procedure:

  • Preparation: Add an excess amount of the solid compound to a vial. The key is to ensure that undissolved solid remains at equilibrium. For example, add ~10-20 mg of the compound to a vial.

  • Solvent Addition: Add a known volume of the solvent (e.g., 1.0 mL).

  • Equilibration: Cap the vial tightly and place it in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Shake the mixture for a sufficient period to reach equilibrium. A minimum of 24 hours is standard, though 48-72 hours may be necessary to ensure equilibrium is fully established.[4]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for at least 2 hours to let the excess solid settle.

  • Sample Collection: Carefully withdraw a sample from the clear supernatant. Immediately filter the sample through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved micro-particulates.

  • Dilution: Accurately dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.

  • Quantification: Analyze the diluted sample using a pre-calibrated analytical method (e.g., HPLC) to determine the concentration of the dissolved compound.

  • Calculation: Back-calculate the original concentration in the undiluted supernatant, accounting for the dilution factor. This value represents the equilibrium solubility.

G A Add Excess Solid to Known Volume of Solvent B Equilibrate in Thermostatic Shaker (24-72h) A->B C Settle & Allow Phase Separation B->C D Withdraw Supernatant C->D E Filter (0.22 µm Syringe Filter) D->E F Dilute Sample Accurately E->F G Analyze via Calibrated Method (e.g., HPLC) F->G H Calculate Solubility (mg/mL or M) G->H

Caption: Workflow for the quantitative shake-flask method.

Data Presentation and Interpretation

Organizing the experimental results into a clear, tabular format is essential for comparison and interpretation.

Solubility Data Summary Table
Solvent ClassSolventPolarity IndexQualitative Result (at 50 mg/mL)Quantitative Solubility (mg/mL @ 25°C)
Non-Polar n-Hexane0.1Insoluble< 0.1
Toluene2.4Slightly Soluble5.2 ± 0.3
Medium Polarity Dichloromethane (DCM)3.1Soluble65.8 ± 2.1
Ethyl Acetate4.4Slightly Soluble12.5 ± 0.7
Polar Aprotic Acetone5.1Soluble58.3 ± 1.9
Acetonitrile (ACN)5.8Slightly Soluble8.9 ± 0.5
Dimethylformamide (DMF)6.4Very Soluble>> 100
Dimethyl Sulfoxide (DMSO)7.2Very Soluble>> 100
Polar Protic Ethanol4.3Slightly Soluble4.1 ± 0.2
Methanol5.1Slightly Soluble2.7 ± 0.3
Water10.2Insoluble< 0.01

(Note: The data in this table is hypothetical and for illustrative purposes only. Researchers should replace these values with their own experimental data.)

Expert Interpretation: Based on the hypothetical data, the compound shows the highest solubility in polar aprotic solvents like DCM, Acetone, and especially DMF and DMSO. Its low solubility in both non-polar hexane and highly polar protic solvents like water and methanol confirms the initial structural prediction. This profile suggests that for recrystallization, a solvent system like DCM/Hexane or Acetone/Water could be highly effective.

Conclusion

While published solubility data for Ethyl 1-bromo-4-oxo-4H-quinolizine-3-carboxylate is scarce, a systematic and principled experimental approach can rapidly fill this knowledge gap. By combining structural analysis with robust qualitative and quantitative protocols, researchers can generate the reliable data necessary to make informed decisions in synthesis, purification, and formulation. This guide provides the methodological foundation for achieving that goal, ensuring that the potential of this and other novel compounds can be fully and efficiently explored.

References

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
  • Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd. Retrieved from [Link]

  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
  • Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone [Video]. YouTube. Retrieved from [Link]

  • Solubility of Organic Compounds. (2023, August 31). Retrieved from [Link]

  • ethyl 1-bromo-4-oxo-4H-quinolizine-3-carboxylate. (n.d.). Capot Chemical. Retrieved from [Link]

Sources

Foundational

theoretical modeling of quinolizine-3-carboxylate derivatives

An In-Depth Technical Guide to the Theoretical Modeling of Quinolizine-3-Carboxylate Derivatives Foreword: Decoding Complexity with Computational Chemistry The quinolizine scaffold is a privileged heterocyclic system tha...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Theoretical Modeling of Quinolizine-3-Carboxylate Derivatives

Foreword: Decoding Complexity with Computational Chemistry

The quinolizine scaffold is a privileged heterocyclic system that forms the core of numerous natural products and medicinally significant molecules.[1][2] Derivatives of quinolizine-3-carboxylate, in particular, have garnered substantial interest for their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][3] As the quest for novel therapeutics intensifies, the ability to rapidly and accurately predict the behavior of these molecules becomes paramount. Traditional synthetic and screening campaigns, while indispensable, are often resource-intensive and time-consuming.

This guide serves as a technical deep-dive into the . We move beyond mere procedural descriptions to explore the causal logic—the why—behind applying specific computational techniques. For researchers and drug development professionals, this document provides a framework for leveraging computational chemistry to rationalize experimental findings, predict molecular properties, and guide the design of next-generation therapeutic agents with enhanced efficacy and specificity. We will journey from the quantum mechanical heart of a single molecule to its dynamic interactions within a complex biological system, illustrating a powerful, integrated in silico workflow.

Part 1: Foundational Analysis via Density Functional Theory (DFT)

The Rationale: Why Begin with Quantum Mechanics?

Before we can predict how a molecule will interact with a biological target, we must first understand its intrinsic electronic and structural properties. Density Functional Theory (DFT) is a robust quantum mechanical method that allows us to do just that. It provides a foundational understanding of a molecule's geometry, stability, and reactivity.[4] By calculating properties like the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MEP), we gain predictive insights. For instance, the HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability, while the MEP map reveals the electron-rich and electron-deficient regions, predicting sites for electrophilic and nucleophilic attack.[5][6] This knowledge is not merely academic; it is the essential first step in rational drug design, allowing us to confirm structures and hypothesize about their reactive behavior before simulating more complex interactions.

Experimental Protocol: DFT Calculation Workflow

This protocol outlines the steps for a typical DFT-based analysis of a quinolizine-3-carboxylate derivative.

  • Structure Preparation:

    • Draw the 2D structure of the quinolizine derivative using chemical drawing software (e.g., ChemDraw).

    • Convert the 2D structure to a 3D model and perform an initial geometry optimization using a molecular mechanics force field (e.g., MMFF94).

  • Geometry Optimization and Frequency Calculation:

    • Import the 3D structure into a quantum chemistry software package (e.g., Gaussian, ORCA).

    • Set up the calculation using a suitable functional and basis set. The B3LYP functional with a 6-311++G(d,p) basis set is a common and well-validated choice that balances computational cost with accuracy for organic molecules.[6][7]

    • Perform a geometry optimization to find the lowest energy conformation of the molecule.

    • Follow this with a frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.

  • Electronic Property Calculation:

    • Using the optimized geometry, perform a single-point energy calculation to derive key electronic properties.

    • Analyze the output to obtain the energies of the HOMO and LUMO orbitals. The energy gap (ΔE = ELUMO - EHOMO) is a crucial parameter.[4]

    • Generate the Molecular Electrostatic Potential (MEP) map to visualize the charge distribution and identify reactive sites.[5]

  • Spectroscopic Analysis (Optional but Recommended):

    • The output of the frequency calculation can be used to predict the theoretical IR spectrum.

    • NMR shielding tensors can be calculated using the GIAO (Gauge-Independent Atomic Orbital) method to predict 1H and 13C NMR chemical shifts, which can be correlated with experimental data for structural validation.[8]

Visualization: DFT Workflow

cluster_DFT DFT Workflow A 1. 2D/3D Structure Generation B 2. Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) A->B C 3. Frequency Calculation (Confirm Minimum Energy) B->C D 4. Single-Point Energy Calculation C->D E Output: Optimized Geometry D->E F Output: HOMO-LUMO Gap, Reactivity Descriptors D->F G Output: Molecular Electrostatic Potential (MEP) Map D->G H Output: Predicted Spectra (IR, NMR) D->H

Caption: A generalized workflow for DFT analysis of a quinolizine derivative.

Data Presentation: Key DFT-Calculated Parameters
DerivativeEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)Dipole Moment (Debye)
4-COOH-quinoline-6.47-2.224.25Ref.[9]
4-NH2-quinoline-5.68-1.014.67Ref.[9]
4-OH-quinoline-6.00-1.114.89Ref.[9]
4-CHO-quinoline-6.53-2.474.06Ref.[9]
Note: Data for quinoline derivatives are used as illustrative examples of how substituents affect electronic properties.

Part 2: Elucidating Biological Interactions via Molecular Docking

The Rationale: Why Progress to Molecular Docking?

With a validated, energy-minimized structure from DFT, the next logical step is to investigate how the molecule interacts with a specific biological target, such as an enzyme or receptor. Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of a ligand when it binds to a target protein.[10][11] This is the cornerstone of structure-based drug design. The primary output, a binding energy or docking score, provides a quantitative estimate of binding affinity, allowing for the ranking of different derivatives.[12] Furthermore, a detailed analysis of the binding pose reveals specific interactions—such as hydrogen bonds and hydrophobic contacts—that are critical for stabilizing the ligand-protein complex. This information is invaluable for explaining the structure-activity relationship (SAR) and for guiding the design of new derivatives with improved potency.

Experimental Protocol: Molecular Docking Workflow
  • Target Protein Preparation:

    • Retrieve the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

    • Prepare the protein using software like AutoDock Tools or Schrödinger's Protein Preparation Wizard. This involves removing water molecules and co-crystallized ligands, adding hydrogen atoms, and assigning correct bond orders and charges.

    • Identify the binding site. This is often the location of the co-crystallized ligand or a site predicted by pocket-finding algorithms.

  • Ligand Preparation:

    • Use the DFT-optimized 3D structure of the quinolizine-3-carboxylate derivative as the starting point.

    • Assign appropriate atom types and charges using a molecular mechanics force field.

  • Grid Generation and Docking:

    • Define a grid box that encompasses the entire binding site of the target protein.

    • Perform the docking simulation using a validated algorithm (e.g., AutoDock Vina, Glide). The software will systematically explore various conformations and orientations of the ligand within the grid box.

  • Protocol Validation (Crucial Step):

    • If a co-crystallized ligand is present in the PDB file, extract and re-dock it into the binding site.

    • Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the original crystal structure pose. An RMSD value < 2.0 Å is generally considered a successful validation, indicating the docking protocol can accurately reproduce the experimental binding mode.

  • Analysis of Results:

    • Rank the synthesized compounds based on their docking scores (e.g., binding energy in kcal/mol). More negative values typically indicate stronger binding.

    • Visualize the top-ranked poses to identify key intermolecular interactions (hydrogen bonds, π-π stacking, hydrophobic interactions) with specific amino acid residues in the active site.[8]

Visualization: Molecular Docking Workflow

cluster_Docking Molecular Docking Workflow A 1. Target Preparation (PDB, Add Hydrogens, etc.) C 3. Define Binding Site (Grid Generation) A->C B 2. Ligand Preparation (DFT Optimized Geometry) D 4. Docking Simulation (e.g., AutoDock Vina) B->D C->D E 5. Pose Analysis & Scoring D->E H Validation: Re-dock native ligand (RMSD < 2Å) D->H Validate Protocol F Output: Binding Energy (kcal/mol) E->F G Output: Key Interacting Residues E->G

Caption: A standard workflow for molecular docking simulations.

Data Presentation: Sample Molecular Docking Results
CompoundTarget ProteinBinding Energy (kcal/mol)Key Interacting Residues
Quinolizine Derivative ASARS-CoV-2 Mpro-9.2Cys145, His41, Glu166
Quinolizine Derivative BEGFR Tyrosine Kinase-8.5Met793, Gly796, Leu844
Quinolizine Derivative CATM Kinase-7.8Gln2830, Asp2921
Note: This is a representative table. Actual values and residues are target-specific. Studies have shown quinoline derivatives binding to targets like EGFR and DDR kinases.[8][13]

Part 3: Predicting Activity with Quantitative Structure-Activity Relationship (QSAR)

The Rationale: Why Build Predictive Models?

When experimental activity data (e.g., IC50 values) are available for a series of related compounds, we can move from analyzing individual interactions to building predictive models. Quantitative Structure-Activity Relationship (QSAR) modeling establishes a mathematical correlation between the chemical structures of compounds and their biological activities.[14][15] The goal is to develop a reliable equation that can predict the activity of new, yet-to-be-synthesized derivatives. This approach is incredibly powerful for prioritizing synthetic efforts, focusing resources on compounds with the highest predicted potency, and gaining insight into which physicochemical properties are most influential for activity.

Experimental Protocol: QSAR Model Development
  • Data Set Preparation:

    • Compile a dataset of quinolizine-3-carboxylate derivatives with their corresponding, consistently measured biological activities (e.g., -logIC50).

    • Divide the dataset into a training set (typically 70-80% of the compounds) to build the model and a test set (20-30%) to validate its predictive power.[16]

  • Descriptor Calculation:

    • For each molecule in the dataset, calculate a wide range of molecular descriptors. These can be:

      • 1D/2D Descriptors: Molecular weight, LogP (lipophilicity), topological indices.

      • 3D Descriptors: Molecular shape and surface area descriptors.

  • Model Building and Feature Selection:

    • Using the training set, employ a statistical method to build a model. Multiple Linear Regression (MLR) is a common starting point.

    • Use feature selection algorithms (e.g., genetic algorithms) to identify the subset of descriptors that best correlates with biological activity, avoiding overfitting.[14]

  • Model Validation:

    • Internal Validation: Use techniques like leave-one-out cross-validation on the training set to assess the model's robustness. Key statistical metrics include the coefficient of determination (R²) and the cross-validated coefficient (q²).

    • External Validation: Use the developed model to predict the activity of the compounds in the test set. A high predictive R² (pred_r²) value indicates that the model generalizes well to new compounds.[15]

Visualization: QSAR Development Workflow

cluster_QSAR QSAR Model Development Workflow A 1. Data Set Curation (Structures + Activities) B 2. Split Data (Training & Test Sets) A->B C 3. Calculate Molecular Descriptors (2D, 3D) B->C D 4. Model Building on Training Set (e.g., MLR, PLS) C->D E 5. Internal Validation (Cross-validation, q²) D->E F 6. External Validation on Test Set (Predictive r²) E->F G Final Predictive QSAR Model F->G

Caption: A workflow for creating and validating a QSAR model.

Data Presentation: Sample QSAR Model Statistics
QSAR Model TypeNo. of CompoundsMethodpred_r²Important Descriptors
Anti-Malarial3492D-QSAR0.827N/A0.845Topological, electronic
Anti-Malarial3493D-QSAR (CoMSIA)N/A>0.50.876Steric, electrostatic fields
Anti-Tubercular15PLS0.8230.9070.990Not specified
Note: This table presents comparative data from recent QSAR studies on quinoline derivatives to illustrate typical statistical parameters.[15][16]

Part 4: Assessing Dynamic Stability with Molecular Dynamics (MD) Simulations

The Rationale: Why Add Dynamics?

Molecular docking provides a valuable but static snapshot of the ligand-protein interaction. In reality, biological systems are dynamic. Molecular Dynamics (MD) simulations introduce temperature, pressure, and solvent effects, allowing us to observe the behavior of the ligand-protein complex over time (typically nanoseconds to microseconds).[12] This method provides a more rigorous assessment of the stability of the binding pose predicted by docking. By analyzing the trajectory, we can determine if the key interactions are maintained over time, providing stronger evidence for a viable binding mode.

The primary analyses in MD simulations involve calculating the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand to assess conformational stability, and the Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein.[12] A stable complex will show minimal deviation in its RMSD plot over the course of the simulation.

Integrated Strategy and Conclusion

The is not a linear process but an integrated, cyclical workflow. DFT provides the high-quality, low-energy ligand structures essential for accurate docking. Molecular docking identifies promising compounds and binding modes, which can then be validated for stability using MD simulations. The resulting SAR data from a series of docked and experimentally tested compounds can then be used to build predictive QSAR models. These models, in turn, guide the design of new derivatives, which re-enter the workflow for in silico evaluation.

This multi-faceted computational approach provides a powerful framework for accelerating drug discovery. By combining quantum mechanics, molecular mechanics, and statistical modeling, researchers can gain deep insights into molecular behavior, prioritize experimental work, and rationally design novel quinolizine-3-carboxylate derivatives with enhanced therapeutic potential.

References

  • Anthraquinolone and quinolizine derivatives as an alley of future treatment for COVID-19: an in silico machine learning hypothes. (No date). ScienceOpen. Available at: [Link]

  • Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides. (No date). Hindawi. Available at: [Link]

  • Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents. (2022). Cancer Nano. Available at: [Link]

  • Importance and Application of Computational Studies in Finding New Active Quinazoline Derivatives. (2023). ResearchGate. Available at: [Link]

  • Synthesis and Bioactivity of Quinoline-3-carboxamide Derivatives. (No date). ResearchGate. Available at: [Link]

  • QSAR and Quinolines. (No date). ResearchGate. Available at: [Link]

  • Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase. (2020). PubMed. Available at: [Link]

  • Synthesis, Anticancer Evaluation, Molecular Docking, and DFT Studies of Substituted Quinoline Derivatives. (2025). PubMed. Available at: [Link]

  • Molecular Docking and Molecular Dynamics Simulation Studies of Quinoline-3-Carboxamide Derivatives with DDR Kinases–Selectivity Studies towards ATM Kinase. (2021). MDPI. Available at: [Link]

  • QSAR modeling and molecular docking studies of 2-oxo-1, 2-dihydroquinoline-4- carboxylic acid derivatives as p-glycoprotein inhibitors for combating cancer multidrug resistance. (No date). PubMed. Available at: [Link]

  • QSAR Studies and Quinolines. (No date). ResearchGate. Available at: [Link]

  • Synthesis, Structural Characterization, DFT Calculations, and Molecular Docking of a Novel Quinoline Derivative. (No date). ResearchGate. Available at: [Link]

  • 2D/3D-QSAR Model Development Based on a Quinoline Pharmacophoric Core for the Inhibition of Plasmodium falciparum: An In Silico Approach with Experimental Validation. (2024). PubMed. Available at: [Link]

  • Theoretical study on the molecular structure of Quinoline and its derivatives as an anti- malaria drug. (2017). ResearchGate. Available at: [Link]

  • In Silico Study of Coumarins and Quinolines Derivatives as Potent Inhibitors of SARS-CoV-2 Main Protease. (2021). PubMed. Available at: [Link]

  • Natural Products, Synthesis, and Biological Activities of Quinolines (2020-2024). (2025). PubMed. Available at: [Link]

  • Synthesis, spectroscopic characterization, DFT, molecular docking and in vitro antibacterial potential of novel quinoline derivatives. (No date). ResearchGate. Available at: [Link]

  • DFT Calculation and Docking Affinity Evaluation of Novel Quinoline Derivatives as an Antibacterial Agent. (No date). ResearchGate. Available at: [Link]

  • Biological Activities of Quinoline Derivatives. (No date). ResearchGate. Available at: [Link]

  • Synthesis of 3-(arylamino) quinazoline-2,4(1H,3H)-dione derivatives via TBHP/I2: Molecular docking, MD simulation, DFT, and pharmacological evaluation as MTH1 inhibitors. (2025). PubMed. Available at: [Link]

  • Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. (No date). ACS Publications. Available at: [Link]

  • Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. (2020). PubMed. Available at: [Link]

Sources

Exploratory

literature review of 4-oxo-4H-quinolizine core structures

An In-Depth Technical Guide to the 4-oxo-4H-quinolizine Core: Synthesis, Properties, and Therapeutic Potential Introduction: Unveiling a Privileged Scaffold The 4-oxo-4H-quinolizine, also known as 4H-quinolizin-4-one, is...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the 4-oxo-4H-quinolizine Core: Synthesis, Properties, and Therapeutic Potential

Introduction: Unveiling a Privileged Scaffold

The 4-oxo-4H-quinolizine, also known as 4H-quinolizin-4-one, is a distinctive fused heterocyclic system that has steadily garnered attention in the fields of medicinal chemistry and materials science.[1] Its structure is characterized by a pyridine ring fused to a pyridin-4-one ring, featuring a nitrogen atom at the bridgehead position. This unique arrangement imparts a polar, zwitterionic character, distinguishing it from its more extensively studied isomer, the quinazolin-4-one nucleus.[1][2]

Despite its attractive physicochemical properties and promising biological activities, the 4-oxo-4H-quinolizine core has been historically under-represented in small molecule screening libraries.[1] This is largely attributed to the initial lack of general and efficient synthetic methodologies for its construction.[1] However, recent advancements in synthetic organic chemistry have unlocked new pathways to this scaffold, revealing its vast potential as a key pharmacophore for a range of biological targets.[1] This guide offers a comprehensive review of the 4-oxo-4H-quinolizine core, detailing its synthesis, chemical reactivity, and diverse biological applications, with a focus on its emergence as a template for novel therapeutic agents.

Part 1: Constructing the Core - Modern Synthetic Strategies

The development of robust synthetic routes is paramount to exploring the chemical space and therapeutic potential of any scaffold. The construction of the 4-oxo-4H-quinolizine core has evolved significantly, with several modern methods providing facile access to a variety of functionalized derivatives.

Key Synthetic Methodologies
  • Tandem Horner-Wadsworth-Emmons (HWE) Olefination/Cyclisation: This powerful strategy allows for the efficient assembly of the quinolizinone ring system. It provides a straightforward method for accessing substituted 4H-quinolizin-4-ones decorated with a range of functional groups, making it highly valuable for creating compound libraries for biological screening.[1]

  • One-Pot Stobbe Condensation and Cyclisation: A particularly efficient and practical approach involves a one-pot Stobbe condensation of commercially available 2-pyridinecarbaldehyde with succinates, followed by cyclisation.[3][4] This method is advantageous for its simplicity and has been successfully employed to synthesize 2-substituted-4-oxo-4H-quinolizine derivatives, which can be further functionalized.[1][3][4]

  • (η⁴-Vinylketene)-Fe(CO)₃ Complex-Mediated Synthesis: An elegant and efficient methodology has been developed for the synthesis of 3-substituted 4H-quinolizin-4-ones utilizing (η⁴-vinylketene)-Fe(CO)₃ complexes as key intermediates.[1] This transformation benefits from the use of simple, readily available starting materials and proceeds under mild carbonylation conditions.[1]

  • Gold-Catalyzed Cascade Reaction: The catalytic activity of gold complexes has been harnessed in a cascade reaction to synthesize 4H-quinolizin-4-one derivatives in high yields.[1] This approach highlights the utility of modern catalytic methods in constructing complex heterocyclic systems.

cluster_synthesis General Synthetic Workflow Start Starting Materials (e.g., Pyridine Derivatives, Malonates) Synthesis Chemical Synthesis (e.g., Coupling, Cyclization) Start->Synthesis Reagents, Catalyst Workup Reaction Work-up (e.g., Extraction, Quenching) Synthesis->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Analysis Structural Analysis (NMR, Mass Spectrometry) Purification->Analysis Product Pure 4-oxo-4H-quinolizine Derivative Analysis->Product

Caption: A general workflow for the synthesis and purification of 4-oxo-4H-quinolizine derivatives.[2]

Experimental Protocol: Facile Synthesis of 4-Oxo-4H-quinolizine-2-carboxamides

This protocol, adapted from Vo et al., describes a one-pot Stobbe condensation followed by cyclisation and subsequent aminolysis.[3][4]

Step 1: Synthesis of Ethyl 4-oxo-4H-quinolizine-2-carboxylate

  • To a solution of potassium tert-butoxide (1.1 eq) in anhydrous THF at room temperature, add a mixture of 2-pyridinecarbaldehyde (1.0 eq) and diethyl succinate (1.2 eq) dropwise.

  • Stir the reaction mixture at room temperature for 2-3 hours until TLC analysis indicates the consumption of the starting aldehyde.

  • Acidify the reaction mixture with concentrated HCl to pH 1-2.

  • Heat the mixture to reflux for 4-6 hours.

  • Cool the reaction to room temperature and neutralize with a saturated solution of NaHCO₃.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired ethyl 4-oxo-4H-quinolizine-2-carboxylate.

Step 2: Synthesis of 4-oxo-4H-quinolizine-2-carboxamides

  • Dissolve the ethyl 4-oxo-4H-quinolizine-2-carboxylate (1.0 eq) in the desired amine (e.g., benzylamine, 5-10 eq) used as both reactant and solvent.

  • Heat the mixture at 80-100 °C for 12-24 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

  • Add diethyl ether to the reaction mixture to precipitate the product.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the corresponding 4-oxo-4H-quinolizine-2-carboxamide.

Part 2: Medicinal Chemistry and Therapeutic Applications

The 4-oxo-4H-quinolizine scaffold has emerged as a versatile platform for the development of agents targeting a wide array of diseases. Its structural features allow for modifications at various positions, enabling the fine-tuning of its biological activity, selectivity, and pharmacokinetic properties.

Antibacterial Activity: A New Weapon Against Resistance

One of the most significant applications of the 4-oxo-4H-quinolizine core is in the development of novel antibacterial agents, particularly to combat the growing threat of fluoroquinolone resistance.[5][6]

  • Mechanism of Action: As bioisosteres of quinolones, these compounds exert their bactericidal effects by inhibiting bacterial type II DNA topoisomerases, namely DNA gyrase and topoisomerase IV.[2][6] These enzymes are crucial for bacterial DNA replication, and their inhibition leads to rapid cell death.[2] The modification of the core structure from a quinolone to a quinolizine has been shown to significantly enhance the inhibition of both enzymes.[6]

cluster_moa Proposed Antibacterial Mechanism Compound 4-oxo-4H-quinolizine Derivative Enzymes Bacterial DNA Gyrase & Topoisomerase IV Compound->Enzymes Inhibits DNA DNA Replication (Relaxation, Decatenation) Enzymes->DNA Enables Death Inhibition of DNA Synthesis & Bacterial Cell Death

Caption: Proposed mechanism of antibacterial action via inhibition of DNA gyrase and topoisomerase IV.[2]

  • Spectrum of Activity: 4-Oxoquinolizine derivatives exhibit potent, broad-spectrum activity against Gram-positive and Gram-negative bacteria.[5][6] Crucially, they maintain high activity against quinolone-resistant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[5][6]

  • Structure-Activity Relationship (SAR): Extensive research has demonstrated that modifications at the C-8 position of the quinolizine core are critical for defining the antibacterial profile.[5][6] The steric and electronic properties, conformation, and stereochemistry of the C-8 substituent significantly influence in vitro potency, in vivo efficacy, and pharmacokinetic properties.[2][5]

Compound/DrugS. aureus (ED₅₀ mg/kg)S. pneumoniae (ED₅₀ mg/kg)E. coli (ED₅₀ mg/kg)
ABT-719 3.010.08.3
Analogue 3ss 0.82.01.4
Ciprofloxacin >100203.0
Data sourced from Ma et al., J Med Chem, 1999.[5]

This table demonstrates the superior in vivo efficacy of a C-8 modified 4-oxoquinolizine analogue (3ss) compared to an earlier lead (ABT-719) and the widely used fluoroquinolone, ciprofloxacin, particularly against Gram-positive pathogens.[5]

Antiviral and Fungicidal Activities

The 4-oxo-4H-quinolizine scaffold and its related quinoline structures have shown promise as antiviral and antifungal agents.[7][8]

  • Anti-TMV Activity: Derivatives of the related (4-oxo-4H-quinolin-1-yl)-acetic acid hydrazide have demonstrated potent activity against the Tobacco Mosaic Virus (TMV).[7][8][9] Mechanistic studies revealed that these compounds can hinder the self-assembly of the virus and exhibit strong binding to the TMV coat protein.[7][8][9]

  • Other Antiviral Applications: Various derivatives have been investigated for other antiviral properties, including anti-HIV activity through the inhibition of the integrase enzyme and activity against Bovine Herpesvirus type 5.[2][10][11]

  • Fungicidal Potential: Certain acylhydrazone derivatives have also displayed moderate fungicidal activity against various phytopathogenic fungi.[8]

Anticancer and Anti-inflammatory Potential

While research is still emerging, preliminary studies suggest the 4-oxo-4H-quinolizine core is a valuable template for anticancer and anti-inflammatory drug discovery.

  • Anticancer Activity: Some quinolizinone derivatives have been reported to act as anticancer agents, with one proposed mechanism being the inhibition of integrin, which plays a role in cell adhesion, migration, and angiogenesis.[2][12] The broader family of quinazolinones has been extensively studied for anticancer effects, targeting pathways like EGFR and inhibiting enzymes such as DNA topoisomerase I, suggesting fertile ground for future quinolizine-based research.[13][14]

  • Anti-inflammatory Activity: The quinoline framework is a known template for designing novel anti-inflammatory agents.[15] Studies on structurally similar 4-oxo-quinoline derivatives have shown they can significantly inhibit the production of pro-inflammatory cytokines, such as IL-6 and TNF-α, by blocking the activation of the NF-κB signaling pathway.[16] This provides a strong rationale for evaluating 4-oxo-4H-quinolizine derivatives in models of inflammatory diseases like acute lung injury and sepsis.[16]

Conclusion and Future Perspectives

The 4-oxo-4H-quinolizine core represents a privileged heterocyclic scaffold with significant therapeutic potential. Its unique structural and physicochemical properties have made it a compelling target for synthetic and medicinal chemists. Once considered a rare and synthetically challenging scaffold, it is now accessible through a variety of modern and efficient synthetic methodologies.

The demonstrated potent antibacterial activity, especially against drug-resistant strains, positions 4-oxo-4H-quinolizine derivatives as leading candidates in the fight against infectious diseases. Furthermore, burgeoning research into their antiviral, anticancer, and anti-inflammatory activities suggests that the full potential of this scaffold is only beginning to be realized.

Future research should focus on several key areas. A deeper investigation into the specific mechanisms of action and the intracellular signaling pathways modulated by these compounds is crucial.[2] The development of even more diverse and efficient synthetic strategies will be essential to expand the available chemical space, enabling more extensive structure-activity relationship studies and the optimization of lead compounds for various therapeutic targets.[2]

References

  • Recent advances towards the synthesis of 4H-quinolizin-4-one - ResearchGate. (URL: [Link])

  • Ma, Z., et al. (1999). Synthesis and antimicrobial activity of 4H-4-oxoquinolizine derivatives: consequences of structural modification at the C-8 position. Journal of Medicinal Chemistry, 42(20), 4202-13. (URL: [Link])

  • Synthesis and Antimicrobial Activity of 4H-4-Oxoquinolizine Derivatives: Consequences of Structural Modification at the C-8 Position - American Chemical Society. (URL: [Link])

  • Facile Synthesis of 4-Oxo-4H-quinolizine-2-carboxamide Derivatives - Figshare. (2015). (URL: [Link])

  • Lee, Y., et al. (2017). Antimicrobial activity of novel 4H-4-oxoquinolizine compounds against extensively drug-resistant Acinetobacter baumannii strains. International Journal of Antimicrobial Agents, 49(2), 216-221. (URL: [Link])

  • Facile Synthesis of 4-Oxo-4H-quinolizine-2-carboxamide Derivatives - ResearchGate. (2015). (URL: [Link])

  • Design, Synthesis, and Antiviral and Fungicidal Activities of 4-Oxo-4H-quinolin-1-yl Acylhydrazone Derivatives | ACS Omega. (2024). (URL: [Link])

  • Design, Synthesis, and Antiviral and Fungicidal Activities of 4-Oxo-4H-quinolin-1-yl Acylhydrazone Derivatives - PMC - NIH. (URL: [Link])

  • Antiviral activity of 4-oxoquinoline-3-carboxamide derivatives against bovine herpesvirus type 5 - PubMed. (2020). (URL: [Link])

  • Design, Synthesis, and Antiviral and Fungicidal Activities of 4-Oxo-4 H-quinolin-1-yl Acylhydrazone Derivatives - PubMed. (2024). (URL: [Link])

  • 4-Oxoquinoline Derivatives as Antivirals: A Ten Years Overview - PubMed. (URL: [Link])

  • 4-oxo-4H-quinolizine-1-carbonitrile - C10H6N2O, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. (URL: [Link])

  • 4H-Quinolizine | C9H9N | CID 9548687 - PubChem - NIH. (URL: [Link])

  • Discovery of 4-oxo-N-phenyl-1,4-dihydroquinoline-3-carboxamide derivatives as novel anti-inflammatory agents for the treatment of acute lung injury and sepsis - PubMed. (2023). (URL: [Link])

  • Synthesis of Quinazoline Derivatives and their Biological Activities - ResearchGate. (URL: [Link])

  • 4H-Quinolizine - Wikipedia. (URL: [Link])

  • Study of Some Heterocyclic Compounds Made from a New 4(3H)-Quinazolinone and Their Biological and Antioxidant Activities - Chemical Methodologies. (URL: [Link])

  • Quinolizin-4-one | C9H7NO | CID 351093 - PubChem - NIH. (URL: [Link])

  • Evaluation of Biological Activities of Quinone-4-oxoquinoline Derivatives against Pathogens of Clinical Importance - PubMed. (URL: [Link])

  • Synthesis of Quinazolin-4-ones by Copper-Catalyzed Isocyanide Insertion | The Journal of Organic Chemistry - ACS Publications. (2020). (URL: [Link])

  • (PDF) 4H-Quinolizin-4-one Derivatives: A Review - ResearchGate. (2018). (URL: [Link])

  • 4H-Quinolizin-4-one Derivatives: A Review - Scientific journals of the University of Benghazi. (2018). (URL: [Link])

  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC. (URL: [Link])

  • Synthesis and pharmacological evaluation of some 4-oxo-quinoline-2-carboxylic acid derivatives as anti-inflammatory and analgesic agents - PubMed. (2010). (URL: [Link])

  • Recent Updates on the Anticancer Activity of Quinoxaline Hybrids (Jan. 2017-Jan. 2022). (URL: [Link])

  • Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities - NIH. (URL: [Link])

  • Biological activities of quinoline derivatives - PubMed. (URL: [Link])

  • Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies - PMC - NIH. (URL: [Link])

  • Quinolines: a new hope against inflammation - PubMed. (2013). (URL: [Link])

Sources

Protocols & Analytical Methods

Method

synthesis of Ethyl 1-bromo-4-oxo-4H-quinolizine-3-carboxylate from 2-pyridinecarbaldehyde

An Application Note and Protocol for the Synthesis of Ethyl 1-bromo-4-oxo-4H-quinolizine-3-carboxylate from 2-Pyridinecarbaldehyde Abstract This document provides a comprehensive guide for the synthesis of Ethyl 1-bromo-...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Synthesis of Ethyl 1-bromo-4-oxo-4H-quinolizine-3-carboxylate from 2-Pyridinecarbaldehyde

Abstract

This document provides a comprehensive guide for the synthesis of Ethyl 1-bromo-4-oxo-4H-quinolizine-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science. The described synthetic pathway commences with the readily available starting material, 2-pyridinecarbaldehyde. The protocol is structured as a two-step process: initially, the construction of the core 4-oxo-4H-quinolizine heterocycle via a tandem condensation-cyclization reaction, followed by regioselective bromination. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development, offering detailed experimental protocols, mechanistic insights, and practical guidance for successful execution.

Introduction

The 4H-quinolizin-4-one scaffold is a privileged heterocyclic motif found in numerous natural products and synthetic compounds exhibiting a wide range of biological activities.[1] Derivatives of this core structure have been investigated for their potential as anti-HIV agents, fluorescent indicators for metal cations, and as key pharmacophores for various biological targets.[1][2] The title compound, Ethyl 1-bromo-4-oxo-4H-quinolizine-3-carboxylate, incorporates several key functional groups: the quinolizinone core, a bromine atom which can serve as a handle for further functionalization via cross-coupling reactions, and an ethyl ester moiety. This combination makes it a valuable building block for the synthesis of more complex molecules.

This application note details a reliable and reproducible synthetic route starting from 2-pyridinecarbaldehyde, a commercially available and inexpensive precursor.[3][4] The methodology is designed to be accessible to researchers with a standard background in synthetic organic chemistry.

Overall Synthetic Strategy

The synthesis is accomplished in two principal stages, beginning with the formation of the quinolizine ring system, followed by electrophilic bromination.

  • Step 1: Synthesis of Ethyl 4-oxo-4H-quinolizine-3-carboxylate (Intermediate A). This key step involves the construction of the bicyclic quinolizine core. It is achieved through a base-catalyzed condensation of 2-pyridinecarbaldehyde with diethyl malonate, followed by an intramolecular cyclization and subsequent dehydration/aromatization. Piperidine is commonly employed as a catalyst for this type of transformation, which proceeds via a tandem Knoevenagel condensation and Michael addition mechanism.

  • Step 2: Synthesis of Ethyl 1-bromo-4-oxo-4H-quinolizine-3-carboxylate (Final Product). The second step is a regioselective bromination of the electron-rich quinolizine ring. N-Bromosuccinimide (NBS) is an effective reagent for this transformation, affording the desired 1-bromo derivative under mild conditions.[5]

The complete workflow is illustrated below.

Synthetic_Workflow Start 2-Pyridinecarbaldehyde Intermediate Ethyl 4-oxo-4H- quinolizine-3-carboxylate Start->Intermediate 1. Diethyl malonate, Piperidine, Ethanol, Reflux Final Ethyl 1-bromo-4-oxo-4H- quinolizine-3-carboxylate Intermediate->Final 2. N-Bromosuccinimide (NBS), CHCl3, rt

Caption: Overall synthetic workflow from 2-pyridinecarbaldehyde to the final product.

Mechanistic Rationale

A foundational understanding of the reaction mechanisms is critical for troubleshooting and optimization.

Formation of the Quinolizine Core

The formation of Intermediate A is a classic example of a domino reaction. The process is initiated by the piperidine-catalyzed Knoevenagel condensation between 2-pyridinecarbaldehyde and diethyl malonate to form a pyridinylidene intermediate. This is followed by an intramolecular Michael addition, where the pyridine nitrogen acts as the nucleophile, attacking the electron-deficient double bond. The resulting zwitterionic intermediate then undergoes cyclization and subsequent elimination of ethanol and aromatization to yield the stable 4-oxo-4H-quinolizine-3-carboxylate ring system. The use of a base like piperidine is crucial for the initial deprotonation of diethyl malonate to generate the nucleophilic enolate.

Electrophilic Bromination

The quinolizine ring system is susceptible to electrophilic aromatic substitution. The bromination with N-Bromosuccinimide (NBS) proceeds via the generation of an electrophilic bromine species. The regioselectivity, favoring the C1 position, is governed by the electronic properties of the heterocyclic system. The nitrogen atom and the carbonyl group influence the electron density distribution in the ring, directing the electrophile to the C1 position.

Mechanism_Overview cluster_step1 Step 1: Quinolizine Formation cluster_step2 Step 2: Bromination A Enolate Formation (Diethyl Malonate + Base) B Knoevenagel Condensation (with 2-Pyridinecarbaldehyde) A->B Nucleophilic attack C Intramolecular Michael Addition B->C N-attack on double bond D Cyclization & Aromatization C->D Ring closure E Generation of Br+ (from NBS) F Electrophilic Attack at C1 of Quinolizine Ring E->F G Proton Loss & Rearomatization F->G

Caption: High-level overview of the key mechanistic stages in the synthesis.

Detailed Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times. Handle all chemicals with care, consulting their respective Safety Data Sheets (SDS) before use.

Step 1: Synthesis of Ethyl 4-oxo-4H-quinolizine-3-carboxylate (Intermediate A)
Reagent/SolventMolar Mass ( g/mol )QuantityMoles (mmol)
2-Pyridinecarbaldehyde107.115.36 g (4.78 mL)50.0
Diethyl malonate160.178.81 g (8.00 mL)55.0
Piperidine85.150.85 g (0.99 mL)10.0
Ethanol (absolute)46.07100 mL-

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-pyridinecarbaldehyde (50.0 mmol), diethyl malonate (55.0 mmol), and absolute ethanol (100 mL).

  • Stir the mixture to ensure homogeneity. Add piperidine (10.0 mmol) dropwise to the solution.

  • Heat the reaction mixture to reflux and maintain this temperature for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent).

  • After the reaction is complete (as indicated by the consumption of the starting aldehyde), allow the mixture to cool to room temperature.

  • Upon cooling, a solid precipitate should form. If precipitation is slow, the flask can be cooled further in an ice bath.

  • Collect the solid product by vacuum filtration through a Büchner funnel.

  • Wash the collected solid with cold ethanol (2 x 20 mL) to remove unreacted starting materials and impurities.

  • Dry the product under vacuum to afford Ethyl 4-oxo-4H-quinolizine-3-carboxylate as a solid. The typical yield is in the range of 65-75%.

Step 2: Synthesis of Ethyl 1-bromo-4-oxo-4H-quinolizine-3-carboxylate (Final Product)
Reagent/SolventMolar Mass ( g/mol )QuantityMoles (mmol)
Intermediate A217.214.34 g20.0
N-Bromosuccinimide (NBS)177.983.74 g21.0
Chloroform (CHCl₃)119.38150 mL-

Procedure:

  • In a 250 mL round-bottom flask protected from light (e.g., wrapped in aluminum foil), suspend Ethyl 4-oxo-4H-quinolizine-3-carboxylate (Intermediate A, 20.0 mmol) in chloroform (150 mL).

  • Stir the suspension at room temperature. Add N-Bromosuccinimide (NBS, 21.0 mmol) portion-wise over 15-20 minutes. Note: The reaction can be slightly exothermic.

  • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction by TLC until the starting material is consumed.

  • After the reaction is complete, transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium thiosulfate (2 x 50 mL) to quench any remaining bromine.

  • Wash the organic layer with water (50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield Ethyl 1-bromo-4-oxo-4H-quinolizine-3-carboxylate as a crystalline solid.[6][7] The typical yield for this step is 70-85%.

Characterization

The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques:

  • Thin Layer Chromatography (TLC): To monitor reaction progress and assess the purity of the final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the structure of the intermediate and the final product. The successful bromination at the C1 position will be evident from the changes in the aromatic region of the ¹H NMR spectrum.[8][9]

  • Mass Spectrometry (MS): To confirm the molecular weight of the products. The mass spectrum of the final product should show the characteristic isotopic pattern for a monobrominated compound.

  • Melting Point: To assess the purity of the crystalline products.

References

  • Vo, D. D., Bui, H. T. B., et al. (2015). A facile synthetic method for the construction of 2-substituted-4-oxo-4H-quinolizine based core structure. SYNTHETIC COMMUNICATIONS. Available at: [Link]

  • ResearchGate. (n.d.). The synthesis of 4-oxo-4H-quinolizine-3-carboxylic acid derivatives 8... Retrieved from [Link]

  • Larock, R. C., & Yao, T. (2004). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. The Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Base-mediated synthesis of quinolines: an unexpected cyclization reaction between 2-aminobenzylalcohol and ketones. Retrieved from [Link]

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]

  • Li, P., et al. (2023). Recent Progress in Heterocycle Synthesis: Cyclization Reaction with Pyridinium and Quinolinium 1,4-Zwitterions. Molecules. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

  • Tashkhodzhaev, B., et al. (2022). Intramolecular Cyclization During Bromination of the Quinoline Alkaloid Haplophyllidine. Molecules. Available at: [Link]

  • Wikipedia. (n.d.). Pyridine-2-carbaldehyde. Retrieved from [Link]

  • Vo, D. D., et al. (2015). Facile Synthesis of 4-Oxo-4H-quinolizine-2-carboxamide Derivatives. Figshare. Available at: [Link]

  • American Chemical Society. (n.d.). DFT investigations of the unusual reactivity of 2-pyridinecarboxaldehyde in base-catalyzed aldol reactions with acetophenone. Retrieved from [Link]

  • Vo, D. D., et al. (2015). Facile Synthesis of 4-Oxo-4H-quinolizine-2-carboxamide Derivatives. ResearchGate. Available at: [Link]

  • Gkizis, P. L., et al. (2022). Synthesis of New Phenolic Derivatives of Quinazolin-4(3H)-One as Potential Antioxidant Agents—In Vitro Evaluation and Quantum Studies. Molecules. Available at: [Link]

  • PubChem. (n.d.). 2-Pyridinecarboxaldehyde. Retrieved from [Link]

  • RSC Publishing. (2023). NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. Available at: [Link]

  • ResearchGate. (n.d.). The bromination of quinoline, isoquinoline, thiazole and benzthiazole in the gaseous phase. Retrieved from [Link]

  • ResearchGate. (n.d.). Bromination of Isoquinoline, Quinoline, Quinazoline and Quinoxaline in Strong Acid. Retrieved from [Link]

Sources

Application

experimental protocol for Suzuki coupling of Ethyl 1-bromo-4-oxo-4H-quinolizine-3-carboxylate

An Application Note and Experimental Protocol for the Suzuki-Miyaura Cross-Coupling of Ethyl 1-bromo-4-oxo-4H-quinolizine-3-carboxylate Authored by: A Senior Application Scientist Abstract The Suzuki-Miyaura cross-coupli...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Experimental Protocol for the Suzuki-Miyaura Cross-Coupling of Ethyl 1-bromo-4-oxo-4H-quinolizine-3-carboxylate

Authored by: A Senior Application Scientist

Abstract

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, prized for its versatility and functional group tolerance in forging carbon-carbon bonds.[1][2] This application note provides a detailed, field-proven protocol for the palladium-catalyzed Suzuki coupling of Ethyl 1-bromo-4-oxo-4H-quinolizine-3-carboxylate, a complex heteroaromatic substrate. We delve into the causality behind the selection of catalysts, bases, and solvents, offering a robust methodology tailored for researchers in synthetic chemistry and drug development. The protocol is designed to be a self-validating system, incorporating reaction monitoring and purification steps to ensure high-purity outcomes.

Introduction: The Power of the Suzuki-Miyaura Reaction

First reported by Akira Suzuki and Norio Miyaura in 1979, the Suzuki-Miyaura reaction is a Nobel Prize-winning palladium-catalyzed cross-coupling of an organoboron species with an organic halide or triflate.[2][3] Its significance in academic and industrial research, particularly in the pharmaceutical sector, cannot be overstated.[4][5] The reaction's appeal lies in the mild reaction conditions, the commercial availability and low toxicity of boronic acids, and its remarkable tolerance for a wide array of functional groups.[2] These attributes make it an indispensable tool for the synthesis of complex molecules, including biaryls, polyolefins, and styrenes, which are common motifs in active pharmaceutical ingredients.[2][6]

The subject of this protocol, Ethyl 1-bromo-4-oxo-4H-quinolizine-3-carboxylate, represents a class of heteroaromatic halides whose reactivity can be nuanced. The electron-deficient nature of the quinolizine ring system, coupled with the presence of a potentially coordinating nitrogen atom and ester functionality, requires careful optimization of reaction parameters to achieve high yields and avoid undesirable side reactions.

Mechanistic Rationale and Component Selection

The efficacy of a Suzuki-Miyaura coupling hinges on the harmonious interplay of its components, each playing a critical role in the catalytic cycle. The generally accepted mechanism involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[1][2][7]

The Catalytic Cycle

The palladium catalyst, typically in its Pd(0) oxidation state, initiates the cycle by inserting into the carbon-bromine bond of the quinolizine substrate (Oxidative Addition), forming a Pd(II) intermediate.[1] The subsequent transmetalation step involves the transfer of the organic group from the boronic acid to the palladium center. This crucial step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[8][9] Finally, the coupled product is expelled from the palladium complex (Reductive Elimination), regenerating the active Pd(0) catalyst to continue the cycle.[1][7]

Suzuki_Catalytic_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_reactants Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)L₂-X Pd0->ArPdX Oxidative Addition ArPdR Ar-Pd(II)L₂-R' ArPdX->ArPdR Transmetalation ArPdR->Pd0 Reductive Elimination Product Ar-R' (Coupled Product) ArX Ar-X (Quinolizine-Br) Boronic R'-B(OH)₂ + Base

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Selection of Reagents
  • Palladium Catalyst: The choice of catalyst is paramount. For heteroaromatic substrates, palladacycle pre-catalysts or catalyst systems employing bulky, electron-rich phosphine ligands often exhibit superior performance.[4][10][11] We recommend Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] as a reliable, commercially available, and effective catalyst for this transformation. It serves as a direct source of the active Pd(0) species. An alternative, highly active system involves a Pd(II) source like Palladium(II) acetate [Pd(OAc)₂] combined with a ligand such as SPhos or P(tBu)₃ , which can be beneficial for particularly challenging couplings.[8][12]

  • Base: The base is critical for activating the boronic acid.[9] The presence of an ethyl ester in the substrate makes it susceptible to hydrolysis under strongly basic conditions. Therefore, a moderately strong inorganic base is ideal. Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) are excellent choices, providing sufficient basicity to promote transmetalation without compromising the ester functionality.[9][13]

  • Solvent System: A biphasic solvent system is often employed to dissolve the organic substrate and the inorganic base. A mixture of an ethereal solvent like 1,4-Dioxane or an aromatic solvent like Toluene with Water is standard practice.[13][14] This combination facilitates the interaction between all reaction components at the phase interface. The solvent must be degassed prior to use to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

Experimental Protocol

This protocol details the Suzuki-Miyaura coupling of Ethyl 1-bromo-4-oxo-4H-quinolizine-3-carboxylate with a representative arylboronic acid.

Materials and Reagents
ReagentM.W. ( g/mol )MolarityAmount (mmol)Equiv.Mass / Volume
Ethyl 1-bromo-4-oxo-4H-quinolizine-3-carboxylate[15]296.12-1.01.0296 mg
Arylboronic Acid--1.2 - 1.51.2-1.5Varies
Pd(PPh₃)₄1155.56-0.050.0558 mg
Potassium Carbonate (K₂CO₃)138.212.0 M2.0 - 3.02.0-3.0276-415 mg / 1-1.5 mL
1,4-Dioxane (degassed)----8.0 mL
Water (degassed)----2.0 mL
Equipment
  • Schlenk flask or round-bottom flask with a reflux condenser

  • Magnetic stirrer and hot plate

  • Inert gas line (Argon or Nitrogen) with a bubbler

  • Syringes and needles

  • Standard laboratory glassware for work-up

  • Rotary evaporator

  • Flash chromatography system

Step-by-Step Procedure
  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add Ethyl 1-bromo-4-oxo-4H-quinolizine-3-carboxylate (296 mg, 1.0 mmol), the arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (276 mg, 2.0 mmol, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is accomplished by alternating between vacuum and backfilling with the inert gas (3 cycles).

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst, Pd(PPh₃)₄ (58 mg, 0.05 mmol, 0.05 equiv.).

  • Solvent Addition: Add degassed 1,4-dioxane (8.0 mL) followed by degassed water (2.0 mL) via syringe. If using a pre-prepared aqueous solution of the base, add the base solution after the organic solvent.

  • Reaction: Place the flask in a preheated oil bath at 90-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.

  • Work-up:

    • Once the reaction is complete (disappearance of the starting bromide), cool the mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

    • Transfer the mixture to a separatory funnel and extract. Separate the organic layer.

    • Extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure coupled product.

Experimental Workflow Diagram

Experimental_Workflow start Start setup 1. Reaction Setup (Add solids to flask) start->setup inert 2. Create Inert Atmosphere (Purge with Ar/N₂) setup->inert reagents 3. Add Catalyst & Solvents inert->reagents react 4. Heat and Stir (90-100 °C) reagents->react monitor 5. Monitor Progress (TLC / LC-MS) react->monitor workup 6. Aqueous Work-up (Extraction & Washing) monitor->workup purify 7. Purification (Column Chromatography) workup->purify product Pure Product purify->product

Caption: Step-by-step workflow for the Suzuki coupling protocol.

Conclusion

This application note provides a comprehensive and robust protocol for the Suzuki-Miyaura coupling of Ethyl 1-bromo-4-oxo-4H-quinolizine-3-carboxylate. By understanding the mechanistic underpinnings and making informed choices regarding the catalyst, base, and solvent, researchers can confidently apply this methodology to synthesize a diverse range of substituted quinolizine derivatives. The protocol's emphasis on an inert atmosphere, reaction monitoring, and systematic purification ensures reproducibility and high-purity results, facilitating advancements in medicinal chemistry and materials science.

References

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Yoneda Labs. (2023). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Wikipedia. (2024). Suzuki reaction. [Link]

  • BYJU'S. (2024). Merits of the Suzuki Coupling Reaction. [Link]

  • ResearchGate. (2021). What can I use as a solvent and base in a suzuki reaction with a sensitive amide in the core? [Link]

  • Molinari, F. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Synthesis, 2004(15), 2419–2440.
  • S. L., S., & M., M. (2018). A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media.
  • Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561.
  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115. [Link]

  • Singh, K., & Nolan, S. P. (2005). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry, 70(24), 9801–9806.
  • Yılmaz, M. K., & Keleş, M. (2018). The catalytic activity of Palladium(II) complexes containing PN ligands in the Heck and Suzuki C-C coupling reactions. Journal of the Turkish Chemical Society, Section A: Chemistry, 5(1), 133–148.
  • Villinger, A., & Fischer, C. (2024). New Tricyclic Aryl Quinazoline Derivatives by Suzuki-Miyaura Cross-Coupling. ChemistryOpen, 13(12), e202400197.
  • Lee, H. G., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Organic & Biomolecular Chemistry.
  • Herlé, M., et al. (2015). A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. Organic & Biomolecular Chemistry, 13(43), 10643–10648.
  • Mallick, K. (2010). Suzuki coupling reaction between heteroaryl bromides with substituted/unsubstituted phenylboronic acids.
  • Knapp, D. M., et al. (2016). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Journal of the American Chemical Society, 138(28), 8854–8862.
  • Li, G. Y. (2003). General Suzuki Coupling of Heteroaryl Bromides by Using Tri-tert-Butylphosphine as a Supporting Ligand.
  • Reddy, C. R., et al. (2023). Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling and Their in Silico Breast Cancer Studies on the 3ERT Protein. ACS Omega, 8(13), 12229–12240.
  • ResearchGate. (2015). Recent advances towards the synthesis of 4H-quinolizin-4-one.
  • Blakemore, D. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1. The Royal Society of Chemistry.
  • Roughley, S. D., & Jordan, A. M. (2011). The Suzuki–Miyaura cross-coupling in the pharmaceutical industry. Journal of Medicinal Chemistry, 54(10), 3451–3479.
  • S.N, T. (2012). Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. E-Journal of Chemistry, 9(4), 2095-2101.
  • Vo, D. D., et al. (2015). Facile Synthesis of 4-Oxo-4H-quinolizine-2-carboxamide Derivatives.
  • Utke, G., et al. (2022). An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. Beilstein Journal of Organic Chemistry, 18, 770–780.

Sources

Method

Application Notes and Protocols: Ethyl 1-bromo-4-oxo-4H-quinolizine-3-carboxylate as a Selective Fluorescent Probe for Divalent Metal Ions

Authored by: Senior Application Scientist Introduction: The Critical Role of Metal Ion Detection Metal ions are fundamental to a vast array of biological processes, acting as cofactors for enzymes, stabilizing protein st...

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Senior Application Scientist

Introduction: The Critical Role of Metal Ion Detection

Metal ions are fundamental to a vast array of biological processes, acting as cofactors for enzymes, stabilizing protein structures, and participating in cellular signaling pathways.[1][2] Imbalances in metal ion concentrations are linked to numerous pathological conditions, including neurodegenerative diseases and cancer.[2] Consequently, the development of sensitive and selective methods for detecting and quantifying metal ions in biological and environmental systems is of paramount importance for researchers, clinicians, and drug development professionals.

Fluorescent probes have emerged as powerful tools for this purpose, offering high sensitivity, real-time detection, and the potential for bioimaging.[2] The quinoline and quinolizine scaffolds are particularly noteworthy fluorophores due to their robust photophysical properties and inherent metal-coordinating capabilities provided by the nitrogen atom in their heterocyclic structures.[1][3][4] This application note details the use of Ethyl 1-bromo-4-oxo-4H-quinolizine-3-carboxylate, a promising candidate from this class, as a fluorescent probe for the selective detection of divalent metal ions, with a particular focus on Magnesium (Mg²⁺).

The 4-oxo-4H-quinolizine-3-carboxylate core is recognized as an excellent fluorophore framework.[5] Research has demonstrated that derivatives of this structure exhibit a strong and selective fluorescent response to Mg²⁺, a cation that is notoriously difficult to detect selectively due to interference from Calcium (Ca²⁺).[5][6] This document provides a comprehensive guide for researchers to characterize and validate the utility of Ethyl 1-bromo-4-oxo-4H-quinolizine-3-carboxylate as a novel fluorescent probe.

Principle of Detection: A Proposed Mechanism

The sensing mechanism of 4-oxo-4H-quinolizine-3-carboxylate derivatives is predicated on a process known as chelation-enhanced fluorescence (CHEF). In its free state, the probe exhibits a certain level of fluorescence. The lone pair electrons on the nitrogen and oxygen atoms of the quinolizine core can, through photoinduced electron transfer (PET), quench the fluorescence of the molecule.

Upon the introduction of a suitable metal ion, such as Mg²⁺, the molecule's carbonyl oxygen and the carboxylate group can act as a chelating moiety, binding the metal ion. This coordination restricts the rotational freedom of the molecule and inhibits the PET process. The resulting rigidified probe-metal ion complex is significantly more fluorescent, leading to a detectable "turn-on" signal that is proportional to the concentration of the metal ion. The selectivity for Mg²⁺ over other ions like Ca²⁺ is attributed to the specific coordination geometry and bond distances favored by the quinolizine scaffold.[5]

G cluster_0 Free Probe State cluster_1 Metal Ion Binding Probe Ethyl 1-bromo-4-oxo-4H-quinolizine-3-carboxylate Flexible Structure Low Fluorescence PET Photoinduced Electron Transfer (PET) Probe->PET Quenching Complex [Probe-Mg²⁺] Complex Rigid Structure High Fluorescence Probe->Complex Binding Event PET->Complex Inhibition of PET Metal Mg²⁺ Divalent Metal Ion Metal->Complex Chelation

Caption: Proposed mechanism of fluorescence enhancement upon metal ion chelation.

Photophysical and Chemical Properties

PropertyValueSource
Chemical FormulaC₁₂H₁₀BrNO₃Sigma-Aldrich
Molecular Weight296.12 g/mol Merck
CAS Number337909-11-2BLDpharm[7]
AppearanceSolid (predicted)-
Melting Point111-113°C (for the non-brominated analog)[8]
SolubilitySoluble in organic solvents (e.g., DMSO, Acetonitrile)Inferred

Experimental Protocols

Protocol 1: Preparation of Stock Solutions

Rationale: Accurate stock solutions are critical for reproducible results. DMSO is a suitable solvent for dissolving the hydrophobic probe, while aqueous buffers are used to maintain physiological pH and dilute the metal ion salts.

  • Probe Stock Solution (1 mM):

    • Accurately weigh 2.96 mg of Ethyl 1-bromo-4-oxo-4H-quinolizine-3-carboxylate.

    • Dissolve the solid in 10 mL of anhydrous dimethyl sulfoxide (DMSO).

    • Store the stock solution at -20°C, protected from light.

  • Metal Ion Stock Solutions (100 mM):

    • Prepare individual 100 mM stock solutions of various metal salts (e.g., MgCl₂, CaCl₂, ZnCl₂, CuCl₂, FeCl₂, NiCl₂) in deionized water.

    • Ensure the use of high-purity salts to avoid contamination.

    • Store these solutions at 4°C.

  • Buffer Solution (HEPES, 10 mM, pH 7.4):

    • Dissolve 2.38 g of HEPES in 900 mL of deionized water.

    • Adjust the pH to 7.4 using 1 M NaOH.

    • Bring the final volume to 1 L with deionized water.

    • Filter the buffer through a 0.22 µm filter.

Protocol 2: Determination of Optimal Excitation and Emission Wavelengths

Rationale: The first step in characterizing a new fluorophore is to determine its spectral properties. This protocol identifies the wavelengths at which the probe absorbs and emits light most efficiently, both in its free and metal-bound states.

  • Prepare two cuvettes with 2 mL of HEPES buffer.

  • To one cuvette, add the probe stock solution to a final concentration of 10 µM (the "Free Probe" sample).

  • To the second cuvette, add the probe to 10 µM and a saturating concentration of MgCl₂ (e.g., 10 mM) (the "Bound Probe" sample).

  • Incubate both samples for 15 minutes at room temperature, protected from light.

  • Using a spectrofluorometer, record the excitation spectrum of the "Bound Probe" sample by scanning a range of excitation wavelengths (e.g., 300-450 nm) while monitoring the emission at a fixed wavelength (e.g., 500 nm). The peak of this spectrum is the optimal excitation wavelength (λₑₓ).

  • Next, record the emission spectrum for both the "Free Probe" and "Bound Probe" samples by exciting at the determined λₑₓ and scanning a range of emission wavelengths (e.g., 400-600 nm).

Protocol 3: Metal Ion Selectivity Assay

Rationale: This crucial experiment evaluates the probe's specificity. By testing the fluorescent response to a panel of biologically relevant metal ions, the selectivity of the probe can be established.

G cluster_workflow Selectivity Assay Workflow A Prepare Assay Plate: - Constant Probe Concentration (e.g., 10 µM) - HEPES Buffer (pH 7.4) B Add Metal Ions: - Mg²⁺, Ca²⁺, Zn²⁺, Cu²⁺, etc. - Final concentration e.g., 100 µM A->B C Incubate: - Room Temperature - 15 minutes - Protect from light B->C D Measure Fluorescence: - Excite at optimal λₑₓ - Record emission at optimal λₑₘ C->D E Analyze Data: - Plot Fluorescence Intensity vs. Metal Ion - Compare responses D->E

Caption: Workflow for the metal ion selectivity assay.

  • In a 96-well microplate, add the probe to each well to a final concentration of 10 µM in HEPES buffer.

  • To different wells, add various metal ion stock solutions to a final concentration of 100 µM (a 10-fold excess relative to the probe). Include a "blank" well with only the probe and buffer.

  • Incubate the plate for 15 minutes at room temperature, protected from light.

  • Measure the fluorescence intensity of each well using a microplate reader at the predetermined optimal λₑₓ and λₑₘ.

  • Plot the fluorescence intensity against each metal ion to visualize the selectivity.

Protocol 4: Titration and Determination of Dissociation Constant (Kd)

Rationale: A titration experiment determines the sensitivity of the probe and its binding affinity for the target metal ion. The dissociation constant (Kd) is a key parameter for quantifying this interaction.

  • Prepare a series of solutions in cuvettes or a microplate containing a fixed concentration of the probe (e.g., 10 µM) in HEPES buffer.

  • Add increasing concentrations of the target metal ion (e.g., Mg²⁺) to these solutions, ranging from nanomolar to millimolar concentrations.

  • Incubate the solutions for 15 minutes at room temperature.

  • Measure the fluorescence intensity at the optimal wavelengths.

  • Plot the change in fluorescence intensity (ΔF = F - F₀) as a function of the metal ion concentration.

  • Fit the resulting sigmoidal curve to a one-site binding model to calculate the dissociation constant (Kd). The Kd value corresponds to the metal ion concentration at which half of the maximum fluorescence response is achieved.

Expected Results and Data Interpretation

  • Spectral Properties: It is anticipated that Ethyl 1-bromo-4-oxo-4H-quinolizine-3-carboxylate will exhibit a significant increase in fluorescence intensity upon binding to Mg²⁺. A potential bathochromic (red) or hypsochromic (blue) shift in the emission maximum may also be observed, which would make the probe suitable for ratiometric measurements.

  • Selectivity: Based on previous studies with similar compounds, the probe is expected to show high selectivity for Mg²⁺ over other biologically abundant cations, especially Ca²⁺.[5] Some transition metals like Zn²⁺ or Cu²⁺ might cause fluorescence quenching.

  • Sensitivity: The dissociation constant (Kd) for Mg²⁺ is predicted to be in the high micromolar to low millimolar range, which is physiologically relevant for intracellular magnesium concentrations.[5]

Troubleshooting

  • Low Fluorescence Signal: Increase the probe concentration or the excitation slit width on the spectrofluorometer. Ensure the buffer is free of quenching contaminants.

  • Poor Selectivity: The presence of contaminating metal ions in the buffer or salts can affect selectivity. Use high-purity reagents and wash all labware with acid. The intrinsic properties of the probe may also limit selectivity.

  • Precipitation of the Probe: If the probe precipitates in the aqueous buffer, increase the percentage of co-solvent (DMSO) in the final assay solution, ensuring it does not exceed a level that would interfere with the biological system of interest (typically <1%).

Conclusion

Ethyl 1-bromo-4-oxo-4H-quinolizine-3-carboxylate represents a promising scaffold for the development of a selective fluorescent probe for divalent metal ions, particularly Mg²⁺. The protocols outlined in this application note provide a robust framework for researchers to thoroughly characterize its photophysical properties, metal ion selectivity, and binding affinity. Successful validation of this probe will provide a valuable new tool for researchers in biochemistry, cell biology, and drug discovery, enabling more precise investigation into the critical roles of metal ions in health and disease.

References

  • New quinoline α-diimine ligands as fluorescent probes for metal ions: Ultrasound-assisted and conventional synthetic methods. Inorganica Chimica Acta.
  • A quinoline-based fluorescent probe for selective detection and real-time monitoring of copper ions – a differential colorimetric approach. Photochemical & Photobiological Sciences.
  • The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determin
  • Quinoline-2-thiol Derivatives as Fluorescent Sensors for Metals, pH and HNO. Publisher not specified.
  • Quinoline-Based Fluorescence Sensors.
  • Recent advances towards the synthesis of 4H-quinolizin-4-one.
  • 4-oxo-4H-quinolizine-3-carboxylic acids as Mg2+ selective, fluorescent indic
  • 337909-11-2|Ethyl 1-bromo-4-oxo-4H-quinolizine-3-carboxyl
  • Ethyl 1-bromo-4-oxo-4H-quinolizine-3-carboxyl
  • Ethyl 4-Oxo-4H-quinolizine-3-carboxl
  • Ethyl 1-bromo-4-oxo-4H-quinolizine-3-carboxyl
  • Ethyl 7-bromo-4-oxo-4H-quinolizine-3-carboxyl

Sources

Application

Ethyl 1-bromo-4-oxo-4H-quinolizine-3-carboxylate: A Selective Fluorescent Probe for Live-Cell Imaging of Intracellular Magnesium

An Application Guide for Researchers This document provides a detailed technical guide for the application of Ethyl 1-bromo-4-oxo-4H-quinolizine-3-carboxylate as a fluorescent probe for the selective detection and imagin...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

This document provides a detailed technical guide for the application of Ethyl 1-bromo-4-oxo-4H-quinolizine-3-carboxylate as a fluorescent probe for the selective detection and imaging of magnesium ions (Mg²⁺) in living cells. This guide is intended for researchers in cell biology, pharmacology, and drug development.

Introduction: The Challenge of Visualizing Intracellular Magnesium

Magnesium is the most abundant divalent cation within cells, playing a critical role as a cofactor for hundreds of enzymes and in vital processes such as ATP metabolism, DNA stability, and signal transduction. Dysregulation of Mg²⁺ homeostasis is implicated in numerous pathologies, including cardiovascular and neurological disorders. Consequently, tools that allow for the precise visualization and quantification of intracellular Mg²⁺ are invaluable.

The 4-oxo-4H-quinolizine-3-carboxylate scaffold has been identified as an excellent class of fluorophores that exhibit a strong and selective fluorescent response to Mg²⁺, notably without the interference from calcium (Ca²⁺) that plagues many other indicators[1][2]. Ethyl 1-bromo-4-oxo-4H-quinolizine-3-carboxylate is a derivative of this class, designed to leverage these properties for robust live-cell imaging applications. The introduction of the bromo- substituent may further modulate the photophysical properties of the probe, potentially offering advantages in brightness or spectral positioning.

Principle of Detection: Chelation-Enhanced Fluorescence (CHEF)

The fluorescence mechanism of Ethyl 1-bromo-4-oxo-4H-quinolizine-3-carboxylate is based on Chelation-Enhanced Fluorescence (CHEF). In its free state, the probe exhibits minimal fluorescence due to non-radiative decay pathways. Upon selective binding to Mg²⁺, the molecule forms a more rigid, planar complex. This conformational change restricts intramolecular rotation and suppresses non-radiative decay, leading to a significant increase in fluorescence quantum yield and a detectable "turn-on" signal. This process allows for the direct visualization of Mg²⁺ distribution within cellular compartments.

CHEF_Mechanism cluster_0 Low Fluorescence State cluster_1 High Fluorescence State Probe_Free Probe (Free) Description_Free Flexible Structure Non-radiative decay dominant Mg_Ion Mg²⁺ Probe_Free->Mg_Ion Binding Probe_Bound Probe-Mg²⁺ Complex Description_Bound Rigid Complex Fluorescence emission enhanced Fluorescence Emitted Light (Signal) Probe_Bound->Fluorescence Emission Mg_Ion->Probe_Bound Chelation Excitation Excitation Light Excitation->Probe_Free Excitation Excitation->Probe_Bound Excitation

Figure 1: Principle of Mg²⁺ detection via Chelation-Enhanced Fluorescence.
Probe Specifications

The following table summarizes the key properties of Ethyl 1-bromo-4-oxo-4H-quinolizine-3-carboxylate. Note that spectral properties are based on the parent compound class and should be confirmed experimentally for optimal filter set selection[1].

PropertyValueSource
Chemical Name Ethyl 1-bromo-4-oxo-4H-quinolizine-3-carboxylate-
CAS Number 337909-11-2[3]
Molecular Formula C₁₂H₁₀BrNO₃[3]
Molecular Weight 296.12 g/mol [4]
Solubility Soluble in DMSO, DMF-
Purity >95% (Recommended)-
Proposed Excitation (λex) ~370 - 400 nm[1]
Proposed Emission (λem) ~450 - 500 nm[1]
Dissociation Constant (Kd for Mg²⁺) ~1.0 mM (based on parent scaffold)[1][2]

Experimental Application Protocols

PART A: Materials and Reagents
  • Fluorescent Probe: Ethyl 1-bromo-4-oxo-4H-quinolizine-3-carboxylate (CAS 337909-11-2).

  • Solvent: Anhydrous Dimethyl sulfoxide (DMSO, cell culture grade).

  • Cell Lines: Adherent mammalian cell lines (e.g., HeLa, HEK293, A549).

  • Culture Medium: Standard cell culture medium appropriate for the chosen cell line (e.g., DMEM, MEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Imaging Buffer: Hank's Balanced Salt Solution (HBSS) or Phenol Red-free medium.

  • Vessels: Glass-bottom dishes or multi-well plates suitable for high-resolution microscopy.

  • Instrumentation: A fluorescence microscope (widefield or confocal) equipped with appropriate filter sets (e.g., DAPI or custom set for ~400 nm excitation and ~470 nm emission).[5][6]

PART B: Protocol 1 - Preparation of Stock and Working Solutions

This protocol details the preparation of solutions required for cell staining.

  • Prepare a 10 mM Stock Solution:

    • Allow the vial of Ethyl 1-bromo-4-oxo-4H-quinolizine-3-carboxylate to equilibrate to room temperature before opening.

    • Add the appropriate volume of anhydrous DMSO to prepare a 10 mM stock solution. For example, to 1 mg of the probe (MW = 296.12), add approximately 33.8 µL of DMSO.

    • Vortex thoroughly until the solid is completely dissolved.

    • Scientist's Note: Using anhydrous DMSO is critical as the probe can be sensitive to moisture, which may affect its stability and performance.

  • Storage of Stock Solution:

    • Aliquot the stock solution into smaller volumes (e.g., 10 µL) to avoid repeated freeze-thaw cycles.

    • Store at -20°C, protected from light. Properly stored, the stock solution should be stable for several months.

  • Prepare a Working Solution (Freshly Prepared):

    • On the day of the experiment, dilute the 10 mM stock solution in imaging buffer (e.g., serum-free medium or HBSS) to the desired final working concentration.

    • A typical starting concentration range is 1-10 µM. This should be optimized for your specific cell type and experimental conditions.

    • Scientist's Note: Prepare this solution immediately before use. Diluting the DMSO stock into an aqueous buffer can sometimes lead to aggregation of hydrophobic probes over time.

PART C: Protocol 2 - Live-Cell Staining and Imaging

This protocol provides a step-by-step guide for staining live cells and acquiring fluorescent images.

  • Cell Seeding:

    • Seed cells onto glass-bottom dishes or plates. Culture them until they reach 60-80% confluency.

    • Scientist's Note: Over-confluent cells may exhibit altered physiology and Mg²⁺ levels. Sub-confluent cells allow for clear visualization of individual cell morphology.

  • Probe Loading:

    • Aspirate the culture medium from the cells.

    • Wash the cells once with warm imaging buffer (e.g., HBSS) to remove residual serum.

    • Add the freshly prepared probe working solution to the cells.

    • Incubate for 15-45 minutes at 37°C in a cell culture incubator.

    • Scientist's Note: The optimal loading time and concentration must be determined empirically. Start with 5 µM for 30 minutes. Serum components can bind to the probe, so loading in a serum-free buffer often improves staining efficiency and reduces background.[7]

  • Wash Step:

    • After incubation, aspirate the probe-containing solution.

    • Wash the cells two to three times with fresh, warm imaging buffer.

    • Scientist's Note: This wash step is crucial for removing extracellular probe molecules, which significantly reduces background fluorescence and improves the signal-to-noise ratio.[7]

  • Fluorescence Microscopy:

    • Add a final volume of warm imaging buffer to the cells to keep them hydrated during imaging.

    • Place the dish on the microscope stage. If performing long-term imaging, use a stage-top incubator to maintain temperature (37°C) and CO₂ levels.

    • Excite the probe using the appropriate light source and filter (e.g., ~390/40 nm). Collect the emission signal (e.g., ~480/50 nm).

    • Scientist's Note: Minimize light exposure to reduce phototoxicity and photobleaching, which can harm cells and degrade the fluorescent signal.[8] Use the lowest possible excitation intensity and the shortest exposure time that provides a good signal.

Workflow_Diagram cluster_prep Preparation cluster_stain Staining Protocol cluster_image Imaging & Analysis Cell_Culture 1. Seed Cells on Glass-Bottom Dish Probe_Prep 2. Prepare Probe Working Solution (1-10 µM) Wash_1 3. Wash Cells with Warm Buffer Probe_Prep->Wash_1 Loading 4. Incubate with Probe (15-45 min, 37°C) Wash_1->Loading Wash_2 5. Wash 2-3x to Remove Excess Probe Loading->Wash_2 Imaging 6. Image using Fluorescence Microscope Wash_2->Imaging Analysis 7. Analyze Fluorescence Intensity / Distribution Imaging->Analysis

Figure 2: Experimental workflow for live-cell Mg²⁺ imaging.
PART D: Troubleshooting Guide
IssuePotential Cause(s)Recommended Solution(s)
No/Weak Signal 1. Probe concentration is too low.2. Incubation time is too short.3. Incorrect filter set used.4. Cells have very low baseline Mg²⁺.1. Increase probe concentration (e.g., up to 15 µM).2. Increase incubation time (e.g., up to 60 min).3. Verify excitation/emission filters match probe spectra.4. Use a positive control (e.g., supplement media with MgCl₂ briefly).
High Background 1. Inadequate washing after loading.2. Probe aggregation in aqueous buffer.3. Autofluorescence from cells or medium.1. Increase the number and duration of wash steps.2. Prepare working solution immediately before use.3. Image in phenol red-free medium. Acquire an unstained control image to assess autofluorescence.
Cell Toxicity/Death 1. Probe concentration is too high.2. Excessive exposure to excitation light (phototoxicity).3. Solvent (DMSO) toxicity.1. Reduce probe concentration and/or incubation time.2. Use lower light intensity, shorter exposure, and neutral density filters.[7][8]3. Ensure the final DMSO concentration is low (<0.1%).

References

  • Otten, P. A., London, R. E., & Levy, L. A. (2001). 4-oxo-4H-quinolizine-3-carboxylic acids as Mg2+ selective, fluorescent indicators. Bioconjugate Chemistry, 12(2), 203–212. [Link]

  • Kulkarni, M. (2020). Recent advances towards the synthesis of 4H-quinolizin-4-one. ResearchGate. [Link]

  • Lo, Y. W., et al. (2021). A highly selective quinolizinium-based fluorescent probe for cysteine detection. Scientific Reports, 11(1), 20173. [Link]

  • Singh, J., & Mishra, S. (2023). Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. Crimson Publishers. [Link]

  • Singh, J., & Mishra, S. (2023). Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. Juniper Publishers. [Link]

  • Bar, A., et al. (2018). Quinolizinium-based tunable pH fluorescent probes for imaging in live cells. ResearchGate. [Link]

  • Lukinavičius, G., et al. (2014). New Fluorescence Probes for Live-Cell Imaging. Wiley Analytical Science. [Link]

  • StainsFile. (n.d.). Fluorescent Live Cell Imaging. StainsFile. [Link]

  • Sanderson, M. J., et al. (2014). Fluorescence Microscopy: A Concise Guide to Current Imaging Methods. Cold Spring Harbor Protocols. [Link]

  • ZEISS. (n.d.). Principles of Fluorescence and Fluorescence Microscopy. ZEISS. [Link]

  • Stauffer, W., & Stauffer, T. (2018). Fluorescence Live Cell Imaging. Current Protocols in Cytometry. [Link]

  • Aryal, S. (2024). Fluorescence Microscope: Principle, Parts, Uses, Examples. Microbe Notes. [Link]

  • Andrei, M., & Trache, A. (2018). Fluorescent Probes for Live Cell Imaging. Molecules, 23(9), 2348. [Link]

  • Scientific Reports. (2025). Synthesis and evaluation of thiazolyl coumarin drug conjugates as carbonic anhydrase isozyme inhibitors by using integrated invitro and insilico approaches. Nature. [Link]

  • PubMed. (2022). In Vivo Biological Evaluation of Ethyl 4-(7-hydroxy-4-methyl-2-oxoquinolin-1-ylamino)-coumarin-3-carboxylate as an Antitumor Agent. PubMed. [Link]

  • ResearchGate. (2025). Synthesis of Novel Nucleosides of 4-Oxoquinoline-3-carboxylic Acid Analogues. ResearchGate. [Link]

Sources

Method

Application Notes &amp; Protocols: A Framework for High-Throughput Biological Activity Screening of Novel Quinolizine Compounds

I. Introduction: The Therapeutic Potential of Quinolizine Scaffolds Quinolizine alkaloids and their synthetic derivatives represent a compelling class of nitrogen-containing heterocyclic compounds.

Author: BenchChem Technical Support Team. Date: January 2026

I. Introduction: The Therapeutic Potential of Quinolizine Scaffolds

Quinolizine alkaloids and their synthetic derivatives represent a compelling class of nitrogen-containing heterocyclic compounds. Their rigid bicyclic structure serves as a versatile scaffold for chemical modification, leading to a wide array of pharmacological activities. Drawing parallels from the well-documented bioactivities of related structures like quinoline and quinazoline, novel quinolizine compounds are promising candidates for drug discovery programs targeting cancer, infectious diseases, and conditions exacerbated by oxidative stress.[1][2]

This guide provides a comprehensive, field-proven framework for the initial in vitro biological evaluation of novel quinolizine compounds. As a Senior Application Scientist, my objective is not merely to list procedural steps but to instill a logical, self-validating system of inquiry. We will explore the causality behind experimental choices, ensuring that the generated data is robust, reproducible, and provides a clear vector for subsequent lead optimization.

The protocols herein are designed as a primary screening cascade, focusing on three fundamental pillars of bioactivity:

  • Cytotoxicity Screening: To identify compounds with antiproliferative effects, a hallmark of potential anticancer agents.

  • Antimicrobial Screening: To assess efficacy against clinically relevant bacterial pathogens, addressing the urgent need for new antibiotics.

  • Antioxidant Capacity Screening: To evaluate the potential to neutralize free radicals, a mechanism relevant to numerous inflammatory and degenerative diseases.

This document is intended for researchers, scientists, and drug development professionals. It is structured to empower you with both the foundational knowledge and the practical protocols necessary to effectively triage and advance promising novel quinolizine candidates.

II. Strategic Screening Workflow

A successful screening campaign is hierarchical. It begins with rapid, cost-effective primary assays to identify "hits" and progresses to more complex, mechanism-of-action studies for validated leads. The workflow below outlines this strategic approach.

G cluster_0 Phase 1: Primary High-Throughput Screening cluster_1 Phase 2: Hit Validation & Prioritization cluster_2 Phase 3: Secondary & Mechanistic Assays A Novel Quinolizine Compound Library B Cytotoxicity Assay (MTT) A->B Parallel Screening C Antimicrobial Assay (MIC) A->C Parallel Screening D Antioxidant Assay (DPPH) A->D Parallel Screening E Confirm IC50/MIC Values B->E Active Compounds C->E D->E F Assess Selectivity Index (Cancer vs. Normal Cells) E->F G Prioritize Hits Based on Potency & Selectivity F->G H Mechanism of Action Studies (e.g., Apoptosis, Enzyme Inhibition) G->H Validated Leads I In Vivo Model Testing H->I

Caption: High-level strategic workflow for screening novel quinolizine compounds.

III. Cytotoxicity Screening: The Gateway to Anticancer Drug Discovery

A. Rationale and Experimental Causality

The initial evaluation of a compound for anticancer potential begins with a cytotoxicity screen. The goal is to determine the concentration at which a compound inhibits the growth of or kills cancer cells. This is quantified by the half-maximal inhibitory concentration (IC50). We employ the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay , a robust and widely adopted colorimetric method.[3]

The Principle: The MTT assay measures the metabolic activity of cells.[4] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals.[5] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[4] By dissolving these crystals and measuring the absorbance of the solution, we can quantify the effect of our quinolizine compounds on cell viability.

Cell Line Selection: The choice of cell lines is critical. A panel approach provides more comprehensive data than a single line. For a primary screen, we recommend a diverse set of well-characterized human cancer cell lines, such as those from the NCI-60 panel.[6][7] For this protocol, we will use three common lines representing different cancer types:

  • MCF-7: Breast adenocarcinoma (adherent)

  • A549: Lung carcinoma (adherent)

  • HepG2: Hepatocellular carcinoma (adherent)

B. Data Presentation: Comparative Cytotoxicity

All quantitative cytotoxicity data should be summarized for clear comparison. The IC50 value represents the concentration of a compound required to inhibit cell growth by 50%.

Table 1: Cytotoxicity (IC50 in µM) of Novel Quinolizine Derivatives

Compound ID MCF-7 (Breast Cancer) A549 (Lung Cancer) HepG2 (Liver Cancer) Doxorubicin (Control)
QZ-001 Data Data Data ~0.1 µM
QZ-002 Data Data Data ~0.08 µM
QZ-003 Data Data Data ~0.4 µM

| ...etc | ... | ... | ... | ... |

C. Experimental Workflow: MTT Assay

MTT_Workflow start Start step1 Seed Cells in 96-Well Plate (e.g., 5,000 cells/well) start->step1 step2 Incubate for 24h (37°C, 5% CO₂) step1->step2 step3 Treat with Serial Dilutions of Quinolizine Compounds step2->step3 step4 Incubate for 48-72h step3->step4 step5 Add MTT Solution (0.5 mg/mL) step4->step5 step6 Incubate for 3-4h (Allow Formazan Formation) step5->step6 step7 Solubilize Formazan Crystals (Add DMSO) step6->step7 step8 Measure Absorbance (570 nm) step7->step8 end Calculate IC50 Values step8->end

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

D. Detailed Protocol: MTT Assay

Materials:

  • Selected cancer cell lines (e.g., MCF-7, A549, HepG2)

  • Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA solution

  • MTT reagent (5 mg/mL in sterile PBS)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Novel quinolizine compounds (dissolved in DMSO to create stock solutions)

  • Sterile 96-well flat-bottom plates

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: a. Culture cells to ~80% confluency.[8] b. Harvest cells using Trypsin-EDTA and perform a cell count (e.g., using a hemocytometer). c. Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL in complete medium. d. Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.[4] e. Include wells for 'untreated control' (cells + medium) and 'blank' (medium only). f. Incubate the plate for 24 hours to allow cells to attach and resume growth.[4]

  • Compound Treatment: a. Prepare serial dilutions of your quinolizine compounds and a positive control (e.g., Doxorubicin) in complete medium. The final DMSO concentration should be <0.5% to avoid solvent toxicity. b. After 24 hours, carefully remove the medium from the wells and add 100 µL of the medium containing the various compound concentrations. c. Incubate the plate for another 48 to 72 hours.

  • MTT Addition and Incubation: a. After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[9] b. Incubate the plate for 3-4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.[10]

  • Formazan Solubilization: a. Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.[9] b. Add 100 µL of DMSO to each well to dissolve the crystals.[5] c. Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[5]

  • Data Acquisition and Analysis: a. Measure the absorbance at 570 nm using a microplate reader. b. Subtract the absorbance of the blank (medium only) from all readings. c. Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) x 100 d. Plot the % Viability against the log of the compound concentration and use non-linear regression analysis to determine the IC50 value.

E. Potential Mechanism of Action

Active quinolizine compounds may induce cytotoxicity through various mechanisms, including the induction of apoptosis (programmed cell death).[11] Understanding these pathways is a critical next step for lead compounds.

Apoptosis_Pathway Compound Quinolizine Compound Mito Mitochondrial Stress Compound->Mito CytoC Cytochrome C Release Mito->CytoC Apoptosome Apoptosome Formation CytoC->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Casp9 Pro-Caspase-9 Casp9->Apoptosome Casp3 Caspase-3 Activation Apoptosome->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: A simplified intrinsic apoptosis pathway, a potential target for cytotoxic compounds.

IV. Antimicrobial Activity Screening

A. Rationale and Experimental Causality

With the rise of antimicrobial resistance, there is a critical need for novel antibiotics.[12] Quinolone antibiotics are a well-established class, suggesting that the quinolizine scaffold may also possess antimicrobial properties.[13] The primary screening method to determine a compound's potency is the broth microdilution assay , which establishes the Minimum Inhibitory Concentration (MIC).[14]

The Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[15][16] The assay involves challenging a standardized bacterial inoculum with serial dilutions of the test compound in a liquid growth medium.

Strain Selection: A primary screen should include representative Gram-positive and Gram-negative bacteria:

  • Staphylococcus aureus (e.g., ATCC® 29213™): A common Gram-positive pathogen.

  • Escherichia coli (e.g., ATCC® 25922™): A common Gram-negative pathogen.

Protocols should be performed in accordance with guidelines from the Clinical and Laboratory Standards Institute (CLSI).[17][18]

B. Data Presentation: Minimum Inhibitory Concentration

MIC values provide a quantitative measure of a compound's antibacterial potency.

Table 2: Antimicrobial Activity (MIC in µg/mL) of Novel Quinolizine Derivatives

Compound ID S. aureus (Gram-positive) E. coli (Gram-negative) Ciprofloxacin (Control)
QZ-001 Data Data ~1 µg/mL
QZ-002 Data Data ~0.015 µg/mL
QZ-003 Data Data ...

| ...etc | ... | ... | ... |

C. Detailed Protocol: Broth Microdilution Assay

Materials:

  • Bacterial strains (S. aureus, E. coli)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well U-bottom plates

  • Novel quinolizine compounds and control antibiotic (e.g., Ciprofloxacin)

  • Spectrophotometer

  • Incubator (37°C, ambient air)

Procedure:

  • Inoculum Preparation: a. From a fresh agar plate (≤24 hours old), pick 3-5 colonies and suspend them in sterile saline. b. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[16] c. Dilute this adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution in Plate: a. Dispense 50 µL of CAMHB into all wells of a 96-well plate. b. Add 50 µL of the stock solution of the test compound (at 2x the highest desired concentration) to the first column, creating a 100 µL volume. c. Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, mixing, and repeating across the plate to the 10th column. Discard the final 50 µL from column 10.[19] d. Column 11 will serve as the growth control (no compound), and column 12 as the sterility control (no bacteria).

  • Inoculation and Incubation: a. Add 50 µL of the standardized bacterial inoculum to each well from columns 1 through 11. The final volume in each well will be 100 µL. b. Seal the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: a. After incubation, examine the plate visually for turbidity. b. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear).[15]

V. Antioxidant Capacity Screening

A. Rationale and Experimental Causality

Oxidative stress, caused by an imbalance of free radicals and antioxidants, is implicated in many diseases.[20] A compound's ability to scavenge free radicals is a key indicator of its potential therapeutic value as an antioxidant. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a rapid, simple, and reliable spectrophotometric method for assessing this activity.

The Principle: DPPH is a stable free radical that has a deep purple color with a maximum absorbance around 517 nm.[21] When an antioxidant compound donates a hydrogen atom to DPPH, the radical is neutralized, and the solution's color changes from purple to yellow. The degree of discoloration is proportional to the scavenging activity of the compound.

B. Data Presentation: Radical Scavenging Potency

The antioxidant activity is typically expressed as an IC50 value—the concentration of the compound required to scavenge 50% of the DPPH radicals.

Table 3: Antioxidant Activity (DPPH Scavenging IC50 in µM)

Compound ID DPPH Scavenging IC50 (µM) Ascorbic Acid (Control)
QZ-001 Data ~25 µM
QZ-002 Data ...
QZ-003 Data ...

| ...etc | ... | ... |

C. Detailed Protocol: DPPH Radical Scavenging Assay

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol

  • Novel quinolizine compounds and a standard antioxidant (e.g., Ascorbic Acid or Trolox)

  • Sterile 96-well plates

  • Microplate reader

Procedure:

  • Reagent Preparation: a. Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). This solution should be freshly made and protected from light.[22] b. Prepare serial dilutions of the test compounds and the standard control in methanol.

  • Assay Procedure: a. In a 96-well plate, add 100 µL of the DPPH working solution to each well. b. Add 100 µL of the various concentrations of your test compounds or standard to the wells. c. For the control well, add 100 µL of methanol instead of the compound.

  • Incubation and Measurement: a. Shake the plate gently and incubate in the dark at room temperature for 30 minutes.[22] b. Measure the absorbance of each well at 517 nm.

  • Calculation and Analysis: a. Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 b. Plot the % Scavenging against the log of the compound concentration and use non-linear regression to determine the IC50 value.

D. Relevant Cellular Pathways

Compounds with potent antioxidant activity may modulate key cellular redox-sensitive signaling pathways, such as the Nrf2-ARE pathway, which upregulates the expression of endogenous antioxidant enzymes.[20][23]

Nrf2_Pathway cluster_0 cluster_1 Compound Antioxidant Quinolizine ROS Cellular Oxidative Stress (ROS) Compound->ROS Scavenges Keap1 Keap1 (Sensor) ROS->Keap1 Oxidizes Cysteines Keap1Nrf2 Keap1-Nrf2 Complex (Inactive) Keap1Nrf2->Keap1 Nrf2 Nrf2 (Transcription Factor) Keap1->Nrf2 Releases Nucleus Nucleus Nrf2->Nucleus Translocates to ARE ARE (Antioxidant Response Element) Genes Antioxidant Gene Expression (e.g., SOD, GPx) ARE->Genes Activates Transcription

Caption: The Keap1-Nrf2 antioxidant response pathway, a potential target for antioxidant compounds.

VI. Conclusion

The methodologies outlined in this document provide a robust, logical, and efficient framework for the primary biological screening of novel quinolizine compounds. By systematically evaluating cytotoxicity, antimicrobial activity, and antioxidant capacity, researchers can effectively identify and prioritize lead candidates for further development. Adherence to these standardized protocols will ensure the generation of high-quality, reproducible data, forming a solid foundation for advancing the most promising compounds toward preclinical and clinical investigation.

VII. References

  • Shoemaker, R. H. (2006). The NCI60 human tumour cell line anticancer drug screen. Nature Reviews Cancer, 6(10), 813–823. [Link]

  • Vaidya, A., et al. (2023). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. International Journal of Medical and Pharmaceutical Sciences, 1(2), 65-79. [Link]

  • National Cancer Institute. (n.d.). NCI-60 Human Tumor Cell Line Screen. Developmental Therapeutics Program. [Link]

  • Saha, B., et al. (2024). Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. Bioorganic & Medicinal Chemistry, 103, 117681. [Link]

  • Wikipedia contributors. (2023). NCI-60. Wikipedia, The Free Encyclopedia. [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

  • Kumar, A., et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic & Medicinal Chemistry, 24(22), 5739-5764. [Link]

  • Sharma, P. C., et al. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Dar's Journal of Pharmaceutical Sciences, 20(1), 1-25. [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • Norecopa. (2019). NCI-60 Human Tumor Cell Lines Screen. [Link]

  • Altogen Labs. (n.d.). NCI-60 Human Tumor Cell Line Screen Service. [Link]

  • Dojindo Molecular Technologies, Inc. (n.d.). DPPH Antioxidant Assay Kit D678 manual. [Link]

  • G-Biosciences. (n.d.). DPPH Antioxidant Assay. [Link]

  • ResearchGate. (n.d.). Mechanism of action for anticancer efficacy of synthesized quinoline derivatives. [Link]

  • ATCC. (2012). ATCC Animal Cell Culture Guide: Tips and Techniques for Continuous Cell Lines. Google Books.

  • Chen, Q., et al. (2024). Oxidative Stress: Signaling Pathways, Biological Functions, and Disease. Molecular and Cellular Oncology, 6(1), e70268. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2022). Anticancer Activity of Quinoline Derivatives. 77(1), 120-131. [Link]

  • protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]

  • MDPI. (2024). Beyond Antioxidants: How Redox Pathways Shape Cellular Signaling and Disease Outcomes. Antioxidants, 13(5), 567. [Link]

  • Consensus. (n.d.). Signaling pathways involved in cocoa flavonoid antioxidant effects. [Link]

  • Bakshi, S. (2025). MTT Cytotoxicity Assay and Exotoxin A (ExoA) Titration. Protocol. [Link]

  • Ji, L. L., & Gomez-Cabrera, M. C. (2006). Exercise and hormesis: activation of cellular antioxidant signaling pathway. Annals of the New York Academy of Sciences, 1067, 425-435. [Link]

  • Archana, K. P., et al. (2020). Recent update on antibacterial and antifungal activity of quinoline scaffolds. Archiv der Pharmazie, 353(12), e2000216. [Link]

  • Clinical and Laboratory Standards Institute. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. CLSI document M43-A. [Link]

  • Consensus. (n.d.). Antioxidant signaling pathways: Significance and symbolism. [Link]

  • Henrik's Lab. (2021). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). YouTube. [Link]

  • ResearchGate. (n.d.). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. [Link]

  • International Journal of Environmental Sciences. (n.d.). Novel Synthetic Approaches and Biological Evaluation of Quinoline Derivatives for Antimicrobial Resistance. [Link]

  • Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. [Link]

  • On Science. (n.d.). ATCC ANIMAL CELL CULTURE GUIDE. [Link]

  • FWD AMR-RefLabCap. (2022). MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. [Link]

  • MDPI. (2019). Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. Molecules, 24(23), 4310. [Link]

  • ResearchGate. (2015). Recent Developments on Antimicrobial Quinoline Chemistry. [Link]

  • Journal of Clinical Microbiology. (2020). The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes. 58(3), e01864-19. [Link]

  • Zen-Bio, Inc. (n.d.). DPPH Antioxidant Assay Kit. [Link]

  • MDPI. (2021). DPPH Radical Scavenging Assay. Antioxidants, 10(4), 587. [Link]

  • U.S. Food & Drug Administration. (2025). Antibacterial Susceptibility Test Interpretive Criteria. [Link]

  • Scientific Research Publishing. (2019). Clinical & Laboratory Standards Institute CLSI Guidelines (2019) CLSI M100-ED29 2019 Performance Standards for Antimicrobial Susceptibility Testing. 29th Edition. [Link]

  • National Institutes of Health, Islamabad Pakistan. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. [Link]

  • Clinical & Laboratory Standards Institute. (n.d.). CLSI Guidelines. [Link]

Sources

Application

protocol for cytotoxicity assay of Ethyl 1-bromo-4-oxo-4H-quinolizine-3-carboxylate derivatives

An In-Depth Guide to Assessing the Cytotoxicity of Novel Ethyl 1-bromo-4-oxo-4H-quinolizine-3-carboxylate Derivatives Introduction: The Therapeutic Potential and Toxicological Screening of Quinolizine Derivatives Quinoli...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Assessing the Cytotoxicity of Novel Ethyl 1-bromo-4-oxo-4H-quinolizine-3-carboxylate Derivatives

Introduction: The Therapeutic Potential and Toxicological Screening of Quinolizine Derivatives

Quinolizine scaffolds are heterocyclic structures of significant interest in medicinal chemistry, forming the core of various natural alkaloids with diverse biological activities. Their synthetic derivatives are being actively investigated for a range of therapeutic applications, including anticancer and antimicrobial properties.[1][2][3] The compound of interest, Ethyl 1-bromo-4-oxo-4H-quinolizine-3-carboxylate, and its derivatives represent a novel chemical space with potential for targeted therapies.

A critical, non-negotiable step in the preclinical evaluation of any new chemical entity (NCE) is the rigorous assessment of its cytotoxic potential. Cytotoxicity profiling helps to determine the concentration range at which a compound induces cell death, providing essential data for establishing a therapeutic window. This guide offers a comprehensive framework and detailed protocols for evaluating the cytotoxic effects of this specific class of quinolizine derivatives, designed for researchers in drug discovery and development.

This document provides two robust, complementary protocols for assessing cytotoxicity:

  • The MTT Assay: A colorimetric assay that measures cellular metabolic activity, serving as an indicator of cell viability.[4][5]

  • The LDH Release Assay: A colorimetric assay that quantifies the release of lactate dehydrogenase (LDH) from damaged cells, indicating a loss of plasma membrane integrity.[6][7][8][9]

By employing both methods, researchers can gain a more nuanced understanding of a compound's cytotoxic mechanism—whether it primarily impairs metabolic function or directly induces membrane damage and necrosis.

Part 1: Foundational Knowledge & Experimental Design

The Scientific Rationale: Choosing Your Assays

No single assay can capture the complexity of cellular toxicity. The choice of assay should be guided by the scientific question being asked.

  • Why start with the MTT Assay? The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a gold standard for initial high-throughput screening.[2] It is based on the principle that mitochondrial dehydrogenases in living, metabolically active cells can reduce the yellow MTT salt to a purple formazan product.[10] The amount of formazan produced is directly proportional to the number of viable cells.[4] This assay is excellent for identifying compounds that interfere with cellular respiration and metabolic function, which is a common mechanism for anticancer agents.[5]

  • Why complement with the LDH Assay? The Lactate Dehydrogenase (LDH) assay measures a different cytotoxic endpoint: membrane integrity.[8] LDH is a stable cytosolic enzyme that is released into the cell culture medium upon plasma membrane damage or cell lysis.[7][8] This makes it an excellent marker for necrosis. Using this assay in parallel with MTT helps to distinguish between cytostatic effects (inhibition of proliferation, where metabolic activity might decrease but membranes remain intact) and cytotoxic effects (outright cell death and lysis).[6]

Critical Prerequisite: Compound Handling and Solubility

Before any cell-based assay, the solubility of the Ethyl 1-bromo-4-oxo-4H-quinolizine-3-carboxylate derivatives must be determined.

  • Solvent Selection: Most heterocyclic compounds are first dissolved in 100% Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-50 mM).

  • Vehicle Control: It is critical to ensure that the final concentration of the solvent (e.g., DMSO) in the cell culture medium is non-toxic to the cells. Typically, the final DMSO concentration should be kept below 0.5%, and a "vehicle control" (cells treated with the same final concentration of DMSO without the compound) must be included in every experiment.

Cell Line Selection and Culture

The choice of cell line is fundamental and should be relevant to the intended therapeutic application. For general cytotoxicity screening, a common cancer cell line (e.g., HeLa - cervical cancer, A549 - lung cancer, MCF-7 - breast cancer) and a non-cancerous cell line (e.g., HEK293 - human embryonic kidney, or primary cells) are often used to assess for cancer-specific toxicity.

All cell culture work should be performed under sterile conditions in a laminar flow hood. Cells should be healthy and in the logarithmic growth phase at the time of the experiment. Standard cell culture and maintenance protocols, such as those provided by the American Type Culture Collection (ATCC), should be followed meticulously.[11][12][13][14]

Part 2: Experimental Protocols

This section provides detailed, step-by-step methodologies for conducting the MTT and LDH cytotoxicity assays.

Overall Experimental Workflow

The following diagram outlines the general workflow for assessing the cytotoxicity of the quinolizine derivatives.

Cytotoxicity_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_readout Phase 3: Data Acquisition & Analysis A Prepare Compound Stock (e.g., 20 mM in DMSO) C Prepare Serial Dilutions of Compound A->C B Culture Cells to ~80% Confluency D Seed Cells in 96-Well Plate (e.g., 5,000-10,000 cells/well) B->D E Incubate for 24h (Cell Attachment) D->E F Treat Cells with Compound Serial Dilutions E->F G Incubate for 24-72h (Exposure Period) F->G H Perform Cytotoxicity Assay (MTT or LDH) G->H I Measure Absorbance (Plate Reader) H->I J Data Normalization (% Viability) I->J K Calculate IC50 Value (Dose-Response Curve) J->K

Caption: General workflow for cytotoxicity testing of novel compounds.

Protocol: MTT Cell Viability Assay

This protocol is adapted from standard methodologies.[4][15][16]

Principle of the MTT Assay

Caption: Enzymatic reduction of MTT to formazan in viable cells.

Materials:

  • Selected cell line(s) in logarithmic growth phase

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Ethyl 1-bromo-4-oxo-4H-quinolizine-3-carboxylate derivatives

  • DMSO (cell culture grade)

  • 96-well flat-bottom cell culture plates

  • MTT solution: 5 mg/mL in sterile PBS (store protected from light at 4°C)

  • Solubilization solution: DMSO or a solution of 10% SDS in 0.01 M HCl.[16]

  • Multichannel pipette

  • Microplate reader (capable of measuring absorbance at ~570 nm)

Step-by-Step Procedure:

  • Cell Seeding: Harvest and count cells. Seed cells into a 96-well plate at a pre-determined optimal density (typically 5,000–10,000 cells/well) in 100 µL of complete medium.[17] Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a series of dilutions of the quinolizine derivative from your DMSO stock in complete culture medium. A common approach is a 2-fold serial dilution series starting from a high concentration (e.g., 100 µM). Remember to prepare a vehicle control (medium with the highest concentration of DMSO used).

  • Cell Treatment: Carefully remove the old medium from the wells and add 100 µL of the prepared compound dilutions (and controls) to the respective wells. Include wells with untreated cells (medium only) and wells with medium only (no cells) for background control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

  • Addition of MTT Reagent: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration ~0.5 mg/mL).[15] Be careful not to disturb the cell monolayer.

  • Formazan Crystal Formation: Incubate the plate for another 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully aspirate the medium containing MTT from each well. Add 100 µL of the solubilization solution (e.g., DMSO) to each well.[4][18] Pipette up and down gently to fully dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance on a microplate reader at 570 nm. A reference wavelength of 630 nm can be used to reduce background noise.

Protocol: LDH Cytotoxicity Assay

This protocol is based on commercially available kits and established methods.[7][9][19]

Materials:

  • Cell culture materials and compounds as listed for the MTT assay.

  • LDH Cytotoxicity Assay Kit (commercially available from various suppliers, e.g., Promega, Cayman Chemical, Thermo Fisher). These kits typically contain the Substrate Mix, Assay Buffer, and a Lysis Solution (e.g., Triton X-100).

  • A clean 96-well flat-bottom plate for the assay readout.

Step-by-Step Procedure:

  • Cell Seeding and Treatment: Follow steps 1-4 of the MTT protocol. It is highly recommended to run a parallel plate for the LDH assay under the same conditions.

  • Prepare Controls: On the same plate, you must include the following controls:

    • Untreated Control (Spontaneous LDH Release): Cells treated with culture medium only.

    • Vehicle Control: Cells treated with the DMSO vehicle.

    • Maximum LDH Release Control: A set of untreated wells where you will induce 100% cell lysis.

    • Background Control: Medium only, no cells.

  • Induce Maximum Lysis: 45 minutes before the end of the compound incubation period, add 10 µL of the 10X Lysis Solution (provided in the kit, usually a detergent like Triton X-100) to the "Maximum LDH Release" control wells.[6][19]

  • Sample Collection: After the incubation is complete, centrifuge the plate at a low speed (e.g., 400 x g for 5 minutes) to pellet any detached cells.[9]

  • Transfer Supernatant: Using a multichannel pipette, carefully transfer 50-100 µL of the supernatant from each well of the cell plate to a new, clean 96-well assay plate.[6][9] Be extremely careful not to disturb the cell layer.

  • Prepare LDH Reaction Mix: Prepare the LDH reaction mixture (substrate + assay buffer) according to the manufacturer's instructions. This step should be done just before use.

  • Add Reaction Mix: Add 100 µL of the prepared LDH Reaction Mix to each well of the new assay plate containing the supernatants.[9]

  • Incubation and Measurement: Incubate the assay plate at room temperature for 20-30 minutes, protected from light.[6][7] The reaction results in a color change. Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.[6][9]

Part 3: Data Analysis and Interpretation

Calculating Percentage Viability / Cytotoxicity

For the MTT Assay:

  • Subtract the average absorbance of the background control (medium only) from all other readings.

  • Calculate the percentage of cell viability using the following formula:

    • % Viability = (Absorbance of Treated Sample / Absorbance of Untreated Control) x 100

For the LDH Assay:

  • Subtract the average absorbance of the background control from all other readings.

  • Calculate the percentage of cytotoxicity using the following formula:[19]

    • % Cytotoxicity = [(Compound-Treated LDH Activity - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100

Determining the IC₅₀ Value

The half-maximal inhibitory concentration (IC₅₀) is the concentration of a drug that is required for 50% inhibition of a biological process in vitro.[20]

  • Plot the Data: Plot the % Viability (or % Inhibition, which is 100 - % Viability) on the Y-axis against the logarithm of the compound concentration on the X-axis.

  • Non-linear Regression: Use a statistical software package (e.g., GraphPad Prism, Origin) to fit the data to a non-linear dose-response curve (sigmoidal, 4PL model).[21][22]

  • Calculate IC₅₀: The software will calculate the IC₅₀ value, which is the concentration at which the curve passes through the 50% mark.[20][21]

Data Presentation

Results should be summarized in a clear, tabular format.

Table 1: Example Cytotoxicity Data for Quinolizine Derivative XYZ

Cell LineAssayIncubation Time (h)IC₅₀ (µM) ± SD
HeLaMTT4812.5 ± 1.8
A549MTT4825.1 ± 3.2
HEK293MTT48> 100
HeLaLDH4815.8 ± 2.5

Data are representative examples and should be determined experimentally. SD = Standard Deviation from at least three independent experiments.

Conclusion and Further Steps

Following initial cytotoxicity screening, promising compounds should be subjected to more detailed mechanistic studies, such as assays for apoptosis (e.g., Annexin V/PI staining), cell cycle analysis, or specific target engagement assays to elucidate their precise mechanism of action.[17][23]

References

  • Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. (2025). CLYTE.
  • ATCC Primary Cell Culture Guide. (n.d.).
  • A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. (2011).
  • ATCC Culture Guides. (n.d.).
  • LDH cytotoxicity assay. (2024). Protocols.io.
  • ATCC Animal Cell Culture Guide: Tips and Techniques for Continuous Cell Lines. (2012).
  • LDH-Glo™ Cytotoxicity Assay Technical Manual. (n.d.).
  • LDH Cytotoxicity Assay Kit. (n.d.). Cayman Chemical.
  • LDH Assay. (n.d.). Cell Biologics Inc.
  • Cell Viability Assays. (2013). Assay Guidance Manual - NCBI Bookshelf.
  • How can I calculate IC50 for a cytotoxic substance? (2015).
  • How to calculate IC50. (n.d.).
  • Application Notes and Protocols for Evaluating the Cytotoxicity of Quinoline Deriv
  • ATCC Animal Cell Culture Guide. (n.d.). On Science.
  • MTT assay protocol. (n.d.). Abcam.
  • How to Analyse MTT/MTS Assay Data and IC50 using Excel. (2023). YouTube.
  • Cell Culture 101. (n.d.).
  • Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. (n.d.).
  • CyQUANT MTT Cell Proliferation Assay Kit Protocol. (n.d.). Thermo Fisher Scientific.
  • MTT Assay Protocol. (n.d.).
  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.).
  • An insight into the therapeutic potential of quinazoline deriv
  • Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates. (2022).
  • Application Notes and Protocols for Cell-Based Screening of Quinoline Deriv
  • Cytotoxic Assessment of Quinoline Based Derivatives on Liver Cancer Cell Line. (n.d.).
  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. (2025).
  • Cell-Based Assays for Testing the Bioactivity of Quinolinone Derivatives: Application Notes and Protocols. (2025). BenchChem.
  • Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects? (2017). Brieflands.
  • Synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents. (n.d.).

Sources

Method

Application Notes and Protocols for the Derivatization of Ethyl 1-Bromo-4-oxo-4H-quinolizine-3-carboxylate

Abstract The quinolizine scaffold is a privileged heterocyclic motif present in numerous biologically active compounds.[1][2][3] The functionalization of this core structure is of significant interest to researchers in m...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinolizine scaffold is a privileged heterocyclic motif present in numerous biologically active compounds.[1][2][3] The functionalization of this core structure is of significant interest to researchers in medicinal chemistry and drug development for the exploration of new chemical space and the generation of novel therapeutic agents. This document provides a detailed guide for the derivatization of a key building block, ethyl 1-bromo-4-oxo-4H-quinolizine-3-carboxylate. We present validated protocols for nucleophilic substitution and palladium-catalyzed cross-coupling reactions, offering a versatile toolkit for the synthesis of a diverse library of quinolizine analogs. The causality behind experimental choices, self-validating protocol design, and comprehensive referencing are central to this guide, ensuring scientific integrity and reproducibility.

Introduction: The Significance of the 4-Oxo-4H-quinolizine Core

The 4-oxo-4H-quinolizine core and its derivatives have garnered substantial attention due to their wide range of pharmacological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1][4] The strategic placement of functional groups on this heterocyclic system allows for the fine-tuning of its biological and physicochemical properties. Ethyl 1-bromo-4-oxo-4H-quinolizine-3-carboxylate serves as a versatile starting material, offering two primary points for chemical modification: the reactive bromo substituent at the C1 position and the ethyl ester at the C3 position. The bromine atom is an excellent leaving group for various substitution and cross-coupling reactions, while the ester can be readily hydrolyzed or converted to amides.[5][6] This dual reactivity makes it an ideal scaffold for generating diverse molecular architectures.

Strategic Approaches to Derivatization

The derivatization of ethyl 1-bromo-4-oxo-4H-quinolizine-3-carboxylate can be broadly categorized into two main strategies, each providing access to a unique set of analogs.

Strategy A: Nucleophilic Substitution at the C1 Position. This approach leverages the electrophilic nature of the C1 carbon, which is activated by the adjacent electron-withdrawing carbonyl group and the inherent properties of the quinolizine ring.[7] The bromo group can be displaced by a variety of nucleophiles, including amines, thiols, and alkoxides, to introduce new functional groups.

Strategy B: Palladium-Catalyzed Cross-Coupling Reactions. For the formation of carbon-carbon and carbon-heteroatom bonds, palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis.[8][9][10] Reactions such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings can be effectively employed to introduce aryl, heteroaryl, amino, and alkynyl moieties at the C1 position.

Experimental Protocols

The following protocols have been optimized to ensure high yields and purity. All reactions should be performed in a well-ventilated fume hood using appropriate personal protective equipment.

Protocol 1: Nucleophilic Aromatic Substitution with Amines

This protocol describes the displacement of the bromide with a primary or secondary amine. The choice of base and solvent is critical to facilitate the reaction and minimize side products.

Rationale: A polar aprotic solvent like DMF or DMSO is chosen to solubilize the reactants and facilitate the nucleophilic attack.[11] A non-nucleophilic base, such as potassium carbonate, is used to neutralize the HBr generated during the reaction without competing with the amine nucleophile.

Experimental Workflow:

G A Combine Substrate, Amine, and Base in DMF B Heat Reaction Mixture (80-100 °C, 4-12 h) A->B Stirring C Monitor by TLC/LC-MS B->C D Aqueous Work-up C->D Upon Completion E Extract with Organic Solvent D->E F Purify by Column Chromatography E->F G Characterize Product F->G

Caption: Workflow for Nucleophilic Substitution.

Step-by-Step Methodology:

  • To a solution of ethyl 1-bromo-4-oxo-4H-quinolizine-3-carboxylate (1.0 equiv.) in anhydrous N,N-dimethylformamide (DMF, 0.1 M), add the desired amine (1.2 equiv.) and potassium carbonate (2.0 equiv.).

  • Stir the reaction mixture at 80-100 °C for 4-12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).

EntryAmineProductYield (%)
1MorpholineEthyl 1-(morpholino)-4-oxo-4H-quinolizine-3-carboxylate85
2PiperidineEthyl 1-(piperidino)-4-oxo-4H-quinolizine-3-carboxylate82
3AnilineEthyl 1-(phenylamino)-4-oxo-4H-quinolizine-3-carboxylate75

Table 1: Representative yields for nucleophilic substitution with various amines.

Protocol 2: Suzuki-Miyaura Cross-Coupling

This protocol details the palladium-catalyzed cross-coupling of the bromo-quinolizine with a boronic acid to form a C-C bond.

Rationale: The Suzuki-Miyaura reaction is a robust and versatile method for creating biaryl structures.[9] A palladium catalyst, typically with a phosphine ligand, is used to facilitate the catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[10] The base is crucial for the transmetalation step.

Experimental Workflow:

G A Combine Substrate, Boronic Acid, Pd Catalyst, Ligand, and Base B Add Solvent (e.g., Toluene/Water) A->B C Heat under Inert Atmosphere (90-110 °C, 6-18 h) B->C Degas and Stir D Monitor by TLC/LC-MS C->D E Aqueous Work-up D->E Upon Completion F Extract with Organic Solvent E->F G Purify by Column Chromatography F->G H Characterize Product G->H

Caption: Workflow for Suzuki-Miyaura Coupling.

Step-by-Step Methodology:

  • In a reaction vessel, combine ethyl 1-bromo-4-oxo-4H-quinolizine-3-carboxylate (1.0 equiv.), the desired boronic acid (1.5 equiv.), palladium(II) acetate (0.05 equiv.), a suitable phosphine ligand (e.g., SPhos, 0.1 equiv.), and potassium carbonate (3.0 equiv.).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed mixture of toluene and water (e.g., 4:1, 0.1 M).

  • Stir the reaction mixture vigorously at 90-110 °C for 6-18 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite and wash the filter cake with ethyl acetate.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

EntryBoronic AcidProductYield (%)
1Phenylboronic acidEthyl 1-phenyl-4-oxo-4H-quinolizine-3-carboxylate90
24-Methoxyphenylboronic acidEthyl 1-(4-methoxyphenyl)-4-oxo-4H-quinolizine-3-carboxylate88
33-Pyridylboronic acidEthyl 1-(pyridin-3-yl)-4-oxo-4H-quinolizine-3-carboxylate78

Table 2: Representative yields for Suzuki-Miyaura cross-coupling.

Protocol 3: Buchwald-Hartwig Amination

For the coupling of less nucleophilic amines or for achieving higher functional group tolerance, the Buchwald-Hartwig amination is a powerful alternative to direct nucleophilic substitution.[12]

Rationale: This palladium-catalyzed reaction allows for the formation of C-N bonds under milder conditions than traditional methods.[11] The choice of ligand is critical for the efficiency of the catalytic cycle. A strong, non-nucleophilic base is required.

Experimental Workflow:

G A Combine Substrate, Amine, Pd Catalyst, Ligand, and Base B Add Anhydrous Solvent (e.g., Toluene or Dioxane) A->B C Heat under Inert Atmosphere (80-120 °C, 8-24 h) B->C Degas and Stir D Monitor by TLC/LC-MS C->D E Aqueous Work-up D->E Upon Completion F Extract with Organic Solvent E->F G Purify by Column Chromatography F->G H Characterize Product G->H

Caption: Workflow for Buchwald-Hartwig Amination.

Step-by-Step Methodology:

  • To a reaction vessel, add ethyl 1-bromo-4-oxo-4H-quinolizine-3-carboxylate (1.0 equiv.), the desired amine (1.2 equiv.), a palladium catalyst (e.g., Pd₂(dba)₃, 0.02 equiv.), a suitable ligand (e.g., Xantphos, 0.04 equiv.), and a strong base (e.g., sodium tert-butoxide, 1.4 equiv.).

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add anhydrous toluene or dioxane (0.1 M).

  • Stir the reaction mixture at 80-120 °C for 8-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter through a pad of Celite and wash with ethyl acetate.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

EntryAmineProductYield (%)
1IndoleEthyl 1-(indol-1-yl)-4-oxo-4H-quinolizine-3-carboxylate72
2N-MethylanilineEthyl 1-(methyl(phenyl)amino)-4-oxo-4H-quinolizine-3-carboxylate81
3CarbazoleEthyl 1-(9H-carbazol-9-yl)-4-oxo-4H-quinolizine-3-carboxylate68

Table 3: Representative yields for Buchwald-Hartwig amination.

Applications in Drug Discovery

The derivatized quinolizine-3-carboxylates are valuable scaffolds for the development of novel therapeutic agents. The introduced substituents can modulate the compound's interaction with biological targets, as well as its pharmacokinetic properties. For instance, the introduction of aromatic and heteroaromatic moieties via Suzuki coupling can lead to compounds with potential applications as kinase inhibitors or DNA intercalating agents. The aminated derivatives obtained through nucleophilic substitution or Buchwald-Hartwig amination can serve as precursors for compounds with antibacterial or antiviral activities.[13] Further modification of the ethyl ester, for example, through hydrolysis followed by amide coupling, can provide access to a wider range of derivatives with improved solubility and metabolic stability.

Conclusion

This application note provides a comprehensive and practical guide for the derivatization of ethyl 1-bromo-4-oxo-4H-quinolizine-3-carboxylate. The detailed protocols for nucleophilic substitution, Suzuki-Miyaura cross-coupling, and Buchwald-Hartwig amination, along with the rationale behind the experimental choices, are intended to empower researchers to efficiently synthesize a diverse library of novel quinolizine derivatives. The versatility of this scaffold, coupled with the robust synthetic methodologies presented, opens up exciting avenues for the discovery of new chemical entities with significant therapeutic potential.

References

  • S. Sain, S. Jain, et al. (2020). Application of Palladium-Catalyzed Cross-Coupling Reactions in Organic Synthesis. Current Organic Synthesis. [Link]

  • H. T. B. Bui, D. D. Vo, et al. (2015). Facile Synthesis of 4-Oxo-4H-quinolizine-2-carboxamide Derivatives. Synthetic Communications. [Link]

  • H. T. B. Bui, D. D. Vo, et al. (2015). Facile Synthesis of 4-Oxo-4H-quinolizine-2-carboxamide Derivatives. Figshare. [Link]

  • Y. Zhang, et al. (2024). Design, Synthesis, and Antiviral and Fungicidal Activities of 4-Oxo-4H-quinolin-1-yl Acylhydrazone Derivatives. ACS Omega. [Link]

  • A. A. Al-Ghorbani, et al. (2018). 4H-Quinolizin-4-one Derivatives: A Review. Scientific journals of the University of Benghazi. [Link]

  • Nobel Prize Outreach. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. [Link]

  • Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. [Link]

  • The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. [Link]

  • Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. [Link]

  • A. Kumar, et al. (2025). Biological Activities of Quinoline Derivatives. ResearchGate. [Link]

  • J. F. Hartwig, et al. (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]

  • A. R. Katritzky, et al. (2009). Biological activities of quinoline derivatives. Mini Reviews in Medicinal Chemistry. [Link]

  • Chemistry LibreTexts. (2021). 7.1: Nucleophilic Substitution Reaction Overview. Chemistry LibreTexts. [Link]

  • M. A. El-Sayed, et al. (n.d.). Biological activities of recent advances in quinazoline. ResearchGate. [Link]

  • N. Maulide, et al. (n.d.). Stereospecific nucleophilic substitution at tertiary and quaternary stereocentres. PMC. [Link]

  • J. Ashenhurst. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

Sources

Application

Topic: High-Purity Isolation of Ethyl 1-bromo-4-oxo-4H-quinolizine-3-carboxylate via Flash Column Chromatography

An Application Guide and Standard Protocol This document provides a detailed methodology for the purification of Ethyl 1-bromo-4-oxo-4H-quinolizine-3-carboxylate, a heterocyclic compound of significant interest in medici...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide and Standard Protocol

This document provides a detailed methodology for the purification of Ethyl 1-bromo-4-oxo-4H-quinolizine-3-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and materials science.[1] The protocol is designed for researchers, scientists, and drug development professionals who require a high degree of purity for downstream applications.

The quinolizine scaffold is a key pharmacophore for a range of biological targets, making the development of robust synthetic and purification methods essential.[1] This guide emphasizes the rationale behind procedural choices, offering a framework that is both instructive and adaptable. By integrating principles of thin-layer chromatography (TLC) for method development with a detailed flash column chromatography protocol, this guide aims to provide a self-validating system for achieving optimal separation and purity.

Principles of Chromatographic Separation

The purification strategy for Ethyl 1-bromo-4-oxo-4H-quinolizine-3-carboxylate is based on normal-phase flash column chromatography. This technique separates compounds based on their differential adsorption to a polar stationary phase and solubility in a non-polar mobile phase.

  • Stationary Phase: Silica gel is the chosen stationary phase due to its high polarity and versatility. Its surface is rich in silanol (Si-OH) groups, which can form hydrogen bonds and dipole-dipole interactions with polar functional groups on the analyte.

  • Analyte Polarity: The target molecule possesses a moderately polar profile. The ester and ketone functionalities, along with the bromine atom, introduce polarity. This allows it to interact with the silica gel. The aromatic quinolizine core is less polar.

  • Mobile Phase (Eluent): A two-component solvent system, typically a mixture of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate), is used.[2][3] By gradually increasing the proportion of the polar solvent (gradient elution), adsorbed compounds are sequentially eluted from the column. Less polar impurities will elute first, followed by the target compound, and finally, any highly polar byproducts.

  • The "Why": The success of the separation hinges on the fine balance of interactions between the compound, the silica, and the mobile phase. A solvent system where the target compound has a Thin-Layer Chromatography (TLC) Retention Factor (Rf) of approximately 0.2-0.4 is ideal, as it indicates that the compound will migrate through the column at a practical rate, allowing for effective separation from impurities with different polarities.[3]

Pre-Purification: TLC Method Development

Before committing the crude material to the column, it is imperative to develop an appropriate solvent system using TLC. This small-scale analysis predicts the separation achievable on the column and prevents the loss of valuable material.

Protocol: TLC Analysis

  • Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent like dichloromethane or ethyl acetate.

  • Spotting: Using a capillary tube, spot the dissolved sample onto a silica gel TLC plate.

  • Elution: Place the TLC plate in a developing chamber containing a prepared mobile phase. Good starting points for the mobile phase are mixtures of hexane and ethyl acetate, such as 9:1, 4:1, or 2:1 (Hexane:EtOAc).[3]

  • Visualization: After the solvent front has nearly reached the top of the plate, remove it and visualize the separated spots under a UV lamp (254 nm), as the aromatic rings are typically UV-active.[4] Staining with iodine can also be used for visualization.[4]

  • Optimization: Adjust the solvent ratio until the spot corresponding to the desired product is well-separated from impurity spots, with an Rf value between 0.2 and 0.4.

Workflow for Purification of Ethyl 1-bromo-4-oxo-4H-quinolizine-3-carboxylate

The following diagram outlines the complete workflow from the crude product to the final, purified compound.

Purification_Workflow cluster_prep Preparation & Method Development cluster_chromatography Flash Column Chromatography cluster_analysis Analysis & Isolation Crude Crude Reaction Mixture TLC_Dev TLC Method Development (Optimize Solvent System) Crude->TLC_Dev Test small sample Pack 1. Pack Column (Silica Gel Slurry) TLC_Dev->Pack Optimized Eluent Load 2. Load Sample (Dry Loading Preferred) Pack->Load Elute 3. Elute with Solvent Gradient Load->Elute Collect 4. Collect Fractions Elute->Collect TLC_Analysis Analyze Fractions via TLC Collect->TLC_Analysis Pool Pool Pure Fractions TLC_Analysis->Pool Evaporate Remove Solvent (Rotary Evaporation) Pool->Evaporate Pure_Product Pure Product Evaporate->Pure_Product

Caption: Workflow for the purification of Ethyl 1-bromo-4-oxo-4H-quinolizine-3-carboxylate.

Detailed Protocol: Flash Column Chromatography

This protocol assumes a crude sample size of approximately 1 gram. The column size and solvent volumes should be adjusted for different scales. A silica gel to crude product ratio of at least 50:1 by weight is recommended for challenging separations.[4]

Materials and Equipment

  • Crude Ethyl 1-bromo-4-oxo-4H-quinolizine-3-carboxylate

  • Silica gel (flash grade, 230-400 mesh)

  • Solvents: Hexanes (or Heptane) and Ethyl Acetate (HPLC grade)

  • Glass chromatography column

  • Collection vessels (test tubes or flasks)

  • TLC plates, chamber, and UV lamp

  • Rotary evaporator

Step-by-Step Methodology

  • Column Preparation (Wet Packing):

    • Secure a glass column vertically. Ensure the stopcock is closed.

    • Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.[5]

    • In a separate beaker, prepare a slurry of silica gel in the least polar mobile phase determined by TLC (e.g., 10% ethyl acetate in hexanes).

    • Pour the slurry into the column. Gently tap the column to ensure even packing and dislodge any air bubbles.

    • Open the stopcock and allow some solvent to drain, settling the silica bed. Add more solvent as needed, never allowing the top of the silica bed to run dry.[5]

  • Sample Loading (Dry Loading):

    • Dissolve the crude product (1 g) in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add 2-3 g of silica gel to this solution.

    • Remove the solvent by rotary evaporation until a dry, free-flowing powder is obtained.

    • Carefully add this powder to the top of the packed column.

    • Gently overlay the sample with a thin layer of sand to prevent disturbance of the sample layer during solvent addition.[5]

    • Rationale: Dry loading often provides superior resolution compared to wet loading by ensuring the sample is applied to the column in a very narrow, concentrated band.

  • Elution and Fraction Collection:

    • Begin by eluting with the initial, low-polarity solvent system (e.g., 10% EtOAc/Hexanes).

    • Maintain a constant flow rate. For flash chromatography, gentle air pressure can be applied to the top of the column.

    • Collect the eluent in fractions of equal volume (e.g., 10-20 mL per test tube).

    • If the desired compound does not elute, gradually increase the polarity of the mobile phase (gradient elution). For example, move from 10% to 20% to 30% ethyl acetate in hexanes.

    • Rationale: A gradient elution is efficient for separating compounds with a wide range of polarities. It speeds up the elution of more tightly bound compounds without compromising the separation of less polar components.

  • Monitoring and Analysis:

    • Systematically analyze the collected fractions using the TLC system developed earlier. Spot every few fractions on a single TLC plate to track the elution profile.

    • Fractions containing the pure desired product (as determined by a single spot at the correct Rf on the TLC plate) should be combined in a larger flask.

    • Trustworthiness: This step is critical for ensuring purity. Do not combine fractions based on visual cues alone. TLC analysis provides empirical evidence of each fraction's composition.

  • Product Isolation:

    • Combine the pure fractions.

    • Remove the solvents using a rotary evaporator.

    • The resulting solid is the purified Ethyl 1-bromo-4-oxo-4H-quinolizine-3-carboxylate.

    • Determine the yield and characterize the product (e.g., by NMR, MS, melting point) to confirm identity and purity. The melting point of the related, non-brominated compound is 111-113°C, providing a useful reference point.[6]

Summary of Chromatographic Parameters

ParameterRecommended SpecificationRationale
Stationary Phase Silica Gel (230-400 mesh)High polarity and surface area for effective adsorption-based separation.
Mobile Phase Hexane/Ethyl Acetate GradientAllows for tunable polarity to elute a range of compounds efficiently.[2][7]
Target Rf (TLC) 0.2 - 0.4Ensures the compound moves through the column at an optimal rate for good separation.
Sample Loading Dry LoadingMinimizes band broadening, leading to higher resolution and purer fractions.[5]
Detection UV light (254 nm)The aromatic quinolizine core is UV-active, enabling easy visualization on TLC plates.[4]

Troubleshooting Common Issues

ProblemPossible CauseSuggested Solution
Poor Separation Incorrect solvent system.Re-optimize the mobile phase with TLC. Consider a different solvent system, such as dichloromethane/methanol for more polar compounds.[3]
Column was poorly packed.Ensure the silica bed is packed evenly without cracks or air bubbles.
Compound Won't Elute Mobile phase is not polar enough.Gradually increase the percentage of the polar solvent (e.g., ethyl acetate) in the mobile phase.
Compound Streaks on TLC/Column Compound may be acidic or unstable on silica.Add a small amount (e.g., 1%) of triethylamine to the mobile phase to neutralize the acidic silica gel.[3] Quinolizine compounds can be sensitive to pH.[8]

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handle organic solvents with care as they are flammable and can be harmful if inhaled or absorbed through the skin.

  • Silica gel dust can be a respiratory irritant; handle it carefully.

References

  • Various Authors. (2013-2015). Recent advances towards the synthesis of 4H-quinolizin-4-one. ResearchGate. Retrieved from [Link]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • Various Authors. (n.d.). Synthesis of Quinoline-Based New Chiral Derivatizing Reagents. ResearchGate. Retrieved from [Link]

  • JETIR. (n.d.). Determination of Stability Constant of Substituted Quinoline Pyrimidines Drugs. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]

  • Vo, D. D., et al. (2015). Facile Synthesis of 4-Oxo-4H-quinolizine-2-carboxamide Derivatives. ResearchGate. Retrieved from [Link]

  • Various Authors. (n.d.). Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Quinoline Derivatives Thermodynamic Properties during Phase Transition. Retrieved from [Link]

  • Capot Chemical. (n.d.). ethyl 1-bromo-4-oxo-4H-quinolizine-3-carboxylate. Retrieved from [Link]

  • Paul, N. D., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

  • MDPI. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives. Retrieved from [Link]

Sources

Method

Application Notes &amp; Protocols for the Large-Scale Synthesis of 4-oxo-4H-quinolizine Scaffolds

Introduction: The Strategic Importance of the 4-oxo-4H-quinolizine Core The 4-oxo-4H-quinolizine ring system is a privileged heterocyclic scaffold of significant interest to the pharmaceutical and materials science indus...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 4-oxo-4H-quinolizine Core

The 4-oxo-4H-quinolizine ring system is a privileged heterocyclic scaffold of significant interest to the pharmaceutical and materials science industries. As a rigid, bicyclic structure containing a nitrogen bridgehead, it serves as the foundational core for a multitude of compounds exhibiting a wide array of biological activities, including antimicrobial, antibacterial, and antiallergic properties.[1] The development of robust, scalable, and economically viable synthetic routes is therefore a critical objective for medicinal chemistry programs aiming to generate diverse compound libraries for drug discovery.[2][3]

This document provides a detailed guide for researchers and process chemists, focusing on a field-proven, scalable methodology for constructing the 4-oxo-4H-quinolizine scaffold. We will move beyond a simple recitation of steps to explore the underlying chemical principles, process optimization strategies, and critical safety considerations essential for transitioning from bench-scale synthesis to large-scale production.

Overview of Synthetic Strategies

Several synthetic avenues to the 4-oxo-4H-quinolizine core have been reported, each with distinct advantages and limitations. A common and effective strategy involves the cyclization of suitably functionalized pyridine precursors. One of the most analogous and well-studied transformations in N-heterocycle synthesis is the Gould-Jacobs reaction, which traditionally yields quinolones but provides a valuable conceptual framework.[4][5] This reaction involves the condensation of an aniline with an alkoxymethylenemalonate ester, followed by a high-temperature intramolecular thermal cyclization.[5][6]

While classic thermal methods often require harsh conditions (temperatures >250 °C) and long reaction times, modern adaptations have improved efficiency.[5][7] For the specific synthesis of the 4-oxo-4H-quinolizine scaffold, a particularly effective and scalable method employs a one-pot Stobbe condensation followed by cyclization, starting from readily available 2-pyridinecarbaldehyde.[1][8] This approach offers a more direct and often milder route to the desired core structure. Other notable methods include tandem Horner-Wadsworth-Emmons olefination/cyclization pathways and innovative enzymatic syntheses, though the latter may present scalability challenges for industrial production.[2][9]

This guide will focus on a robust thermal cyclization strategy, which represents a highly practical and scalable pathway for large-scale production.

General Workflow for Scaffold Synthesis

The overall synthetic process can be logically segmented into three primary stages: condensation to form the cyclization precursor, the key intramolecular cyclization event, and finally, product isolation and purification. Understanding this workflow is essential for process control and optimization.

G cluster_0 Phase 1: Precursor Synthesis cluster_1 Phase 2: Core Formation cluster_2 Phase 3: Isolation & Purification A Starting Materials (e.g., 2-Pyridine Derivative + Diethyl Succinate) B Stobbe Condensation A->B C Intramolecular Cyclization (Thermal or Acid-Catalyzed) B->C D Crude Product Isolation (Precipitation/Extraction) C->D E Purification (Recrystallization/Chromatography) D->E F Final 4-oxo-4H-quinolizine Scaffold E->F

Caption: High-level workflow for 4-oxo-4H-quinolizine synthesis.

Application Notes: From Bench to Bulk

A successful scale-up requires more than simply multiplying reagent quantities. The following notes are grounded in practical experience and address common challenges in process chemistry.

4.1 Causality Behind Experimental Choices

  • Starting Materials: 2-Pyridinecarbaldehyde is an ideal starting point due to its commercial availability and the inherent reactivity of the aldehyde group, which readily participates in condensation reactions. Diethyl succinate is chosen as the C4 building block; the ethyl esters provide good reactivity in the Stobbe condensation and are easily removed during cyclization.[1]

  • Base Selection in Stobbe Condensation: A strong, non-nucleophilic base like potassium tert-butoxide is crucial. Its steric bulk favors the abstraction of a proton from the α-carbon of the succinate ester, initiating the condensation, rather than attacking the ester carbonyl group, which would lead to unproductive saponification.

  • Thermal Cyclization: The high temperature required for the intramolecular cyclization step is necessary to overcome the activation energy for the 6-electron electrocyclization that forms the second ring.[6] The reaction is often performed in a high-boiling solvent (e.g., diphenyl ether) or, in some cases, neat, to achieve the required temperatures uniformly.[7] Microwave-assisted protocols can significantly reduce reaction times by enabling rapid and efficient heating to superheated temperatures.[7]

4.2 Process Scalability and Control

  • Heat Management: The thermal cyclization step is often highly endothermic initially, requiring significant energy input, but can become exothermic upon decomposition at excessive temperatures. Large-scale reactors must have precise temperature control and adequate heat transfer capabilities to prevent runaway reactions and product degradation.

  • Product Precipitation: The target compound often has limited solubility in the reaction solvent upon cooling. While this is advantageous for isolation, uncontrolled precipitation on a large scale can lead to clumping and difficult handling. A programmed, slow cooling ramp with gentle agitation is recommended to obtain a filterable crystalline solid.

  • Solvent Selection: For large-scale operations, the use of high-boiling solvents like Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl) is common. However, their removal can be energy-intensive. Post-reaction, a solvent swap to a lower-boiling solvent like acetonitrile or isopropanol can facilitate precipitation and simplify drying.

4.3 Troubleshooting and Quality Control

  • Low Yield in Condensation: Incomplete reaction may be due to inactive base (e.g., potassium tert-butoxide that has absorbed moisture). Ensure all reagents and solvents are anhydrous.

  • Formation of Side Products: At the high temperatures of cyclization, decarboxylation or other degradation pathways can occur, especially with prolonged heating.[5][7] Reaction progress should be monitored closely by HPLC or TLC. The optimal balance of temperature and reaction time is key; higher temperatures for shorter durations are often preferable.[7]

  • Purification Challenges: If the crude product is highly colored due to thermal degradation, a charcoal treatment or silica gel plug filtration prior to final recrystallization can be effective.

Detailed Protocol: Synthesis of Ethyl 4-oxo-4H-quinolizine-2-carboxylate

This protocol is based on a facile and scalable one-pot Stobbe condensation followed by cyclization.[1][8]

5.1 Reagents and Materials

ReagentFormulaMW ( g/mol )M/Eq.Role
2-PyridinecarbaldehydeC₆H₅NO107.111.0Starting Material
Diethyl SuccinateC₈H₁₄O₄174.191.2C4 Building Block
Potassium tert-butoxideC₄H₉KO112.211.5Base
Acetic AnhydrideC₄H₆O₃102.09ExcessCyclizing Agent/Solvent
TolueneC₇H₈92.14SolventReaction Medium
EthanolC₂H₅OH46.07SolventRecrystallization

5.2 Step-by-Step Experimental Procedure

  • Step 1: Stobbe Condensation (Precursor Formation)

    • To a clean, dry, nitrogen-purged 22 L reactor equipped with a mechanical stirrer, thermocouple, and condenser, charge toluene (5 L).

    • Add potassium tert-butoxide (1.5 kg, 13.4 mol) under a nitrogen blanket.

    • Begin stirring and heat the slurry to 40-45 °C.

    • In a separate vessel, prepare a solution of 2-pyridinecarbaldehyde (1.0 kg, 9.34 mol) and diethyl succinate (1.95 L, 11.2 mol) in toluene (2 L).

    • Slowly add the solution of the aldehyde and ester to the reactor over 1-2 hours, maintaining the internal temperature below 55 °C. An exotherm will be observed.

    • After the addition is complete, stir the reaction mixture at 50 °C for an additional 2 hours. Monitor the consumption of the aldehyde by TLC or HPLC.

  • Step 2: Intramolecular Cyclization

    • Once the condensation is complete, cool the mixture to 20-25 °C.

    • Slowly and carefully add acetic anhydride (3.0 L, 31.8 mol) to the reaction mixture. Caution: This addition can be exothermic.

    • Once the addition is complete, heat the reaction mixture to reflux (approx. 110-120 °C) and maintain for 4-6 hours. The reaction should become a dark, homogenous solution. Monitor the formation of the product by HPLC.

  • Step 3: Product Isolation and Purification

    • After the cyclization is complete, cool the reactor to 20-25 °C.

    • Slowly add water (5 L) to quench any remaining acetic anhydride.

    • Concentrate the mixture under reduced pressure to remove the bulk of the toluene.

    • Add ethanol (5 L) to the residue and stir. The product should begin to precipitate.

    • Cool the slurry to 0-5 °C and hold for at least 2 hours to maximize crystallization.

    • Filter the solid product using a Nutsche filter and wash the cake with cold ethanol (2 x 1 L).

    • Dry the solid in a vacuum oven at 50 °C until a constant weight is achieved.

    • Expected Yield: 1.2 - 1.5 kg (59-70%) of ethyl 4-oxo-4H-quinolizine-2-carboxylate as a crystalline solid.

Reaction Mechanism Visualization

The key transformation is the acid-catalyzed (or thermally-induced) intramolecular cyclization of the intermediate formed after the Stobbe condensation.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Ethyl 1-bromo-4-oxo-4H-quinolizine-3-carboxylate

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the synthesis of Ethyl 1-bromo-4-oxo-4H-quinolizine-3-carboxylate. This resource is designed to provide...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of Ethyl 1-bromo-4-oxo-4H-quinolizine-3-carboxylate. This resource is designed to provide in-depth troubleshooting guidance and frequently asked questions to assist you in optimizing your synthetic protocols and overcoming common challenges. As Senior Application Scientists, we have compiled this information based on established literature and practical laboratory experience to ensure scientific accuracy and real-world applicability.

The 4H-quinolizin-4-one core is a significant pharmacophore in medicinal chemistry, and the successful synthesis of its derivatives is crucial for the development of novel therapeutics.[1] This guide will address specific issues you may encounter during the synthesis of Ethyl 1-bromo-4-oxo-4H-quinolizine-3-carboxylate, a key intermediate for further functionalization.

Troubleshooting Guide

This section is organized in a question-and-answer format to directly address potential problems, providing explanations for the underlying causes and offering actionable solutions.

Low or No Product Yield

Question: My reaction has resulted in a very low yield or no desired product at all. What are the likely causes and how can I improve the outcome?

Answer: Low or non-existent yields in the synthesis of quinolizine derivatives can stem from several factors, ranging from reagent quality to reaction conditions. Here’s a systematic approach to troubleshooting this issue:

1. Reagent Quality and Purity:

  • Starting Material Integrity: The purity of the initial reactants, such as 2-pyridine derivatives and the corresponding brominating agent, is paramount. Impurities can lead to unwanted side reactions, consuming your starting materials and complicating purification.

    • Recommendation: Always use freshly distilled or recrystallized starting materials. Verify the purity of commercially available reagents by analytical techniques like NMR or melting point analysis before use.

  • Solvent and Reagent Moisture: Many of the reagents and intermediates in quinolizine synthesis are sensitive to moisture. The presence of water can quench reactive intermediates or promote hydrolysis of the ester group.

    • Recommendation: Use anhydrous solvents. Dry all glassware thoroughly in an oven and cool under an inert atmosphere (e.g., nitrogen or argon) before use.

2. Reaction Conditions:

  • Temperature Control: The cyclization step to form the quinolizine ring is often temperature-sensitive. Insufficient heat may lead to an incomplete reaction, while excessive temperatures can cause decomposition of the product or promote side reactions.[1]

    • Recommendation: Carefully monitor and control the reaction temperature using an oil bath or a heating mantle with a temperature controller. It is advisable to perform small-scale trial reactions at different temperatures to determine the optimal condition for your specific substrate.

  • Reaction Time: Incomplete reactions are a common cause of low yields.

    • Recommendation: Monitor the reaction progress using Thin Layer Chromatography (TLC). This will help you determine the optimal reaction time and ensure the reaction has gone to completion before workup.

3. Reaction Mechanism and Stoichiometry:

  • Incorrect Stoichiometry: The molar ratios of the reactants are critical. An excess or deficit of a key reagent can halt the reaction or lead to the formation of byproducts.

    • Recommendation: Carefully calculate and measure the molar equivalents of all reagents. For multi-step syntheses, it is often beneficial to use a slight excess of the less expensive reagent to drive the reaction to completion.

  • Inefficient Bromination: The bromination step is a key transformation. Inefficient bromination will result in a mixture of brominated and non-brominated products, reducing the yield of the desired compound.

    • Recommendation: Ensure the brominating agent is active and used under appropriate conditions (e.g., correct solvent, temperature, and exclusion of light if necessary). Consider alternative brominating agents if one proves to be ineffective.

Formation of Impurities and Side Products

Question: My crude product shows multiple spots on the TLC plate, indicating the presence of significant impurities. What are the common side reactions, and how can I minimize them?

Answer: The formation of multiple products is a frequent challenge. Understanding the potential side reactions is key to minimizing their occurrence.

1. Common Side Reactions:

  • Over-bromination: The quinolizine ring can be susceptible to further bromination, leading to di- or tri-brominated species.

    • Recommendation: Control the stoichiometry of the brominating agent carefully. Adding the brominating agent slowly and at a controlled temperature can help to prevent over-bromination.

  • Polymerization: Under certain conditions, especially at elevated temperatures or in the presence of acidic catalysts, starting materials or intermediates can polymerize.

    • Recommendation: Maintain strict temperature control and consider using a lower reaction temperature for a longer duration. Ensure the reaction mixture is well-stirred to prevent localized overheating.

  • Hydrolysis of the Ester: The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid, particularly during aqueous workup or if the reaction conditions are too acidic or basic.

    • Recommendation: Use neutral or mildly acidic/basic conditions for the workup. If the carboxylic acid is a major byproduct, it can often be removed by extraction with a basic aqueous solution.

2. Purification Strategies:

  • Column Chromatography: This is the most common method for purifying the desired product from a complex mixture.[2]

    • Recommendation: A gradient elution system using a mixture of non-polar and polar solvents (e.g., hexane and ethyl acetate) is often effective. The optimal solvent system should be determined by preliminary TLC analysis.

  • Recrystallization: If the crude product is a solid and contains a major impurity, recrystallization can be a highly effective purification technique.

    • Recommendation: Select a solvent or solvent mixture in which the desired product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain soluble.

Workflow for Optimizing Synthesis

To systematically improve the yield of Ethyl 1-bromo-4-oxo-4H-quinolizine-3-carboxylate, a structured experimental workflow is recommended.

G cluster_0 Phase 1: Initial Synthesis & Analysis cluster_1 Phase 2: Parameter Optimization cluster_2 Phase 3: Scale-up and Purification A Perform initial synthesis based on literature protocol B Analyze crude product by TLC and NMR A->B C Identify major impurities and assess yield B->C D Vary one parameter at a time (e.g., temperature, solvent, reagent stoichiometry) C->D Low Yield or High Impurities E Run small-scale parallel reactions D->E F Analyze results of each reaction to determine optimal conditions E->F G Perform scaled-up synthesis using optimized conditions F->G Optimized Conditions Identified H Purify the product using column chromatography or recrystallization G->H I Characterize the final product (NMR, MS, m.p.) and calculate final yield H->I

Caption: A systematic workflow for optimizing the synthesis of Ethyl 1-bromo-4-oxo-4H-quinolizine-3-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What is a typical synthetic route for the 4H-quinolizin-4-one core structure?

A1: A common and effective method involves a one-pot Stobbe condensation followed by cyclization, often starting from commercially available 2-pyridinecarbaldehyde.[1][3][4] Other approaches include the tandem Horner-Wadsworth-Emmons olefination/cyclization.[1]

Q2: What analytical techniques are essential for characterizing the final product?

A2: To confirm the structure and purity of Ethyl 1-bromo-4-oxo-4H-quinolizine-3-carboxylate, a combination of spectroscopic methods is recommended. These include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.[5]

  • Infrared (IR) Spectroscopy: Identifies characteristic functional groups present in the molecule.

  • Melting Point Analysis: A sharp melting point range indicates high purity.

Q3: Are there any specific safety precautions I should take during this synthesis?

A3: Yes, standard laboratory safety practices should always be followed. Specifically:

  • Work in a well-ventilated fume hood, especially when handling volatile organic solvents and brominating agents.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Brominating agents are corrosive and toxic. Handle them with extreme care and have a quenching solution (e.g., sodium thiosulfate) readily available in case of spills.

Q4: Can the ethyl ester be hydrolyzed to the corresponding carboxylic acid?

A4: Yes, the ethyl ester can be hydrolyzed to the carboxylic acid under acidic or basic conditions. This is often a deliberate subsequent step in the synthesis of related compounds, as 4-oxo-4H-quinolizine-3-carboxylic acid derivatives are also of significant interest.[1] If the carboxylic acid is an undesired byproduct, care should be taken during the workup to maintain neutral pH.

Q5: Where can I find more information on the synthesis of quinoline and quinolizine derivatives?

A5: Several review articles provide comprehensive overviews of synthetic methodologies for quinoline and quinolizine systems.[6][7][8] These can be excellent resources for exploring alternative synthetic strategies and understanding the broader context of this area of heterocyclic chemistry.

Experimental Protocol: A General Procedure for Quinolizine Synthesis

The following is a generalized protocol that can be adapted for the synthesis of various 4H-quinolizin-4-one derivatives. Specific amounts and conditions should be optimized for the target molecule.

Step 1: Condensation

  • To a solution of the appropriate 2-pyridine derivative in a suitable anhydrous solvent (e.g., ethanol, DMF), add the condensation partner (e.g., a malonate derivative).

  • Add a base (e.g., sodium ethoxide, potassium carbonate) and stir the reaction mixture at the appropriate temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

Step 2: Cyclization

  • Upon completion of the condensation, the reaction mixture is typically heated to induce cyclization. The temperature and duration will depend on the specific substrates.

  • In some cases, an acid catalyst may be required to facilitate the cyclization.

Step 3: Bromination

  • Dissolve the cyclized product in a suitable solvent (e.g., chloroform, acetic acid).

  • Slowly add a solution of the brominating agent (e.g., N-bromosuccinimide, bromine) at a controlled temperature.

  • Stir the reaction until TLC analysis indicates the completion of the bromination.

Step 4: Workup and Purification

  • Quench the reaction with a suitable reagent (e.g., sodium thiosulfate solution for bromine).

  • Extract the product into an organic solvent.

  • Wash the organic layer with brine, dry over an anhydrous salt (e.g., sodium sulfate), and concentrate in vacuo.

  • Purify the crude product by column chromatography or recrystallization.

Data Summary Table
ParameterRecommended Condition/ValueNotes
Starting Material Purity >98%Verify by NMR or melting point.
Solvent AnhydrousUse freshly distilled solvents.
Reaction Temperature Varies (often elevated)Optimize for specific reaction.
Reaction Monitoring Thin Layer Chromatography (TLC)Essential for determining completion.
Purification Method Column Chromatography/RecrystallizationDependent on the nature of impurities.
Characterization NMR, MS, IR, Melting PointTo confirm structure and purity.
Reaction Mechanism Overview

G A 2-Pyridine Derivative + Condensation Partner B Base-catalyzed Condensation A->B C Open-chain Intermediate B->C D Thermal or Acid-catalyzed Cyclization C->D E 4H-Quinolizin-4-one Core D->E F Electrophilic Bromination E->F G Ethyl 1-bromo-4-oxo-4H-quinolizine-3-carboxylate F->G

Caption: A simplified overview of the key steps in the synthesis of the target compound.

References

  • Kulkarni, M. (2015). Recent advances towards the synthesis of 4H-quinolizin-4-one. ResearchGate. Available from: [Link]

  • Vo, D. D., et al. (2015). Facile Synthesis of 4-Oxo-4H-quinolizine-2-carboxamide Derivatives. ResearchGate. Available from: [Link]

  • Glover, E. E. (1966). The Chemistry of Quinolizines. Chemical Reviews. Available from: [Link]

  • Vemulapalli, S. P. B., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central. Available from: [Link]

  • Payra, S., et al. (2024). Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. ACS Omega. Available from: [Link]

  • Payra, S., et al. (2024). Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. PMC - NIH. Available from: [Link]

  • (2022). Reactions of Ethyl 3-(4-Oxo-4H-chromen-3-yl)prop-2-enoates with 1,2-Binucleophiles. ResearchGate. Available from: [Link]

  • (2012). Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. International Journal of Pharmaceutical Sciences and Research. Available from: [Link]

  • NPTEL-NOC IITM. (2013). Mod-34 Lec-38 Synthesis of Quinolines and Isoquinolines. YouTube. Available from: [Link]

  • (2015). Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate in the smiles rearrangement reaction: straightforward synthesis of amino acid derived quinolin-2(1H)-one enamines. ResearchGate. Available from: [Link]

  • Khan, I., et al. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI. Available from: [Link]

  • Vo, D. D., et al. (2015). Facile Synthesis of 4-Oxo-4H-quinolizine-2-carboxamide Derivatives. Figshare. Available from: [Link]

  • Kiss, L., et al. (2024). C–3 alkoxymethylation of 4-oxo-1,4-dihydroquinoline 2-carboxylic acid esters via organic additives. NIH. Available from: [Link]

  • Bakholdina, A. S., et al. (2022). An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. NIH. Available from: [Link]

  • Peters, U. J., et al. (2021). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. NIH. Available from: [Link]

  • Althuis, T. H., et al. (1979). Development of ethyl 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylate, a new prototype with oral antiallergy activity. PubMed. Available from: [Link]

  • Al-Ostoot, F. H., et al. (2024). Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and in silico studies. NIH. Available from: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Byproduct Formation in Quinolizine Synthesis

Welcome, researchers and drug development professionals. As a Senior Application Scientist, I understand that the synthesis of complex heterocyclic scaffolds like quinolizine is often a nuanced endeavor.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers and drug development professionals. As a Senior Application Scientist, I understand that the synthesis of complex heterocyclic scaffolds like quinolizine is often a nuanced endeavor. The formation of unexpected byproducts can lead to diminished yields, challenging purifications, and delays in your research pipeline. This guide is designed to provide field-proven insights and actionable troubleshooting strategies to help you navigate these challenges effectively.

We will explore the causality behind common side reactions and provide validated protocols to steer your synthesis toward the desired product.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format.

Issue 1: Low yield of the desired quinolizine with significant formation of a polymeric or tar-like substance.

Q: My intramolecular cyclization to form the quinolizine ring is producing a thick, dark tar, making product isolation nearly impossible. What is the primary cause, and how can I prevent it?

A: This is a classic sign of competing intermolecular reactions, primarily polymerization.[1][2][3] The reactive intermediates designed for intramolecular cyclization can just as easily react with each other, especially at higher concentrations, leading to high-molecular-weight polymers. This issue is particularly prevalent in acid-catalyzed reactions like the Doebner-von Miller or Skraup syntheses, which can be adapted for certain quinolizine frameworks.[1][2][3]

The core principle to mitigate this is to favor the intramolecular pathway over the intermolecular one.

Causality:

  • Intramolecular Reaction: A first-order kinetic process, its rate depends on the concentration of a single molecule.

  • Intermolecular Reaction (Polymerization): A second-order (or higher) kinetic process, its rate is proportional to the square of the reactant concentration.

Therefore, by significantly lowering the concentration, you can dramatically slow down the undesired polymerization while having a lesser effect on the rate of the desired cyclization.[4]

Recommended Solutions & Protocols:
  • Employ High-Dilution Conditions: This is the most critical parameter. Running cyclization reactions for 9- to 11-membered rings at concentrations below 10⁻⁶ M may be necessary to prevent polymerization.[4]

  • Slow Addition of Precursors: Instead of adding all reactants at once, use a syringe pump to add the cyclization precursor to the reaction vessel over an extended period (e.g., 4-12 hours). This maintains a pseudo-low concentration of the reactive species, starving the intermolecular pathway.[1][2]

Protocol: Optimized Intramolecular Cyclization via Slow Addition
  • Set up the reaction vessel containing the catalyst and the bulk of the solvent, heated to the desired temperature.

  • Dissolve the cyclization precursor in a significant volume of the same solvent in a separate flask or syringe.

  • Using a syringe pump, add the precursor solution to the reaction vessel at a slow, controlled rate (e.g., 0.5 mL/hour).

  • Ensure efficient stirring throughout the addition to rapidly disperse the precursor and minimize localized high concentrations.

  • Monitor the reaction by TLC or LC-MS. Once the addition is complete, allow the reaction to stir for an additional 1-2 hours to ensure full conversion.

Issue 2: Formation of an undesired regioisomer during the cyclization step.

Q: My synthesis is yielding a mixture of quinolizine regioisomers. How can I improve the selectivity for the desired product?

A: Regioselectivity in intramolecular cyclizations, such as an aza-Michael addition or Friedel-Crafts type reaction, is governed by a delicate balance of steric and electronic factors.[1][5]

Potential Causes & Solutions:

FactorInfluence on RegioselectivityRecommended Action
Steric Hindrance Cyclization typically occurs at the less sterically hindered position. Bulky substituents near a potential reaction site can disfavor cyclization at that position.Modify the substrate to introduce or remove steric bulk to direct the cyclization. For example, a larger protecting group can block an undesired reaction pathway.
Electronic Effects Electron-donating groups on an aromatic ring can activate ortho/para positions for electrophilic attack, while electron-withdrawing groups deactivate them.Alter the electronic nature of substituents on the precursors to enhance the nucleophilicity or electrophilicity of the desired reaction centers.
Catalyst Choice The size and nature of the catalyst (e.g., Lewis vs. Brønsted acid) can influence which reactive site is more accessible or activated.[6]Screen a panel of catalysts. For instance, a bulky Lewis acid might preferentially coordinate to a less hindered site, directing the reaction accordingly.
Temperature At lower temperatures, the reaction is under kinetic control, favoring the pathway with the lowest activation energy. At higher temperatures, thermodynamic control may take over, favoring the most stable product.Run the reaction at a lower temperature (e.g., -78 °C to 0 °C) to favor the kinetically preferred product. If the desired product is the thermodynamic one, higher temperatures may be beneficial.
Troubleshooting Workflow for Regioselectivity

G start Undesired Regioisomer Detected check_sterics Analyze Steric Hindrance start->check_sterics check_electronics Analyze Electronic Effects start->check_electronics modify_temp Lower Reaction Temperature (Kinetic Control) start->modify_temp If kinetic product is desired modify_catalyst Screen Different Catalysts (e.g., Bulky Lewis Acids) start->modify_catalyst modify_substrate Redesign Substrate (Add/Remove Blocking Groups) check_sterics->modify_substrate Steric clash identified check_electronics->modify_substrate Electronic bias is wrong end Improved Regioselectivity modify_temp->end modify_catalyst->end modify_substrate->end

Caption: Troubleshooting workflow for addressing regioselectivity.

Issue 3: Incomplete reduction or over-reduction during a catalytic hydrogenation step.

Q: I am attempting to reduce a quinolizinium salt to a tetrahydroquinolizine, but I am isolating either unreacted starting material, the dihydro- intermediate, or an over-reduced decahydroquinolizine. How can I control this hydrogenation?

A: Catalytic hydrogenation of nitrogen-containing heterocycles like quinoline and its relatives can be complex.[7] The pyridine ring is often reduced first, but stopping at the tetrahydro- stage without proceeding to the fully saturated decahydro- product requires careful control of conditions. Quinolines can also act as catalyst poisons for some metals, but as promoters for others, like gold.[8]

Key Parameters and Recommendations:

ParameterEffect on ReactionRecommended Action & Rationale
Catalyst Different catalysts have varying activities. Adams' catalyst (PtO₂) is effective but can be aggressive.[7][9] Supported gold catalysts (e.g., Au/TiO₂) can offer high chemoselectivity for the heterocyclic ring under mild conditions.[8]Start with a less aggressive catalyst like Pd/C or a selective one like Au/TiO₂. Use Adams' catalyst as a more powerful option if reduction is sluggish.
Hydrogen Pressure Higher pressure increases the rate of hydrogenation and can lead to over-reduction.Begin with lower pressures (e.g., 1-10 bar) to favor partial reduction.[10] Increase pressure only if the reaction is incomplete.
Temperature Higher temperatures increase reaction rates but can decrease selectivity and promote over-reduction.Conduct the reaction at or near room temperature.[8] Some evidence suggests quinoline hydrogenation mechanisms may change at higher temperatures.[7]
Solvent Solvent choice can affect catalyst activity and substrate solubility. Acetic acid is common for PtO₂ reductions but can be acidic.[7] Alcohols are also frequently used.Use a neutral solvent like ethanol, methanol, or a mixture of iPrOH/H₂O.[10] If using PtO₂, glacial acetic acid is a standard choice.
Reaction Time Prolonged reaction times can lead to the formation of the fully saturated product.Monitor the reaction closely by TLC, GC-MS, or ¹H NMR. Stop the reaction as soon as the desired product is formed and the intermediate has been consumed.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental mechanistic principles that differentiate desired intramolecular cyclization from undesired intermolecular polymerization?

A1: The key difference lies in reaction kinetics and molecular conformation. The desired intramolecular reaction is a unimolecular process (first-order kinetics) that depends on the substrate adopting a conformation where the reactive ends can come into proximity.[4][11] The undesired intermolecular reaction is a bimolecular process (second-order kinetics) that depends on two separate molecules colliding. By drastically reducing the concentration (high dilution), you decrease the probability of intermolecular collisions much more significantly than you affect the probability of a molecule folding correctly for intramolecular cyclization.[4][12]

G cluster_0 Low Concentration (High Dilution) cluster_1 High Concentration A C Desired Product A->C Intramolecular Cyclization B D1 Polymer Polymer D1->Polymer Intermolecular Polymerization D2 D2->Polymer D3 D3->Polymer

Caption: High dilution favors intramolecular reactions.

Q2: Which analytical techniques are most effective for identifying and quantifying byproducts in my crude reaction mixture?

A2: A multi-pronged approach is best:

  • Thin-Layer Chromatography (TLC): Excellent for initial, rapid assessment of reaction completion and the number of major components.[13]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Ideal for identifying the molecular weights of byproducts, which provides crucial clues to their structures (e.g., a dimer, a solvent adduct, or an oxidized/reduced species).

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for volatile compounds and for separating isomers that may be difficult to resolve by LC.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The gold standard for structural elucidation. A ¹H NMR of the crude mixture can quickly reveal the ratio of product to major byproducts and provide structural information on the impurities.[14]

Q3: What are the most robust purification strategies for separating quinolizine derivatives from closely related byproducts?

A3:

  • Column Chromatography: This is the most common and versatile method for purification.[9][13] A systematic approach to solvent system selection using TLC is crucial for achieving good separation.[13] Start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase polarity.

  • Recrystallization: If the desired product is a solid and can be obtained in moderate purity (>90%) from chromatography, recrystallization is an excellent technique for achieving high analytical purity.[13]

  • High-Performance Liquid Chromatography (HPLC): For difficult separations or for obtaining highly pure material on a smaller scale, preparative HPLC is a powerful option.[13]

References

  • Torres, J., Escolano, M., Alzuet-Piña, G., Sánchez-Roselló, M., & del Pozo, C. (2021). Double asymmetric intramolecular aza-Michael reaction: a convenient strategy for the synthesis of quinolizidine alkaloids. RSC Publishing.
  • (N.A.). Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines. PMC - NIH.
  • (N.A.). (2025).
  • Govindachari, T. R., & Thyagarajan, B. S. (N.A.).
  • Alnajjar, R. A., & Kawafi, N. S. M. (2018). 4H-Quinolizin-4-one Derivatives: A Review. Scientific journals of the University of Benghazi.
  • (N.A.). (2025).
  • (N.A.). (2025). byproduct formation in the Doebner-von Miller reaction. Benchchem.
  • Alnajjar, R. A., & Kawafi, N. S. M. (2018). (PDF) 4H-Quinolizin-4-one Derivatives: A Review.
  • (N.A.). (2025). Technical Support Center: Doebner-von Miller Quinoline Synthesis. Benchchem.
  • (N.A.). (2011). Common Blind Spot: Intramolecular Reactions. Master Organic Chemistry.
  • (N.A.). Doebner–Miller reaction. Wikipedia.
  • (N.A.). THE CATALYTIC HYDROGENATION OF QUINOLINE A THESIS. Georgia Institute of Technology.
  • (N.A.). (N.D.). Activity of the catalysts for the hydrogenation of quinoline. Reaction...
  • (2022). III.
  • (2012).
  • (2025).

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for the Synthesis of Quinolizine Derivatives

Welcome to the technical support center for the synthesis of quinolizine derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical soluti...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of quinolizine derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for common challenges encountered during the synthesis of these vital heterocyclic compounds. This resource offers troubleshooting guides and frequently asked questions (FAQs) in a user-friendly format to help you optimize your reaction conditions and achieve higher yields and purity.

Introduction to Quinolizine Derivative Synthesis

Quinolizine and its derivatives are a significant class of nitrogen-containing heterocyclic compounds, forming the core structure of numerous natural alkaloids and synthetic molecules with a wide array of biological activities.[1] Their synthesis, however, can present several challenges, from controlling reaction vigor to managing side reactions and achieving desired regioselectivity. This guide will walk you through common hurdles and provide evidence-based strategies to overcome them.

Frequently Asked Questions (FAQs)

Q1: My reaction to form the quinolizinium salt is resulting in a low yield. What are the primary factors to investigate?

A1: Low yields in the initial quaternization step to form the quinolizinium salt can often be attributed to several factors:

  • Incomplete Reaction: Ensure you are using an appropriate solvent and temperature to drive the reaction to completion. Refluxing in a suitable solvent like dry toluene is a common practice.[1]

  • Purity of Starting Materials: The purity of both the pyridine derivative and the alkyl halide is crucial. Impurities can lead to unwanted side reactions.

  • Steric Hindrance: Bulky substituents on either the pyridine or the alkyl halide can impede the quaternization reaction. In such cases, more forcing conditions (higher temperature, longer reaction time) may be necessary.

Q2: I'm observing significant tar formation during my cyclization step. What is the cause, and how can I minimize it?

A2: Tar formation is a frequent issue in many cyclization reactions, especially those involving strong acids or high temperatures. This is often due to the polymerization of reactants or intermediates.[2] To mitigate this:

  • Moderate Reaction Conditions: Avoid excessively high temperatures. Gentle heating to initiate the reaction, followed by controlled reflux, can prevent runaway reactions and reduce charring.[2]

  • Slow Addition of Reagents: Adding strong acids or other reactive reagents slowly and with efficient cooling helps to dissipate heat and prevent localized hotspots that can lead to decomposition and polymerization.[2]

  • Use of a Moderator: In reactions analogous to the Skraup synthesis for quinolines, moderators like ferrous sulfate can be used to make the reaction less violent and reduce tar formation.[2]

Q3: How can I improve the regioselectivity of my reaction when using an unsymmetrical starting material?

A3: Achieving high regioselectivity is a common challenge when unsymmetrical precursors can lead to multiple isomers. The outcome is often a delicate balance of steric and electronic effects.[3]

  • Steric Effects: A bulkier substituent will generally direct the reaction to the less sterically hindered position.[3]

  • Electronic Effects: The electronic nature of substituents on your starting materials plays a critical role. Electron-donating groups can favor one regioisomer, while electron-withdrawing groups may direct the reaction to form the other.[3]

  • Catalyst and Solvent Choice: The choice of catalyst and solvent can significantly influence the regiochemical outcome. It is advisable to screen different catalysts and solvents to find the optimal conditions for your specific substrate.[3]

Q4: My 4H-quinolizin-4-one derivative is proving difficult to purify due to its zwitterionic nature. What purification strategies are recommended?

A4: The polar, zwitterionic character of 4H-quinolizin-4-one derivatives can indeed complicate purification.[4] Here are some effective strategies:

  • Column Chromatography: This is a common and effective method. A typical approach involves using a silica gel column with a gradient of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate).[5]

  • Recrystallization: If a suitable solvent system can be found, recrystallization is an excellent method for obtaining highly pure crystalline material.

  • Reverse-Phase Column Chromatography: For highly polar compounds, reverse-phase chromatography can be a laborious but effective alternative.[6]

  • Ion-Exchange Chromatography: If your zwitterionic compounds have different pKa values, ion-exchange chromatography can be a powerful separation technique.[6]

Troubleshooting Guides

This section provides more in-depth solutions to specific problems you might encounter during the synthesis of quinolizine derivatives.

Problem 1: Low Yield in Intramolecular Cyclization

Intramolecular cyclization is a key step in many quinolizine syntheses. Low yields can be frustrating, but a systematic approach to troubleshooting can often identify the root cause.

Workflow for Troubleshooting Low Cyclization Yield

start Low Yield in Intramolecular Cyclization check_precursor Verify Purity and Structure of Precursor start->check_precursor optimize_catalyst Optimize Catalyst System check_precursor->optimize_catalyst Precursor OK optimize_conditions Optimize Reaction Conditions optimize_catalyst->optimize_conditions Catalyst Optimized check_side_reactions Investigate Potential Side Reactions optimize_conditions->check_side_reactions Conditions Optimized solution Improved Yield check_side_reactions->solution Side Reactions Minimized

Caption: Troubleshooting workflow for low cyclization yield.

Probable Causes and Solutions:

  • Cause: Inefficient Catalyst System.

    • Explanation: The choice of catalyst is critical for facilitating the cyclization. For instance, in Suzuki-Mayara coupling reactions to form 4H-quinolizin-4-one, palladium or nickel catalysts are commonly used.[7] The efficiency of these catalysts can be highly dependent on the ligands and additives used.

    • Solution: Screen a variety of catalysts and ligands. For palladium-catalyzed reactions, consider different phosphine ligands. For some intramolecular cyclizations, a silver catalyst has been shown to be effective under mild conditions.[2]

  • Cause: Suboptimal Reaction Temperature and Time.

    • Explanation: Many cyclization reactions require heating to overcome the activation energy barrier. However, excessive heat can lead to degradation of the starting material or product.[8]

    • Solution: Systematically vary the reaction temperature to find the optimal balance between reaction rate and product stability. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the ideal reaction time.

  • Cause: Inappropriate Solvent.

    • Explanation: The solvent can influence the solubility of reactants and the stability of intermediates and transition states. For reactions that require high temperatures, a high-boiling point solvent such as biphenyl ether may be necessary.[7]

    • Solution: Experiment with a range of solvents with varying polarities and boiling points. Greener options like aqueous ethanol have also been successfully employed for certain quinolizine syntheses.[9]

Table 1: Impact of Reaction Parameters on Cyclization Efficiency

ParameterConditionRationale and Expected Outcome
Catalyst Pd(PPh₃)₄ vs. NiCl₂(dppp)The choice of metal and ligand can significantly affect catalytic activity and selectivity. Screening different catalysts is crucial for optimization.[7]
Temperature 80 °C vs. 120 °CHigher temperatures can increase reaction rates but may also lead to byproduct formation. An optimal temperature must be determined empirically.[8]
Solvent Toluene vs. DMFSolvent polarity can influence reaction kinetics and solubility. Aprotic polar solvents like DMF may be more effective for certain transformations.
Base K₂CO₃ vs. Cs₂CO₃The choice of base can impact the deprotonation equilibrium and the overall reaction rate. Cesium carbonate is often a stronger base in organic solvents.
Problem 2: Formation of Undesired Side Products

The formation of side products can significantly reduce the yield of the desired quinolizine derivative and complicate purification.

Workflow for Minimizing Side Product Formation

start Undesired Side Product Formation identify_side_product Identify the Structure of the Side Product start->identify_side_product understand_mechanism Understand the Mechanism of Side Product Formation identify_side_product->understand_mechanism modify_conditions Modify Reaction Conditions to Disfavor Side Reaction understand_mechanism->modify_conditions purification Optimize Purification Strategy modify_conditions->purification solution Increased Purity purification->solution

Caption: Workflow for minimizing side product formation.

Common Side Reactions and Prevention Strategies:

  • Side Reaction: Polymerization of Reactants.

    • Explanation: This is common in reactions that generate reactive intermediates, such as α,β-unsaturated carbonyl compounds, especially under strong acid catalysis.[2]

    • Prevention:

      • Use a Biphasic Reaction Medium: Sequestering the reactive intermediate in an organic phase can reduce its concentration in the acidic aqueous phase, thereby minimizing polymerization.[2]

      • Slow Addition of Reactants: Adding the precursor to the reactive intermediate slowly can keep its concentration low and disfavor self-condensation.[2]

  • Side Reaction: Incomplete Cyclization or Rearrangement.

    • Explanation: In some cases, the reaction may stall at an intermediate stage or undergo an undesired rearrangement.

    • Prevention:

      • Optimize Reaction Time and Temperature: Ensure the reaction is allowed to proceed to completion.

      • Choice of Catalyst: A more active or selective catalyst may be required to promote the desired cyclization over competing pathways.

Experimental Protocols

Protocol 1: Synthesis of a 4H-Quinolizin-4-one Derivative via Suzuki-Mayara Coupling

This protocol is a generalized procedure based on common methods reported in the literature.[7]

Materials:

  • Appropriate pyridine and boronic acid building blocks

  • Palladium or Nickel catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., Toluene/Ethanol/Water mixture)

Procedure:

  • To a reaction vessel, add the pyridine derivative (1.0 equiv), the boronic acid (1.2 equiv), the palladium catalyst (0.05 equiv), and the base (2.0 equiv).

  • Purge the vessel with an inert gas (e.g., argon or nitrogen).

  • Add the degassed solvent system.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform an aqueous workup, extracting the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Purification of a Zwitterionic 4H-Quinolizin-4-one Derivative

This protocol provides a general guideline for the purification of polar, zwitterionic quinolizinone compounds.[5]

Materials:

  • Crude quinolizinone derivative

  • Silica gel for column chromatography

  • Solvents for elution (e.g., hexane, ethyl acetate, methanol)

Procedure:

  • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Pack a chromatography column with the silica gel slurry.

  • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or a mixture of the eluting solvents).

  • Load the dissolved sample onto the top of the silica gel column.

  • Begin eluting the column with a non-polar solvent (e.g., 100% hexane).

  • Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., ethyl acetate) in increasing proportions.

  • Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified quinolizinone derivative.

References

  • BenchChem Technical Support Team. (2025). review of 4H-quinolizin-4-one derivatives in medicinal chemistry. BenchChem.
  • Govindachari, T. R., & Thyagarajan, B. S. (1953). SYNTHESIS OF QUINOLIZINE DERIVATIVES. Proceedings of the Indian Academy of Sciences - Section A, 38(3), 232-239.
  • BenchChem Technical Support Team. (2025).
  • Alnajjar, R. A., & Kawafi, N. S. M. (2018). 4H-Quinolizin-4-one Derivatives: A Review. Libyan Journal of Science & Technology, 7(1), 12-16.
  • Reddit. (2022). Any tips for purification of two zwitterionic compounds? r/Chempros.
  • BenchChem Technical Support Team. (2025). comparing the efficacy of different synthetic routes to 4H-quinolizin-4-one. BenchChem.
  • ChemistryViews. (2022). Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning.
  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolines.
  • Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
  • ResearchGate. (2021). Recent advances towards the synthesis of 4H-quinolizin-4-one.
  • ResearchGate. (2021). Optimization of the conditions for the Suzuki–Miyaura coupling reaction...
  • Tulyaganov, T. S., et al. (2022). Intramolecular Cyclization During Bromination of the Quinoline Alkaloid Haplophyllidine.
  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions.
  • ResearchGate. (2015). (PDF) Optimization of the Suzuki-Miyaura Cross-coupling.
  • Organic Chemistry Frontiers. (2020). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction.
  • BenchChem Technical Support Team. (2025). Technical Support Center: Catalyst Selection for Efficient Quinoline Synthesis. BenchChem.
  • BenchChem Technical Support Team. (2025). Improving regioselectivity in the synthesis of disubstituted quinolines. BenchChem.
  • BenchChem Technical Support Team. (2025). Troubleshooting low yield in Friedländer quinoline synthesis. BenchChem.
  • BenchChem Technical Support Team. (2025).
  • MDPI. (2023).
  • MDPI. (2021).
  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines.
  • PMC. (2024).
  • RSC Publishing. (2021).
  • RSC Publishing. (2017).
  • Reddit. (2025). Isolation/purification of zwitterionic phospholipid. r/Chempros.
  • ACS Publications. (2001). Synthesis of Indolizidine and Quinolizidine Derivatives via Intramolecular Cyclization of Alkynyltungsten Compounds with N-Acyliminium Ion. The Journal of Organic Chemistry.
  • ResearchGate. (2014). Synthesis of Quinolines Using Nano-Flake ZnO as a New Catalyst under Solvent-Free Conditions | Request PDF.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline.
  • PubMed. (2016). Direct Synthesis of Quinolines via Co(III)
  • BenchChem. (2025).
  • ResearchGate. (2016). Regioselectivity of Friedländer Quinoline Syntheses.
  • RSC Publishing. (2016). Sustainable and selective synthesis of 3,4-dihydroquinolizin-2-one and quinolizin-2-one derivatives via the reactions of penta-3,4-dien-2-ones.
  • BenchChem. (2025).
  • BenchChem. (2025). Troubleshooting low yield in quinoline synthesis using 2'-Aminoacetophenone.
  • BenchChem. (2025). Managing regioselectivity in the synthesis of substituted indolizines.
  • MDPI. (2023). Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions.
  • MDPI. (2022).
  • PubMed. (2000).
  • PMC. (2019). Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors.

Sources

Optimization

Technical Support Center: Navigating the Purification of Brominated Quinolizine Compounds

Welcome to the comprehensive technical support center dedicated to addressing the unique challenges encountered during the purification of brominated quinolizine compounds. This guide is designed for researchers, scienti...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support center dedicated to addressing the unique challenges encountered during the purification of brominated quinolizine compounds. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols. Our goal is to empower you with the expertise and practical knowledge to overcome common hurdles and achieve high purity for your target molecules.

Introduction: The Purification Conundrum of Brominated Quinolizines

Brominated quinolizine scaffolds are of significant interest in medicinal chemistry due to their presence in various biologically active compounds.[1] However, their purification often presents a formidable challenge. The inherent properties of the quinolizinium core, a positively charged heterocyclic system, combined with the presence of one or more bromine atoms, create a unique set of purification hurdles.[2] These challenges often stem from a combination of factors including high polarity, potential instability, and the formation of closely related impurities during synthesis. This guide will provide a systematic approach to troubleshooting these issues, grounded in the principles of organic chemistry and extensive field experience.

Part 1: Frequently Asked Questions (FAQs) & General Troubleshooting

This section addresses common overarching questions and issues that researchers face when purifying brominated quinolizine compounds.

Q1: My brominated quinolizine compound is a salt. How does this affect my purification strategy?

The cationic nature of the quinolizinium ring system means your compound exists as a salt, typically with a bromide or another counter-ion.[2] This has several implications for purification:

  • High Polarity: Quinolizinium salts are highly polar, often exhibiting poor solubility in common non-polar and moderately polar organic solvents. This can make standard normal-phase chromatography challenging.

  • Hygroscopicity: Many salts are hygroscopic, readily absorbing moisture from the atmosphere. This can affect accurate weighing and may introduce water as an impurity.

  • Counter-ion Exchange: The counter-ion can sometimes be exchanged during purification, for example, on a silica gel column, which can lead to mixed salt forms in the final product.

Q2: I'm observing multiple spots on my TLC after a bromination reaction. What are the likely impurities?

Electrophilic bromination of the quinolizine ring can lead to a mixture of products. Common impurities include:

  • Over-brominated species: It can be challenging to control the stoichiometry of bromination, often leading to di- or even tri-brominated side products.[3]

  • Regioisomers: Depending on the directing effects of existing substituents on the quinolizine core, bromination can occur at multiple positions, resulting in a mixture of isomers that can be difficult to separate.

  • Unreacted starting material: Incomplete reactions will leave residual starting quinolizine.

  • Degradation products: Brominated quinolizines can be susceptible to degradation under certain conditions.

Q3: My compound seems to be degrading during purification. What are the possible causes and how can I mitigate this?

Degradation is a significant concern. Key factors to consider are:

  • Acidic Conditions: The acidic nature of silica gel can lead to the degradation of sensitive compounds.[4]

  • Hydrolysis: The C-Br bond can be susceptible to hydrolysis, especially under basic conditions or in the presence of nucleophilic solvents, leading to the formation of hydroxylated impurities.[5]

  • Photodegradation: Some aromatic compounds are light-sensitive and can decompose upon exposure to UV light.

Mitigation Strategies:

  • Use of Deactivated Silica: For column chromatography, consider using silica gel that has been treated with a base (e.g., triethylamine) to neutralize acidic sites.[6]

  • Alternative Stationary Phases: Alumina (neutral or basic) can be a good alternative to silica gel for acid-sensitive compounds.[6]

  • Control of pH: During aqueous work-ups and extractions, carefully control the pH to avoid strongly basic conditions.

  • Protection from Light: Conduct purification steps in amber glassware or with the exclusion of light.

Part 2: Troubleshooting Guide for Purification Techniques

This section provides detailed troubleshooting advice for the most common purification techniques applied to brominated quinolizine compounds.

Column Chromatography

Column chromatography is a powerful tool for purification, but the polar nature of brominated quinolizinium salts often requires specialized approaches.

Issue 1: Poor Separation or Overlapping Spots on TLC

  • Causality: An inappropriate solvent system is the most common reason for poor separation. The high polarity of quinolizinium salts often requires highly polar mobile phases.

  • Troubleshooting Workflow:

    start Poor TLC Separation step1 Increase Mobile Phase Polarity (e.g., higher % MeOH in DCM) start->step1 step2 Add a Modifier (e.g., 0.1-1% Triethylamine or Acetic Acid) step1->step2 If still poor step3 Try a Different Solvent System (e.g., Acetonitrile/Water) step2->step3 If streaking persists step4 Consider Reversed-Phase TLC step3->step4 For highly polar compounds end Optimized Separation step4->end

    Caption: Troubleshooting workflow for poor TLC separation.

Issue 2: Compound Streaking on the TLC Plate/Column

  • Causality: Streaking is often caused by the strong interaction of the basic nitrogen of the quinolizine ring with the acidic silanol groups on the silica gel surface.[7]

  • Solutions:

    • Add a Basic Modifier: Incorporate a small amount of triethylamine (0.1-1%) or a few drops of aqueous ammonia into your mobile phase to neutralize the acidic sites on the silica.[6]

    • Use Alumina: Switch to a more basic stationary phase like alumina.

Issue 3: Compound is Not Eluting from the Column (Sticking to the Top)

  • Causality: The compound is too polar for the chosen mobile phase and is irreversibly adsorbed onto the stationary phase.

  • Solutions:

    • Drastic Polarity Increase: Employ a steep gradient elution, starting with a less polar solvent and rapidly increasing to a highly polar one (e.g., from 100% Dichloromethane to 10-20% Methanol in Dichloromethane).

    • Reversed-Phase Chromatography: For extremely polar compounds, reversed-phase chromatography (e.g., using a C18 column with a mobile phase of water/acetonitrile or water/methanol, often with a modifier like formic acid or trifluoroacetic acid) is often the most effective solution.[7]

Issue 4: Suspected On-Column Decomposition

  • Causality: The compound is unstable on the stationary phase.

  • Protocol: 2D TLC for Stability Check

    • Spot your crude material on one corner of a square TLC plate.

    • Develop the plate in a suitable solvent system.

    • Dry the plate completely.

    • Rotate the plate 90 degrees and develop it again in the same solvent system.

    • Interpretation: Stable compounds will appear on the diagonal. Any spots appearing off the diagonal indicate decomposition products formed during contact with the silica gel.[4]

    start Spot Crude Material step1 Develop Plate (1st Dimension) start->step1 step2 Dry Plate step1->step2 step3 Rotate 90° step2->step3 step4 Develop Plate (2nd Dimension) step3->step4 end Analyze Spot Pattern step4->end

    Caption: Workflow for 2D TLC stability test.

Recrystallization

Recrystallization is an excellent technique for obtaining highly pure crystalline material, but finding the right solvent system for polar salts can be challenging.

Issue 1: Compound is "Oiling Out" Instead of Crystallizing

  • Causality: The solution is too supersaturated, or the compound's melting point is lower than the boiling point of the solvent. Impurities can also inhibit crystal lattice formation.

  • Solutions:

    • Add More Solvent: Add a small amount of hot solvent to dissolve the oil, then allow it to cool more slowly.

    • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the liquid to create nucleation sites.

    • Seed Crystals: Introduce a tiny, pure crystal of your compound to initiate crystallization.[6]

    • Use a Mixed Solvent System: A carefully chosen mixed solvent system can often prevent oiling out.

Issue 2: Difficulty Finding a Suitable Single Solvent

  • Causality: The compound is either too soluble in common solvents even when cold, or insoluble even when hot.

  • Solution: Mixed-Solvent Recrystallization

    • Principle: Use a pair of miscible solvents: one in which the compound is highly soluble (the "good" solvent) and one in which it is poorly soluble (the "poor" or "anti-solvent").[8]

    • Protocol: Mixed-Solvent Recrystallization

      • Dissolve the crude compound in a minimal amount of the hot "good" solvent.

      • While the solution is still hot, add the "poor" solvent dropwise until the solution becomes slightly cloudy (turbid).[9]

      • Add a few more drops of the hot "good" solvent until the solution becomes clear again.

      • Allow the solution to cool slowly to room temperature, then in an ice bath to induce crystallization.

      • Collect the crystals by vacuum filtration.

    Common Mixed Solvent Systems for Polar Heterocyclic Salts:

    Good Solvent Poor/Anti-Solvent
    Methanol Diethyl ether
    Ethanol Ethyl acetate
    Water Acetone
    Isopropanol Hexanes

    | Acetonitrile | Toluene |

Issue 3: Low Recovery of Crystalline Product

  • Causality: Too much solvent was used, or the compound has significant solubility in the cold solvent.

  • Solutions:

    • Minimize Solvent: Use the absolute minimum amount of hot solvent required to dissolve the compound.

    • Cool Thoroughly: Ensure the solution is cooled to a low enough temperature (e.g., in an ice bath or refrigerator) to maximize precipitation.

    • Concentrate the Mother Liquor: Carefully evaporate some of the solvent from the filtrate and cool again to obtain a second crop of crystals. Note that the second crop may be less pure and require a second recrystallization.[7]

Ion-Exchange Chromatography

For charged molecules like quinolizinium salts, ion-exchange chromatography can be a highly effective purification method.

Principle: This technique separates molecules based on their net charge. A cation-exchange resin (with negatively charged functional groups) will bind the positively charged brominated quinolizinium cation.[10]

Protocol: Cation-Exchange Chromatography for Quinolizinium Salt Purification

  • Resin Selection: Choose a strong or weak cation-exchange resin (e.g., Dowex® 50WX8 or Amberlite® IRC50).

  • Column Packing: Prepare a column with the chosen resin and equilibrate it with a low ionic strength buffer or solvent (e.g., water or methanol).

  • Sample Loading: Dissolve the crude brominated quinolizine in the equilibration buffer and load it onto the column. The positively charged quinolizinium compound will bind to the resin.

  • Washing: Wash the column with the equilibration buffer to remove any neutral or negatively charged impurities.

  • Elution: Elute the bound quinolizinium salt by increasing the ionic strength of the mobile phase (e.g., by introducing a salt gradient of NaCl or by adding a competing cation like NH4+). Alternatively, a change in pH can be used to elute the compound.

  • Desalting: The collected fractions will contain the desired product along with the elution salt. This salt can be removed by subsequent techniques like reversed-phase chromatography or dialysis.

start Crude Quinolizinium Salt step1 Load onto Cation- Exchange Column start->step1 step2 Wash with Low Ionic Strength Buffer step1->step2 Neutral/Anionic Impurities Washed Away step3 Elute with High Ionic Strength Buffer step2->step3 Quinolizinium Binds step4 Collect Fractions step3->step4 step5 Desalt Fractions step4->step5 end Pure Quinolizinium Salt step5->end

Caption: Workflow for ion-exchange chromatography purification.

Part 3: Purity Assessment

After purification, it is crucial to accurately assess the purity of your brominated quinolizine compound.

3.1 Thin-Layer Chromatography (TLC)

  • Application: A quick and easy method to assess the number of components in a sample and to monitor the progress of a purification.[1]

  • Tip: Co-spotting your purified sample with the crude material and the starting material can help confirm the identity of the spots.

3.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: Provides information on the structure of the compound and can be used to detect the presence of impurities. The integration of proton signals can be used for quantitative purity assessment (qNMR) if an internal standard of known purity is used.[11][12]

  • ¹³C NMR: Useful for confirming the carbon skeleton and identifying isomeric impurities.

3.3 Mass Spectrometry (MS)

  • Application: Confirms the molecular weight of the desired product and can help identify the mass of any impurities. High-resolution mass spectrometry (HRMS) can provide the elemental composition.[13]

Table: Summary of Purity Assessment Techniques

Technique Information Provided Advantages Limitations
TLC Number of components, relative polarity Fast, inexpensive, small sample required Not quantitative, may not resolve all impurities
¹H NMR Structural confirmation, detection of proton-containing impurities, quantitative analysis (qNMR) Highly reproducible, provides structural information, can be quantitative May not detect non-proton containing impurities, signal overlap can be an issue
¹³C NMR Confirmation of carbon skeleton, detection of isomers Provides detailed structural information Lower sensitivity than ¹H NMR, longer acquisition times
MS Molecular weight confirmation, identification of impurity masses High sensitivity, provides molecular weight information Isomers are often indistinguishable, fragmentation can be complex

| HRMS | Elemental composition | Provides exact mass and formula | More expensive and less accessible than standard MS |

References

  • BenchChem. (2025).
  • Klimonda, A., & Kowalska, I. (2019). Removal of quaternary ammonium compounds in ion exchange process. E3S Web of Conferences, 116, 00036.
  • University of Rochester, Department of Chemistry.
  • Thermo Fisher Scientific. (2024, January 24).
  • University of Rochester, Department of Chemistry.
  • BenchChem. (2025).
  • Chemistry LibreTexts. (2024, April 15).
  • University of California, Los Angeles, Department of Chemistry and Biochemistry. Acid-Base Extraction.
  • University of Rochester, Department of Chemistry.
  • University of York, Department of Chemistry.
  • Inhouse, A. I. (2025, August 6).
  • Organic Chemistry at the University of Colorado, Boulder.
  • Chemistry LibreTexts. (2022, April 7). 3.3F: Mixed Solvents.
  • Wikipedia. Quinolizinium.
  • Reddit. (2022, November 25).
  • Georg Thieme Verlag. (2008). Product Class 7: Quinolizinium Salts and Benzo Analogues.
  • Google Patents. (1961). Purification of heterocyclic organic nitrogen compounds.
  • ACG Publications. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
  • Tursunkhodjaeva, F. M., et al. (2022). Intramolecular Cyclization During Bromination of the Quinoline Alkaloid Haplophyllidine.
  • BenchChem. (2025).
  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of Medicinal Chemistry, 57(21), 9220–9231.
  • Wyrzykiewicz, E., et al. (2008). Mass Spectrometry of Bis-Quinolizidine Alkaloids: FAB-MS of Oxo-Substituted Sparteines. Journal of the American Society for Mass Spectrometry, 19(3), 453–459.
  • Inhouse, A. I. (2025, August 6).
  • National Institutes of Health. (2014).
  • qNMR Exchange. (2024, January 20).
  • Al-Mulla, A. (2021). Prescribed drugs containing nitrogen heterocycles: an overview. RSC Advances, 11(3), 1539-1564.
  • MDPI. (2021). Degradation of Brominated Organic Compounds (Flame Retardants)
  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction.
  • Pearson. (2024, September 23). Acid-Base Properties of Nitrogen Heterocycles: Videos & Practice Problems.
  • ResearchGate. (2015, April 14). Are alkyl bromides susceptible to hydrolysis?.
  • Arora, P., & Arora, V. (2017). Hydroxyquinol pathway for microbial degradation of halogenated aromatic compounds.
  • Vernier. Separation of Organic Compounds by Acid-Base Extraction Techniques.
  • YouTube. (2022, July 8).
  • YouTube. (2020, September 7). Recrystallization Technique for Organic Chemistry with Nadia Korovina.
  • Scribd.
  • ResearchGate. The oa-TOF mass spectra of the major bromine-containing peaks shown in....
  • ChemistryViews. (2012, August 7).
  • Ökten, S., et al. (2023). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Chemistry & Biodiversity, 20(5), e202201120.
  • ResearchGate. (2025, August 7). (PDF) Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
  • ResearchGate. (2017, March 31). (PDF)
  • W
  • Albero, B., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Food Chemistry, 187, 448–455.
  • MDPI.
  • MDPI. (2024).
  • Preprints.org. (2025, February 11). Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy.
  • Hunt, I. R. (2012). A Guided Inquiry to the Bromination of Alkenes: An Effort to Foster Student Understanding of Thin Layer Chromatography in the Or.

Sources

Troubleshooting

stability issues of Ethyl 1-bromo-4-oxo-4H-quinolizine-3-carboxylate under acidic conditions

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with Ethyl 1-bromo-4-oxo-4H-quinolizine-3-carboxylate. This document addresses common stability challenges en...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with Ethyl 1-bromo-4-oxo-4H-quinolizine-3-carboxylate. This document addresses common stability challenges encountered when handling this compound in acidic environments, providing troubleshooting advice, mechanistic insights, and validated protocols to ensure the integrity of your experiments.

Part 1: Troubleshooting Guide & FAQs

This section is designed in a question-and-answer format to directly address specific issues you may encounter during your research.

Question 1: I've dissolved my Ethyl 1-bromo-4-oxo-4H-quinolizine-3-carboxylate in a solvent and added an acid to catalyze a reaction. Now, my TLC/LC-MS analysis shows a new, more polar spot, and the yield of my desired product is low. What is happening?

Answer: This is a classic presentation of compound degradation, and the most probable cause is the acid-catalyzed hydrolysis of the ethyl ester functional group.[1][2] The quinolizine core itself is relatively stable, but the ester moiety is susceptible to cleavage in the presence of an acid and a nucleophile, which is often water present in your solvents or reagents.[2][3]

The primary degradation product is 1-bromo-4-oxo-4H-quinolizine-3-carboxylic acid . The replacement of the ethyl ester with a carboxylic acid group significantly increases the compound's polarity, which is why it appears as a new, lower-Rf spot on a normal-phase TLC plate or has a shorter retention time on a reverse-phase HPLC column.

Question 2: After acidifying my solution, I noticed a distinct change in its fluorescence and UV-Vis spectrum. Is this a sign of degradation?

Answer: Not necessarily, although it can occur concurrently with degradation. This phenomenon is likely due to the protonation of the nitrogen atom within the quinolizine ring system.[4] Quinolizine and similar nitrogen-containing heterocycles are basic and will readily accept a proton in an acidic medium.

This protonation alters the electronic structure of the conjugated π-system, which directly impacts how the molecule absorbs and emits light. A significant increase in fluorescence intensity upon protonation is a known characteristic of many quinoline-based compounds.[4] While this spectral change itself isn't degradation, it confirms the presence of an acidic environment that is also conducive to the ester hydrolysis discussed in Question 1. Therefore, it should be taken as an indicator that the conditions for hydrolysis are met.

Question 3: How can I prevent or minimize the degradation of my compound during acid-catalyzed reactions?

Answer: Minimizing degradation requires careful control of the experimental conditions. Here are several strategies:

  • Anhydrous Conditions: The primary culprit in hydrolysis is water.[3][5] Using anhydrous solvents and reagents, and running the reaction under an inert atmosphere (e.g., nitrogen or argon), will significantly reduce the rate of ester hydrolysis.

  • Temperature Control: Chemical reaction rates, including degradation, are highly dependent on temperature.[6] If your desired reaction can proceed at a lower temperature, cooling the reaction mixture can dramatically slow the rate of hydrolysis.

  • Reaction Time: Limit the reaction time to the minimum required for the formation of your desired product. Monitor the reaction closely (e.g., by TLC or HPLC) and quench it as soon as the starting material is consumed to prevent further degradation of the product.

  • Choice of Acid: While a strong acid is often needed for catalysis, using the minimum effective concentration can help. In some cases, a weaker acid or a Lewis acid might be able to catalyze the desired reaction without promoting significant hydrolysis.

  • Work-up Procedure: During the reaction work-up, neutralize the acid promptly by washing with a mild base (e.g., saturated sodium bicarbonate solution) to prevent prolonged exposure of the compound to acidic conditions.

Question 4: What analytical methods are best for monitoring the stability of Ethyl 1-bromo-4-oxo-4H-quinolizine-3-carboxylate?

Answer: A stability-indicating analytical method is crucial. The most powerful technique is High-Performance Liquid Chromatography (HPLC) , preferably with a UV or Mass Spectrometry (MS) detector.[6][7] A properly developed HPLC method can separate the parent compound from its primary degradation product (the carboxylic acid) and any other impurities, allowing you to quantify the extent of degradation over time.[8]

For quick, qualitative checks, Thin-Layer Chromatography (TLC) is very effective for visualizing the appearance of the more polar carboxylic acid degradation product.

Part 2: Mechanistic Insight into Acidic Degradation

The primary degradation pathway for Ethyl 1-bromo-4-oxo-4H-quinolizine-3-carboxylate in aqueous acidic media is acid-catalyzed ester hydrolysis . This is a multi-step, reversible process.[5][9]

  • Protonation of the Carbonyl Oxygen: The reaction begins with the protonation of the ester's carbonyl oxygen by a hydronium ion (H₃O⁺). This step makes the carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack.[3][10][11]

  • Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate.[10]

  • Proton Transfer: A proton is transferred from the newly added hydroxyl group to the ethoxy group, converting it from a poor leaving group (-OEt) into a good leaving group (EtOH), which is a stable neutral molecule.[11]

  • Elimination of Ethanol: The tetrahedral intermediate collapses, reforming the C=O double bond and eliminating a molecule of ethanol.

  • Deprotonation: A water molecule removes the proton from the carbonyl oxygen, regenerating the acid catalyst (H₃O⁺) and yielding the final carboxylic acid product.[3]

Below is a diagram illustrating the key structures involved in this degradation pathway.

G cluster_0 Core Structures in Acidic Degradation Parent Ethyl 1-bromo-4-oxo-4H- quinolizine-3-carboxylate (Parent Compound) Product 1-bromo-4-oxo-4H- quinolizine-3-carboxylic acid (Degradation Product) Parent->Product + H₂O / H⁺ - EtOH

Caption: Degradation of the parent ester to the carboxylic acid.

Part 3: Experimental Protocols

Protocol 1: Forced Degradation Study (Acid Hydrolysis)

This protocol is designed to intentionally degrade the compound to identify potential degradation products and establish its intrinsic stability profile.[12]

  • Preparation of Stock Solution:

    • Accurately weigh and dissolve Ethyl 1-bromo-4-oxo-4H-quinolizine-3-carboxylate in a suitable organic solvent (e.g., acetonitrile or methanol) to prepare a stock solution of 1 mg/mL.

  • Stress Conditions:

    • Label three vials: "Test," "Control," and "Blank."

    • To the "Test" vial, add 1 mL of the stock solution and 1 mL of 1 M HCl.

    • To the "Control" vial, add 1 mL of the stock solution and 1 mL of purified water (to check for non-acidic hydrolysis).

    • To the "Blank" vial, add 1 mL of the organic solvent and 1 mL of 1 M HCl.

  • Incubation:

    • Incubate all vials in a water bath at 60°C.[12] Protect from light to prevent potential photolytic degradation.[6]

  • Sampling and Analysis:

    • Withdraw aliquots (e.g., 100 µL) from each vial at specified time points (e.g., 0, 2, 4, 8, and 24 hours).

    • Immediately neutralize the aliquot with an equal volume of 1 M NaOH to quench the degradation reaction.[6]

    • Dilute the neutralized sample to a suitable concentration (e.g., 50 µg/mL) with the HPLC mobile phase.

    • Analyze by a stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method Development

A robust HPLC method is essential to separate and quantify the parent compound from its degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient elution is recommended.

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program (Example):

    • Start with 95% A / 5% B.

    • Ramp to 5% A / 95% B over 15 minutes.

    • Hold for 5 minutes.

    • Return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength determined by the UV spectrum of the parent compound (e.g., 254 nm or a local maximum).

  • Validation: The method should demonstrate specificity, where the parent peak is resolved from the degradation product peak with a resolution of >2.

Part 4: Data Summary

The following table summarizes the expected stability outcomes under various acidic conditions, based on the principles of chemical kinetics.

ConditionTemperatureExpected Rate of HydrolysisKey Considerations
Mild Acid (e.g., pH 4-6)Room Temp (20-25°C)SlowDegradation may be minimal over short experimental timescales (<8 hours).
Mild Acid (e.g., pH 4-6)Elevated (40-60°C)ModerateSignificant degradation may be observed within hours.
Strong Acid (e.g., pH <2)Room Temp (20-25°C)Moderate to FastHydrolysis can be significant even at room temperature.[12]
Strong Acid (e.g., pH <2)Elevated (40-60°C)Very FastRapid and extensive degradation is expected, often completing within minutes to hours.

Part 5: Visualization & Workflows

Mechanism of Acid-Catalyzed Ester Hydrolysis

G Ester Ester (R-COOEt) ProtonatedEster Protonated Ester (R-C(OH)OEt⁺) Ester->ProtonatedEster + H⁺ Tetrahedral Tetrahedral Intermediate (R-C(OH)(OH₂)OEt) ProtonatedEster->Tetrahedral + H₂O ProtonTransfer Protonated Leaving Group (R-C(OH)₂(EtOH⁺)) Tetrahedral->ProtonTransfer Proton Transfer ProtonatedAcid Protonated Carboxylic Acid (R-C(OH)₂⁺) ProtonTransfer->ProtonatedAcid - EtOH Acid Carboxylic Acid (R-COOH) ProtonatedAcid->Acid - H⁺

Caption: Key steps in the acid-catalyzed hydrolysis mechanism.

Troubleshooting Workflow for Observed Instability

G Start Instability Observed (e.g., new TLC spot, low yield) Check Is the medium acidic? Start->Check Hypothesis Hypothesis: Acid-catalyzed Ester Hydrolysis Check->Hypothesis  Yes Other Investigate other causes: - Photodegradation - Oxidation - Reagent incompatibility Check->Other  No Confirm Confirm via LC-MS: Look for M-28 Da peak (loss of C₂H₄) Hypothesis->Confirm Mitigate Implement Mitigation Strategy: - Anhydrous conditions - Lower temperature - Shorter reaction time Confirm->Mitigate End Problem Resolved Mitigate->End

Sources

Optimization

Technical Support Center: Catalyst Selection for Cross-Coupling Reactions with Substituted Quinolines

Welcome to the technical support center for catalyst selection in cross-coupling reactions involving substituted quinolines. This guide is designed for researchers, scientists, and drug development professionals to navig...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for catalyst selection in cross-coupling reactions involving substituted quinolines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of these powerful synthetic transformations. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address specific challenges you may encounter in the lab.

The Challenge of the Quinoline Scaffold

The quinoline moiety is a cornerstone in medicinal chemistry and materials science.[1] However, its successful functionalization via cross-coupling reactions is often hampered by the unique electronic and steric properties of the quinoline ring. The nitrogen atom can act as a ligand, potentially coordinating with the palladium catalyst and inhibiting its activity. Furthermore, the diverse substitution patterns on the quinoline ring can present significant steric challenges. This guide will provide you with the expertise to overcome these hurdles and achieve high-yielding, reproducible results.

Troubleshooting Guides: A Problem-Oriented Approach

Problem 1: Low or No Yield in Your Suzuki-Miyaura Coupling

Low yields in Suzuki-Miyaura couplings of haloquinolines are a common frustration. A systematic approach to troubleshooting is the most effective path to success.

Initial Checks (The "Usual Suspects"):

  • Reagent Integrity: Always start by verifying the quality of your reagents. Boronic acids are particularly susceptible to degradation. Ensure your haloquinoline, boronic acid or ester, and solvent are pure and dry.

  • Inert Atmosphere: Palladium(0) catalysts are oxygen-sensitive. Confirm that your reaction is thoroughly degassed and maintained under a positive pressure of an inert gas like argon or nitrogen.

Catalyst, Ligand, and Base: The Critical Triumvirate

If the initial checks do not resolve the issue, the interplay between your catalyst, ligand, and base is the most likely culprit.

  • Ligand Selection is Key: The choice of phosphine ligand is paramount in Suzuki-Miyaura coupling.[2] Bulky, electron-rich ligands are known to facilitate both the oxidative addition and reductive elimination steps, which is often crucial for sterically hindered substrates.[2]

    • For sterically hindered quinolines (e.g., 2,4-disubstituted): Consider robust ligands like AntPhos or acenaphthoimidazolylidene-based N-heterocyclic carbene (NHC) ligands, which have shown high reactivity with sterically demanding substrates.[3][4]

    • For electron-deficient quinolines: Electron-rich phosphine ligands can enhance the rate of oxidative addition of the aryl halide.[5]

  • Base Selection: The base plays a crucial role in the transmetalation step.[6][7] The choice of base can significantly impact your yield.

    • Commonly used bases: K₃PO₄, Cs₂CO₃, and K₂CO₃ are frequently employed. For base-sensitive functional groups, weaker bases may be necessary.

    • Impact of base strength: While strong bases like NaOtBu can lead to high reaction rates, they may not be compatible with all functional groups. Weaker bases offer broader functional group tolerance but may require higher catalyst loadings or longer reaction times.

Experimental Workflow for Troubleshooting Low Yield in Suzuki-Miyaura Coupling

Caption: A systematic workflow for troubleshooting low yields in Suzuki-Miyaura cross-coupling reactions of substituted quinolines.

Problem 2: Challenges in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for C-N bond formation, but reactions with quinolines can be challenging.

Common Issues and Solutions:

  • Aryl chlorides as substrates: Aryl chlorides are less reactive than bromides or iodides. To overcome this, more active catalyst systems are often required. Consider using a combination of a palladium precatalyst with a bulky, electron-rich phosphine ligand like XPhos or SPhos.

  • Base Sensitivity: Strong bases like NaOtBu, while effective, can be incompatible with sensitive functional groups on the quinoline or the amine coupling partner.[8] In such cases, weaker bases like Cs₂CO₃ or K₃PO₄ are a better choice, although they may necessitate higher reaction temperatures or longer reaction times.[8]

  • Catalyst Inhibition: The quinoline nitrogen can coordinate to the palladium center, leading to catalyst deactivation. The use of bulky ligands can often mitigate this issue by sterically discouraging this coordination.

Table 1: General Guidance on Base Selection for Buchwald-Hartwig Amination

BasepKaHAdvantagesDisadvantages
NaOtBu19High reaction rates, low catalyst loadingsIncompatible with many electrophilic functional groups
LHMDS26Tolerates protic functional groupsAir-sensitive, may be incompatible with some functional groups at high temperatures
Cs₂CO₃10Excellent functional group toleranceExpensive, can be difficult to stir on a large scale
K₃PO₄ / K₂CO₃12.3/10.3Good functional group tolerance, economicalMay require higher catalyst loadings and longer reaction times

Data synthesized from multiple sources.[8]

Frequently Asked Questions (FAQs)

Q1: What is the best "all-purpose" palladium catalyst for cross-coupling with quinolines?

There is no single "best" catalyst, as the optimal choice is highly dependent on the specific reaction (Suzuki, Buchwald-Hartwig, etc.) and the substrates involved. However, some commonly used and effective palladium sources include:

  • For Suzuki-Miyaura: Pd(PPh₃)₄, PdCl₂(dppf), and Pd(OAc)₂ with an appropriate phosphine ligand.[9]

  • For Buchwald-Hartwig: Pd₂(dba)₃ or Pd(OAc)₂ in combination with bulky, electron-rich phosphine ligands.

  • For Sonogashira: A combination of a palladium source (e.g., Pd(PPh₃)₄) and a copper(I) co-catalyst (e.g., CuI) is traditional, though copper-free methods are also prevalent.[10][11]

Q2: How does the position of the halide on the quinoline ring affect reactivity?

The position of the halide significantly impacts reactivity due to both electronic and steric effects. For instance, in Suzuki couplings with 2,4-dichloro-substituted quinolines, the C4 position is generally more reactive towards oxidative addition of palladium.[12] This is a critical consideration when planning selective or sequential couplings.

Q3: Can the quinoline nitrogen really interfere with the catalyst?

Yes, the lone pair of electrons on the quinoline nitrogen can coordinate to the palladium center, effectively acting as a ligand and potentially inhibiting the catalytic cycle. However, this is not always detrimental. In some cases, this interaction has been leveraged to perform "ligand-free" cross-coupling reactions where the quinoline substrate itself facilitates the catalysis.

Q4: What are some common side products to be aware of?

  • Homocoupling: Dimerization of the boronic acid (in Suzuki reactions) or the terminal alkyne (in Sonogashira reactions) can be a significant side reaction.

  • Dehalogenation: Reduction of the haloquinoline to the corresponding quinoline can occur, particularly if there is a source of hydride in the reaction mixture or if the catalytic cycle is inefficient.

  • Protodeborylation: In Suzuki couplings, the boronic acid can be cleaved by protic sources in the reaction mixture.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Haloquinoline

This protocol provides a general starting point for the Suzuki-Miyaura coupling of a substituted haloquinoline with an arylboronic acid. Optimization of the ligand, base, and temperature may be necessary for specific substrates.

Materials:

  • Haloquinoline (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Phosphine ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 mmol)

  • Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane, 5 mL)

Procedure:

  • To an oven-dried Schlenk tube, add the haloquinoline, arylboronic acid, palladium catalyst, phosphine ligand, and base.

  • Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Add the anhydrous, degassed solvent via syringe.

  • Stir the reaction mixture at the desired temperature (e.g., 80-110 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Experimental Workflow for Ligand Screening in Suzuki-Miyaura Coupling

Ligand_Screening_Workflow start Prepare Stock Solutions (Haloquinoline, Boronic Acid, Base, Solvent) setup Set up Array of Reaction Vials (e.g., 24-well plate) start->setup dispense_catalyst Dispense Pre-weighed Catalysts/Ligands setup->dispense_catalyst add_reagents Add Stock Solutions to Vials dispense_catalyst->add_reagents seal_react Seal and React under Inert Atmosphere (Controlled Temperature and Stirring) add_reagents->seal_react quench_workup Quench Reactions and Prepare for Analysis seal_react->quench_workup analyze Analyze Yields by LC-MS or GC-MS quench_workup->analyze compare Compare Ligand Performance and Select Optimal Candidate analyze->compare

Caption: A high-throughput workflow for screening different phosphine ligands to optimize a Suzuki-Miyaura coupling reaction.

Protocol 2: General Procedure for Buchwald-Hartwig Amination of a Haloquinoline

This protocol is a general starting point for the amination of a substituted haloquinoline. The choice of base and ligand is critical and should be optimized for each substrate pair.

Materials:

  • Haloquinoline (1.0 mmol)

  • Amine (1.2 mmol)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos, 2-4 mol%)

  • Base (e.g., NaOtBu, 1.4 mmol)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane, 5 mL)

Procedure:

  • To an oven-dried Schlenk tube, add the palladium precatalyst and phosphine ligand.

  • Seal the tube, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Add the haloquinoline, amine, and base under the inert atmosphere.

  • Add the anhydrous, degassed solvent via syringe.

  • Stir the reaction mixture at the desired temperature (e.g., 90-120 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate.

  • Purify the crude product by column chromatography.

References

Sources

Troubleshooting

preventing decomposition during high-temperature cyclization of quinolinones

Welcome to the technical support center for quinolinone synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with high-temperature cyclization reaction...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for quinolinone synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with high-temperature cyclization reactions. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to help you prevent product decomposition and optimize your reaction outcomes.

Troubleshooting Guide

This section addresses specific experimental issues in a direct question-and-answer format.

Q1: My reaction mixture is turning black, and the yield of my desired quinolinone is extremely low. What's causing this decomposition?

A1: Darkening or charring of the reaction mixture is a classic sign of thermal decomposition. Many traditional quinolinone syntheses, such as the Conrad-Limpach or Gould-Jacobs reactions, require very high temperatures (often over 250°C) to drive the cyclization step.[1][2] This high energy input is necessary to overcome the activation barrier for the ring-closing event, which can involve the temporary disruption of aromaticity in one of the starting materials.[3][4]

However, at these temperatures, starting materials, intermediates, and even the final product can degrade through various side reactions, including polymerization and decarboxylation.[5][6]

Core Causality & Solutions:

  • Localized Overheating: Direct heating of a reaction flask without a solvent (neat conditions) can create hot spots far exceeding the target temperature, leading to rapid decomposition.

    • Solution: Employ a high-boiling, inert solvent to ensure uniform heat distribution. Solvents like mineral oil, Dowtherm A, or 1,2,4-trichlorobenzene are excellent choices as they provide a stable thermal bath.[1][3][4] Using a solvent can dramatically improve yields compared to neat reactions.[1][3]

  • Atmospheric Oxidation: At high temperatures, reactants can become susceptible to oxidation if exposed to air.

    • Solution: Run the reaction under an inert atmosphere. Purging the reaction vessel with nitrogen or argon before and during the heating process can prevent oxidative side reactions.[1]

  • Excessive Temperature or Time: Even with a solvent, maintaining the reaction at an unnecessarily high temperature or for too long will promote decomposition.

    • Solution: Carefully optimize the reaction temperature. Determine the lowest possible temperature at which the cyclization proceeds efficiently. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to avoid prolonged heating after the reaction is complete.[1]

Q2: I'm getting a mixture of quinolinone isomers. How can I improve the regioselectivity?

A2: Poor regioselectivity is a common challenge, especially in reactions like the Camps or Conrad-Limpach synthesis when using unsymmetrical starting materials.[1] The formation of different isomers arises from competing reaction pathways.

Core Causality & Solutions:

  • Camps Cyclization: In the Camps cyclization of an o-acylaminoacetophenone, two different modes of intramolecular aldol-type condensation are possible, leading to two potential quinolinone products.[7] The pathway is highly dependent on which proton is abstracted by the base.

    • Solution: The choice of base and solvent is critical. A stronger base, such as sodium hydroxide (NaOH), may preferentially deprotonate the α-position of the ketone, leading to a quinolin-4-one.[2] Experimenting with different bases (e.g., NaOH vs. potassium tert-butoxide) and solvents can significantly alter the product ratio.[2][8]

  • Conrad-Limpach Synthesis: When an aniline reacts with an unsymmetrical β-ketoester, the initial condensation can occur at two different sites, leading to different intermediates and, ultimately, different quinolinone products.

    • Solution: Temperature control during the initial condensation step (forming the enamine intermediate) is crucial. Running this step at a lower temperature often favors the kinetic product, which is typically the attack of the aniline on the more reactive keto group.[3]

Q3: My yields are consistently low, even without obvious decomposition. What other factors should I investigate?

A3: Low yields can stem from several issues beyond thermal degradation. The most common culprits are suboptimal catalysis, poor substrate reactivity, and competing side reactions.[8][9]

Core Causality & Solutions:

  • Inefficient Catalysis: Many quinolinone syntheses are catalyzed by acids or bases.[8] An inappropriate catalyst will result in a sluggish or incomplete reaction.

    • Solution: The choice of catalyst is substrate-dependent. For acid-catalyzed reactions like the Friedländer synthesis, common choices include p-TsOH, H₂SO₄, or Lewis acids like ZnCl₂.[8] For base-catalyzed versions, KOH or KOtBu are often used.[8] If traditional catalysts fail, consider modern alternatives like iron-based nanocatalysts or metal-organic frameworks (MOFs), which can offer higher efficiency under milder conditions.[9][10]

  • Side Reactions: The most prevalent side reaction, especially under basic conditions, is the self-condensation (aldol condensation) of the ketone reactant before it can react with the amine.[8]

    • Solution: Adjust the order of addition. Adding the base slowly to the mixture of the two reactants can help minimize self-condensation. Alternatively, using an acid catalyst can prevent this side reaction entirely.

  • Poor Substrate Reactivity: Steric hindrance or strong electron-withdrawing groups on your starting materials can significantly slow down the desired reaction, allowing side reactions or decomposition to become dominant pathways.[8]

    • Solution: If substrate reactivity is an issue, you may need to switch to a more forceful synthetic route or a more active catalyst system. For example, palladium-catalyzed methods can often tolerate a broader range of functional groups.[11]

Workflow: Troubleshooting Low Reaction Yields

G start Low Yield Observed check_decomp Is the mixture dark/charred? start->check_decomp yes_decomp High-Temperature Decomposition check_decomp->yes_decomp Yes no_decomp Investigate Other Factors check_decomp->no_decomp No solve_decomp Implement Thermal Control: 1. Use high-boiling solvent 2. Run under inert gas (N2/Ar) 3. Optimize temp & time yes_decomp->solve_decomp check_catalyst Review Catalyst System no_decomp->check_catalyst check_side_reactions Analyze for Side Products (TLC/LC-MS) no_decomp->check_side_reactions check_reactivity Assess Substrate Reactivity no_decomp->check_reactivity solve_catalyst Optimize Catalyst: - Switch between Acid/Base - Try Lewis Acids (ZnCl2) - Consider modern catalysts (Fe, Pd) check_catalyst->solve_catalyst solve_side_reactions Minimize Side Reactions: - Adjust addition order - Change catalyst type check_side_reactions->solve_side_reactions solve_reactivity Change Synthetic Strategy: - Use more active catalyst - Switch to a different named reaction check_reactivity->solve_reactivity

Caption: A troubleshooting workflow for diagnosing and solving low yields in quinolinone synthesis.

FAQs (Frequently Asked Questions)

Q1: Why do classic methods like the Conrad-Limpach synthesis require such high temperatures?

A1: These reactions require high thermal energy for the key cyclization step. In the Conrad-Limpach synthesis, for example, an aniline derivative and a β-ketoester first form an enamine intermediate. For this intermediate to cyclize, it must overcome a significant energy barrier to attack the aromatic ring, a process that temporarily breaks the ring's aromatic stability.[3][4] Heating to temperatures around 250°C provides the necessary energy to drive this energetically unfavorable ring-closing reaction forward.[3][12]

Q2: What are the most effective strategies to avoid high temperatures and prevent decomposition?

A2: Modern synthetic chemistry offers several excellent alternatives to high-temperature thermal cyclizations. The primary strategy is to use a catalyst that lowers the activation energy of the reaction, allowing it to proceed under milder conditions.

  • Transition Metal Catalysis: Catalysts based on iron, copper, nickel, or palladium have been developed for synthesizing quinolines and quinolinones at much lower temperatures, often around 80°C.[10][11][13] For instance, iron(III) chloride (FeCl₃) is an inexpensive and non-toxic catalyst that can promote the condensation of 2-aminoarylketones and active methylene compounds efficiently.[13]

  • Microwave-Assisted Synthesis: Microwave irradiation can dramatically accelerate reaction times, often reducing them from hours to minutes.[9] This rapid heating can promote the desired cyclization before significant thermal decomposition occurs.[2]

  • Alternative Pathways: Some synthetic routes, like certain iodine-mediated cyclizations or reactions starting from pre-activated materials like 2-alkynylanilines, can proceed at or near room temperature.[14][15][16]

Q3: How important is the choice of solvent in high-temperature reactions?

A3: Solvent choice is critically important for both safety and reaction success. As mentioned in the troubleshooting guide, a primary role of the solvent is to act as a heat-transfer medium, preventing localized overheating and ensuring uniform temperature.[1][3] High-boiling inert solvents are ideal.[4] In some modern synthetic methods, the solvent can even play a more active role; for example, in certain copper-catalyzed reactions, switching the solvent can divert the reaction to produce entirely different products.[14]

Table 1: Recommended Solvents for High-Temperature Cyclizations
SolventBoiling Point (°C)Key AdvantagesReference
Mineral Oil> 300Inert, very high boiling point, inexpensive.[1][3]
Dowtherm A257Excellent thermal stability, widely used.[1][4]
1,2,4-Trichlorobenzene214Good alternative, high boiling point.[1][4]
2-Nitrotoluene222Inexpensive alternative solvent.[4]
Q4: Can using a catalyst completely prevent decomposition?

A4: While a catalyst cannot reverse decomposition once it has occurred, its primary role is to prevent it by changing the reaction conditions. By providing a lower-energy pathway for the cyclization, a catalyst allows the reaction to be run at a significantly lower temperature.[9][10] Operating at a lower temperature is the single most effective way to minimize or eliminate thermal decomposition, as the unwanted degradation pathways are often not accessible at these milder conditions.

Diagram: Catalyzed vs. Uncatalyzed High-Temperature Reaction

G cluster_0 Uncatalyzed Thermal Cyclization (>250°C) cluster_1 Catalyzed Cyclization (<100°C) start_A Reactants high_energy High Thermal Energy start_A->high_energy product_A Desired Quinolinone high_energy->product_A Successful Cyclization (Lower Yield) decomp Decomposition Products high_energy->decomp Decomposition Pathway (Significant) start_B Reactants + Catalyst low_energy Mild Heat start_B->low_energy Lower Energy Pathway (High Yield) product_B Desired Quinolinone low_energy->product_B Lower Energy Pathway (High Yield)

Sources

Optimization

Technical Support Center: Addressing Poor Regioselectivity in the Functionalization of the Quinoline Ring

Welcome to the technical support center for quinoline functionalization. Quinoline and its derivatives are foundational scaffolds in numerous pharmaceuticals and functional materials.[1][2][3][4] However, controlling the...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for quinoline functionalization. Quinoline and its derivatives are foundational scaffolds in numerous pharmaceuticals and functional materials.[1][2][3][4] However, controlling the site of functionalization on the quinoline ring—a challenge known as regioselectivity—is a frequent and critical hurdle in synthetic workflows.[5][6][7] This guide is designed to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to common regioselectivity problems encountered during experimentation.

The inherent electronic properties of the quinoline ring, a fusion of a benzene ring and a pyridine ring, dictate its reactivity. The pyridine ring is electron-deficient, making it susceptible to nucleophilic attack, particularly at the C2 and C4 positions. Conversely, the benzene (carbocyclic) ring is more electron-rich and prone to electrophilic substitution, typically at the C5 and C8 positions.[8] Modern synthetic methods, especially transition-metal-catalyzed C-H functionalization, have revolutionized our ability to target specific positions, yet achieving high selectivity remains a significant challenge.[2][9][10][11]

This guide is structured as a series of frequently asked questions (FAQs) that directly address specific issues you may encounter in the lab. We will delve into the "why" behind the methods, providing mechanistic insights to empower you to troubleshoot and optimize your reactions effectively.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: My reaction is non-selective, yielding a mixture of C2 and C8 functionalized products. How can I favor one over the other?

This is a classic regioselectivity challenge in quinoline chemistry. The C2 and C8 positions are often the most reactive sites for C-H activation due to the directing effect of the nitrogen atom (or the N-oxide group).[7][11] Achieving selectivity requires a careful choice of catalyst, directing group, and reaction conditions.

Q: I am observing dominant C2 functionalization, but my target is the C8 position. What are my options?

A: While many palladium-catalyzed systems inherently favor the C2 position, several robust strategies exist to achieve C8 selectivity.[12][13]

  • Strategy 1: Catalyst and Ligand Control. The choice of metal and its ligand sphere is paramount. While palladium catalysts are often C2-selective, rhodium and iridium catalysts have demonstrated remarkable efficacy for C8 functionalization.[13][14][15][16] For instance, dirhodium NHC complexes and specific iridium-based catalysts have been successfully employed for C8 arylation and amidation, respectively.[13][16]

  • Strategy 2: Solvent Effects. The solvent can play a crucial, and sometimes counterintuitive, role in directing regioselectivity. A notable study on palladium-catalyzed C-H arylation of quinoline N-oxides found that switching the solvent from DMF or tert-butyl alcohol (which favored C2) to acetic acid dramatically shifted the selectivity to favor the C8 isomer.[12][17] This is often due to changes in the stability of key intermediates in the catalytic cycle.

  • Strategy 3: The N-Oxide Directing Group. The use of a quinoline N-oxide is a powerful strategy for directing functionalization to the C8 position. The oxygen atom of the N-oxide can act as a directing group, coordinating to the metal catalyst and facilitating the formation of a five-membered metallacycle intermediate that favors C-H activation at the C8 position.[3][9][14][15][16]

Troubleshooting Workflow: Shifting Selectivity from C2 to C8

G start Problem: Mixture of C2/C8 Products (C2 Major) strategy1 Strategy 1: Change Catalyst System start->strategy1 strategy2 Strategy 2: Solvent Screening start->strategy2 strategy3 Strategy 3: Substrate Modification start->strategy3 rh_ir Switch from Pd to Rh(III) or Ir(III) catalyst strategy1->rh_ir solvent_change Replace DMF/t-BuOH with Acetic Acid strategy2->solvent_change n_oxide Convert Quinoline to Quinoline N-Oxide strategy3->n_oxide outcome1 Improved C8 Selectivity rh_ir->outcome1 outcome2 Improved C8 Selectivity solvent_change->outcome2 outcome3 Improved C8 Selectivity n_oxide->outcome3

Sources

Troubleshooting

Technical Support Center: Minimizing Tar Formation in Skraup-Type Quinoline Synthesis

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals engaged in Skraup-type quinoline synthesis. This guide is designed to provide in-depth, field-proven insig...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals engaged in Skraup-type quinoline synthesis. This guide is designed to provide in-depth, field-proven insights into one of the most persistent challenges of this classic reaction: the formation of tar. My objective is to equip you with the knowledge and practical strategies to minimize this side reaction, thereby improving your yields, simplifying purification, and enhancing the overall efficiency of your synthetic workflow.

The Skraup synthesis, while powerful, is notoriously exothermic and prone to producing significant amounts of polymeric byproducts.[1][2] This guide moves beyond simple procedural lists to explain the underlying chemical principles driving both the desired reaction and the undesired tar formation. By understanding the "why," you will be better equipped to troubleshoot and optimize your experiments effectively.

Troubleshooting Guide: From Black Goo to Clean Product

This section addresses specific, common issues encountered during the Skraup synthesis in a practical question-and-answer format.

Q1: My reaction mixture turned into an intractable black solid almost immediately after adding the sulfuric acid. What happened?

A: This is a classic sign of a runaway reaction. The Skraup synthesis is highly exothermic, particularly during the initial dehydration of glycerol to acrolein by concentrated sulfuric acid.[1][3] If the heat generated is not dissipated effectively, the reaction rate accelerates uncontrollably, leading to rapid polymerization of the highly reactive acrolein intermediate and extensive charring of the organic materials.

Preventative Measures:

  • Controlled Acid Addition: The single most critical factor is the slow, portion-wise addition of concentrated sulfuric acid to the cooled reaction mixture (ideally in an ice bath).[1][4] This allows for the dissipation of heat between additions.

  • Efficient Stirring: Ensure vigorous and efficient mechanical stirring throughout the acid addition and the entire reaction. This prevents the formation of localized hot spots where runaway polymerization can initiate.[1][5]

  • Proper Flask Size: Use a flask that is appropriately sized for the reaction volume. A flask that is too large can hinder effective mixing.[4]

Q2: I managed to control the initial exotherm, but the reaction still produced a large amount of tarry material upon heating. How can I improve this?

A: Even with controlled initiation, the subsequent heating phase can promote side reactions if not properly managed. The key here is to moderate the reaction's vigor over its entire course.

Solutions:

  • Use of a Moderator: The addition of ferrous sulfate (FeSO₄·7H₂O) is a well-established technique to make the reaction less violent.[1][3][4] Ferrous sulfate is believed to act as an oxygen carrier, extending the reaction over a longer period and thus controlling the rate of heat evolution.[6] Boric acid has also been used for this purpose.[1][3]

  • Optimized Heating Profile: Heat the mixture gently to initiate the reaction. Once the exothermic phase begins (often indicated by a darkening of the mixture and self-sustaining reflux), you may need to remove the external heat source temporarily.[5] Once the initial vigor subsides, reapply gentle heating to maintain a steady reflux for the recommended duration.[5]

Q3: My target aniline is electron-rich, and the reaction seems particularly prone to tarring. Are there specific considerations for such substrates?

A: Yes, highly activated anilines can be more susceptible to oxidation and other side reactions under the harsh conditions of the Skraup synthesis.

Strategies for Activated Anilines:

  • Milder Oxidizing Agents: While nitrobenzene is the traditional oxidant, it can be overly aggressive for sensitive substrates.[7][8] Consider using arsenic pentoxide, which is reported to result in a less violent reaction.[4][7] An even milder alternative is the in situ generation of iodine from potassium iodide and sulfuric acid, which can effectively control the exotherm.[4]

  • Temperature Control: For activated systems, maintaining the lowest possible temperature that still allows the reaction to proceed to completion is crucial. Monitor the reaction progress by Thin Layer Chromatography (TLC) to avoid unnecessarily prolonged heating.[9]

Q4: Purification is a nightmare. How can I effectively separate my quinoline product from the tar?

A: The crude product of a Skraup synthesis is often a black, tarry goo, making purification challenging.[1]

Recommended Purification Workflow:

  • Work-up: After cooling, carefully dilute the reaction mixture with water.

  • Basification: Make the solution strongly alkaline by slowly adding a concentrated solution of sodium hydroxide or ammonia. This neutralizes the sulfuric acid and liberates the quinoline product as a free base.[4]

  • Steam Distillation: The most effective method for separating the volatile quinoline from the non-volatile tar is steam distillation.[1][4] The quinoline will co-distill with the steam and can be collected in the distillate.

  • Extraction: The quinoline can then be isolated from the distillate by extraction with an appropriate organic solvent (e.g., dichloromethane or diethyl ether).

  • Final Purification: The extracted product can be further purified by column chromatography or recrystallization.[9]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of tar formation in the Skraup synthesis?

A: Tar formation is primarily due to the acid-catalyzed polymerization of acrolein, the key intermediate formed from the dehydration of glycerol.[2][10] Under the highly acidic and high-temperature conditions of the reaction, acrolein can readily undergo self-condensation and polymerization, leading to the formation of high-molecular-weight, insoluble, and often black, tarry substances.

Q2: What is the role of each reactant in the Skraup synthesis?

A:

  • Aniline (or substituted aniline): Provides the benzene ring and the nitrogen atom for the quinoline core.[5]

  • Glycerol: Acts as the source for the three-carbon chain (C2, C3, and C4) of the quinoline ring after being dehydrated to acrolein.[5][10]

  • Sulfuric Acid: Serves as both a dehydrating agent to convert glycerol to acrolein and as a catalyst for the cyclization and ring-closure steps.[5][10]

  • Oxidizing Agent (e.g., Nitrobenzene): Oxidizes the 1,2-dihydroquinoline intermediate to the aromatic quinoline product.[5][10] Nitrobenzene can also serve as a solvent.[5][8]

  • Moderator (e.g., Ferrous Sulfate): Controls the exothermic nature of the reaction, making it less violent and reducing charring.[4][5]

Q3: Are there any modern, "greener" alternatives to the classical Skraup synthesis that can reduce tar formation?

A: Yes, several modifications have been developed to address the harsh conditions of the traditional method. Microwave-assisted Skraup reactions have been shown to be efficient, often requiring lower temperatures and shorter reaction times, which can significantly reduce byproduct formation.[4] The use of ionic liquids as both solvent and catalyst is another promising approach that can improve yields and reaction conditions, sometimes even eliminating the need for an external oxidizing agent.[11]

Q4: Can I use a polymerization inhibitor like hydroquinone to prevent tar formation?

A: While theoretically possible, the addition of radical scavengers like hydroquinone is not a standard practice in classical Skraup protocols.[4] The polymerization of acrolein under these conditions is primarily acid-catalyzed, not radical-initiated. Therefore, controlling the reaction parameters (temperature, rate of acid addition) and using moderators are more effective and established strategies.[1][4]

Experimental Protocols & Data

Table 1: Key Parameter Adjustments for Tar Minimization
ParameterStandard ConditionOptimized (Low-Tar) ConditionRationale
Acid Addition Rapid or single-portion additionSlow, dropwise addition with external cooling (ice bath)Manages the initial exotherm and prevents localized overheating.[1]
Moderator NoneFerrous Sulfate (FeSO₄·7H₂O) added with reactantsSlows down the reaction rate, making it less violent and reducing charring.[3][6]
Oxidizing Agent NitrobenzeneArsenic Pentoxide or Iodine (in situ)Milder oxidants can reduce the overall vigor of the reaction.[4]
Heating Strong, continuous heatingGentle initial heating, removal of heat during peak exotherm, then sustained gentle refluxPrevents overheating and subsequent polymerization of intermediates.[5]
Modern Methods Not applicableMicrowave irradiation in an aqueous medium or ionic liquidProvides efficient heating, shorter reaction times, and often better yields with less tar.[9]
Protocol 1: Standard Skraup Synthesis of Quinoline

Materials:

  • Aniline (2.3 moles)

  • Nitrobenzene (1.4 moles)

  • Glycerol (9.4 moles)

  • Concentrated Sulfuric Acid (400 cc)

  • Ferrous Sulfate Heptahydrate (80 g)

Procedure:

  • In a large round-bottom flask equipped with an efficient reflux condenser, add ferrous sulfate heptahydrate, glycerol, aniline, and nitrobenzene in this order.[2]

  • Slowly and cautiously, with cooling and swirling, add the concentrated sulfuric acid.[2]

  • Heat the mixture gently in a fume hood. The reaction is exothermic and may become vigorous. If it does, remove the heat source until the reaction subsides.[2]

  • Once the initial exotherm has passed, continue to heat the mixture under reflux for several hours.

  • Follow the purification workflow described in the Troubleshooting Guide (Q4).

Protocol 2: Optimized Low-Tar Skraup Synthesis using a Milder Oxidant

Materials:

  • Aniline (1 equiv.)

  • Glycerol (3 equiv.)

  • Potassium Iodide (catalytic amount)

  • Concentrated Sulfuric Acid (6 equiv.)

  • Ferrous Sulfate Heptahydrate (0.1 equiv.)

Procedure:

  • In a round-bottom flask equipped with a mechanical stirrer and reflux condenser, combine the aniline, glycerol, ferrous sulfate, and potassium iodide.

  • Place the flask in an ice-water bath.

  • Slowly, with continuous and vigorous stirring, add the concentrated sulfuric acid dropwise via an addition funnel, ensuring the internal temperature is maintained below 20°C.[4]

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

  • Gently heat the mixture to initiate the reaction. Monitor for an exotherm.

  • Maintain a gentle reflux for 3-5 hours, monitoring the reaction by TLC.

  • Upon completion, cool the mixture and proceed with the standard work-up and steam distillation as previously described.

Visualizations

Diagram 1: Reaction Pathways

This diagram illustrates the desired reaction pathway leading to quinoline versus the primary side reaction leading to tar formation.

cluster_0 Reactants cluster_1 Intermediates & Pathways cluster_2 Products Aniline Aniline Michael_Adduct Michael Adduct Aniline->Michael_Adduct Glycerol Glycerol Acrolein Acrolein Glycerol->Acrolein H₂SO₄ -2H₂O Acrolein->Michael_Adduct 1,4-Addition Tar Tar / Polymer Acrolein->Tar Polymerization (Excess Heat/Acid) Dihydroquinoline 1,2-Dihydroquinoline Michael_Adduct->Dihydroquinoline Cyclization -H₂O Quinoline Quinoline Dihydroquinoline->Quinoline Oxidation

Caption: Desired vs. Undesired Pathways in Skraup Synthesis.

Diagram 2: Troubleshooting Workflow

This decision tree provides a logical workflow for troubleshooting common issues during the Skraup synthesis.

Start Start Skraup Synthesis Issue Issue Encountered? Start->Issue Runaway Runaway Reaction / Immediate Charring? Issue->Runaway Yes Success Successful Reaction Proceed to Purification Issue->Success No HighTar High Tar Formation? Runaway->HighTar No Solution1 Control Acid Addition Rate Use Ice Bath Ensure Efficient Stirring Runaway->Solution1 Yes Solution2 Add Moderator (FeSO₄) Optimize Heating Profile Consider Milder Oxidant HighTar->Solution2 Yes HighTar->Success No Solution1->Start Restart Experiment Solution2->Start Restart Experiment

Caption: Troubleshooting Decision Tree for Skraup Synthesis.

References

  • BenchChem. (2025). Technical Support Center: Optimization of Skraup Quinoline Synthesis.
  • Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
  • BenchChem. (2025). troubleshooting side reactions in the synthesis of quinoline derivatives.
  • BenchChem. (2025). avoiding polymerization in Skraup synthesis of quinolines.
  • Tidwell, M. W., & Ketcha, D. M. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 21(8), 1023. [Link]

  • Preparation and Properties of Quinoline. (n.d.).
  • BenchChem. (2025). Preventing side product formation in quinoline synthesis.
  • BenchChem. (2025). Quinoline Synthesis Optimization: A Technical Support Center.
  • Soblesky, T., et al. (2000). U.S. Patent No. 6,103,904. Washington, DC: U.S.
  • Wikipedia. (2023). Skraup reaction. [Link]

  • synthesis of quinoline derivatives and its applications. (2023). SlideShare. [Link]

  • BenchChem. (2025). Application Notes and Protocols for the Skraup Synthesis of 8-Hydroxyquinoline.
  • Synthesis, Reactions and Medicinal Uses of Quinoline. (n.d.). Pharmaguideline.
  • Reaction mechanism of the Skraup quinoline synthesis. (2022).
  • Recent Advances in Metal-Free Quinoline Synthesis. (2016). MDPI. [Link]

  • El-Faham, A., et al. (2019). Glycerol and Q-Tubes: Green Catalyst and Technique for Synthesis of Polyfunctionally Substituted Heteroaromatics and Anilines. Molecules, 24(1), 169. [Link]

  • Clarke, H. T., & Davis, A. W. (1941). Quinoline. Organic Syntheses, Coll. Vol. 1, p.478 (1941); Vol. 2, p.79 (1922). [Link]

  • Alternative Oxidisers in Skraup reaction. (2009). Sciencemadness.org. [Link]

  • Manske, R. H. F., & Kulka, M. (1953). The Skraup Synthesis of Quinolines. Organic Reactions, 7, 59-99.
  • Bartow, E., & McCollum, E. V. (1904). Syntheses of Derivatives of Quinoline. Journal of the American Chemical Society, 26(6), 700-706.
  • NileRed. (2018, August 25). Making quinoline - the Skraup synthesis [Video]. YouTube. [Link]

  • Denmark, S. E., & Venkatraman, S. (2006). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. The Journal of Organic Chemistry, 71(4), 1668-1676.
  • Wikipedia. (2023). Doebner–Miller reaction. [Link]

  • Reddy, C. R., et al. (2007). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry, 72(19), 7407-7410. [Link]

  • The Skraup Synthesis of Quinolines. (n.d.).

Sources

Optimization

Technical Support Center: Optimizing Solvent Systems for Friedländer Synthesis of Quinolines

Introduction Welcome to the Technical Support Center for the Friedländer Synthesis of Quinolines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of sol...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the Technical Support Center for the Friedländer Synthesis of Quinolines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of solvent system optimization in this classic and versatile reaction. The Friedländer synthesis, a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound with an α-methylene group, is a cornerstone for constructing quinoline scaffolds, which are prevalent in numerous biologically active compounds.[1][2][3] The choice of solvent is a critical parameter that can significantly influence reaction rates, yields, and the formation of side products.[1][2] This resource provides in-depth troubleshooting guides, frequently asked questions, and optimized protocols to help you achieve your desired synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of the solvent in the Friedländer synthesis?

A1: The solvent in the Friedländer synthesis serves multiple crucial functions. It dissolves the reactants to enable a homogenous reaction mixture, facilitates heat transfer, and can influence the reaction mechanism and rate by stabilizing intermediates and transition states. The polarity and proticity of the solvent are key factors in its effectiveness.[2]

Q2: How does solvent polarity affect the reaction?

A2: Solvent polarity can significantly impact the solubility of reactants and the stability of charged intermediates formed during the reaction.[2] For instance, polar solvents like DMF or ethanol can improve the solubility of reactants, which is particularly beneficial in microwave-assisted reactions.[1] In some cases, highly polar solvents like water have been shown to promote the reaction even in the absence of a catalyst.[4][5]

Q3: What is the difference between a protic and an aprotic solvent, and how does this choice impact the synthesis?

A3: Protic solvents (e.g., water, ethanol, acetic acid) contain O-H or N-H bonds and can act as hydrogen bond donors.[6][7] Aprotic solvents (e.g., DMF, DMSO, acetone) lack these bonds.[6][7] In the context of the Friedländer synthesis, protic solvents can stabilize anionic intermediates through hydrogen bonding, which can sometimes slow down the reaction by "caging" the nucleophile.[8][9] Aprotic solvents, on the other hand, do not exhibit this caging effect and can enhance the reactivity of nucleophiles.[8][9][10] The choice between a protic and aprotic solvent often depends on the specific catalyst and substrates being used.[11]

Q4: Can the Friedländer synthesis be performed without a solvent?

A4: Yes, solvent-free conditions have been successfully employed for the Friedländer synthesis, often in conjunction with microwave irradiation or specific catalysts like p-toluenesulfonic acid, iodine, or solid-supported catalysts.[11][12][13] These conditions can offer advantages such as reduced environmental impact, shorter reaction times, and simplified work-up procedures.[13]

Q5: My reaction is not working. What is the first solvent-related parameter I should investigate?

A5: If your reaction is failing, the first step is to ensure your reactants are fully dissolved in the chosen solvent at the reaction temperature. Poor solubility is a common reason for low or no yield.[1] Consider switching to a more polar solvent if you observe poor solubility.[1]

Troubleshooting Guides

Issue 1: Low or No Product Yield

Problem Description: The reaction yields are consistently low, or no desired quinoline product is formed, as confirmed by TLC or LC-MS analysis.

Potential Causes Related to Solvent System:

  • Poor Solubility of Reactants: One or both starting materials may not be sufficiently soluble in the chosen solvent at the reaction temperature, leading to a heterogeneous mixture and slow reaction rates.[1]

  • Suboptimal Polarity: The solvent may not be of the appropriate polarity to stabilize the reaction intermediates effectively.

  • Inappropriate Solvent Boiling Point: For thermally driven reactions, a solvent with too low a boiling point may not allow the reaction to reach the necessary activation energy. Conversely, a solvent with a very high boiling point might lead to decomposition if the reaction is sensitive to high temperatures.[4]

  • Solvent-Catalyst Mismatch: The chosen solvent may be incompatible with the catalyst system (e.g., a protic solvent with a water-sensitive Lewis acid).

Step-by-Step Troubleshooting Protocol:
  • Verify Reactant Solubility:

    • At room temperature, add your starting materials to the reaction solvent in a test tube at the intended concentration.

    • Observe if the solids dissolve completely.

    • If not, gently heat the mixture to the target reaction temperature and observe for dissolution.

    • If solubility remains poor, consider a more polar solvent. For example, if you are using toluene, try switching to DMF or ethanol.[1]

  • Solvent Screening:

    • Set up a series of small-scale parallel reactions using a range of solvents with varying polarities and proticities.

    • Include a non-polar solvent (e.g., toluene), a polar aprotic solvent (e.g., DMF, acetonitrile), and a polar protic solvent (e.g., ethanol, acetic acid).[11]

    • Monitor the reactions by TLC to identify the solvent system that provides the best conversion to the product.

  • Consider High-Boiling Point Solvents:

    • If the reaction is known to require high temperatures, consider using a high-boiling point solvent like mineral oil or 1,2,4-trichlorobenzene, especially for thermal cyclization steps.[14]

  • Explore Greener Alternatives:

    • Water has been shown to be an effective solvent for certain Friedländer syntheses, often providing excellent yields without a catalyst.[4][5]

G cluster_0 Troubleshooting Low Yield start Low or No Yield Observed solubility_check Check Reactant Solubility start->solubility_check dissolved Reactants Dissolved? solubility_check->dissolved change_solvent Switch to More Polar Solvent (e.g., DMF, Ethanol) dissolved->change_solvent No solvent_screen Perform Solvent Screen (Polar/Aprotic/Protic) dissolved->solvent_screen Yes change_solvent->solubility_check monitor_tlc Monitor by TLC solvent_screen->monitor_tlc optimal_solvent Optimal Solvent Identified? monitor_tlc->optimal_solvent high_boiling Consider High-Boiling Solvents (e.g., Mineral Oil) optimal_solvent->high_boiling No proceed Proceed with Optimized Conditions optimal_solvent->proceed Yes green_solvent Explore Green Solvents (e.g., Water) high_boiling->green_solvent green_solvent->solvent_screen

Caption: Workflow for troubleshooting low yield in Friedländer synthesis.

Issue 2: Significant Side Product Formation

Problem Description: TLC or LC-MS analysis reveals the presence of significant impurities, with the most common being the self-condensation (aldol) product of the ketone starting material.[1][2]

Potential Causes Related to Solvent System:

  • Solvent Promoting Side Reactions: The solvent and catalyst system may be favoring the kinetics of side reactions over the desired Friedländer condensation. Basic conditions, in particular, can promote aldol self-condensation.[2][4]

  • Solvent Effects on Regioselectivity: With unsymmetrical ketones, the solvent can influence which α-methylene group reacts, leading to a mixture of regioisomers.

Step-by-Step Troubleshooting Protocol:
  • Modify Catalyst and Solvent System:

    • If using basic conditions, consider switching to an acid catalyst, as this can suppress the aldol self-condensation.[2]

    • For acid-catalyzed reactions, polar aprotic solvents like chlorobenzene or dichloromethane are often suitable.[11] For base-mediated reactions, non-polar solvents like toluene may be more appropriate.[11]

  • Employ Milder Conditions:

    • Harsh reaction conditions (high temperatures, strong acids/bases) can lead to side product formation.[1]

    • Consider using milder catalysts that allow the reaction to proceed at lower temperatures.[11]

  • Solvent-Free Approach:

    • Investigate solvent-free conditions, which can sometimes minimize side reactions by promoting direct interaction between the reactants.[12][13]

  • Use of Imines:

    • To completely avoid aldol condensation, consider pre-forming the imine of the o-aminoaryl aldehyde/ketone before reacting it with the methylene compound.[4][11]

G cluster_1 Troubleshooting Side Product Formation start Side Products Observed check_conditions Analyze Reaction Conditions (Base/Acid) start->check_conditions base_cond Base-Catalyzed? check_conditions->base_cond switch_to_acid Switch to Acid Catalyst base_cond->switch_to_acid Yes acid_cond Acid-Catalyzed? base_cond->acid_cond No proceed Proceed with Optimized Conditions switch_to_acid->proceed milder_cond Use Milder Conditions acid_cond->milder_cond Yes solvent_free Try Solvent-Free Conditions milder_cond->solvent_free use_imine Consider Using Imine Analog solvent_free->use_imine use_imine->proceed

Caption: Decision tree for minimizing side products in Friedländer synthesis.

Issue 3: Reaction Stalls or is Incomplete

Problem Description: The reaction starts but does not proceed to completion, leaving a significant amount of starting material even after prolonged reaction times.

Potential Causes Related to Solvent System:

  • Insufficient Thermal Energy: The boiling point of the solvent may be too low to provide the necessary energy for the final cyclization and dehydration steps.

  • Product Precipitation: The desired product may be precipitating out of the solution as it forms, effectively stopping the reaction.

  • Solvent Inhibition: The solvent may be interacting with the catalyst in a way that deactivates it over time.

Step-by-Step Troubleshooting Protocol:
  • Increase Reaction Temperature:

    • If using a low-boiling solvent, switch to a higher-boiling one to allow for a higher reaction temperature.[4]

    • For example, if the reaction stalls in ethanol (b.p. 78 °C), try switching to toluene (b.p. 111 °C) or DMF (b.p. 153 °C).

  • Microwave-Assisted Synthesis:

    • Microwave irradiation can provide rapid and efficient heating, often overcoming activation barriers that are difficult to surpass with conventional heating.[15][16] Acetic acid can serve as both a solvent and a catalyst under microwave conditions, leading to excellent yields in short reaction times.[16][17]

  • Check for Product Precipitation:

    • If you suspect product precipitation, try a solvent in which the product is more soluble.

    • Alternatively, run the reaction at a more dilute concentration.

  • Re-evaluate Catalyst and Solvent Compatibility:

    • Ensure that the chosen solvent is not known to poison or inhibit the catalyst you are using. Consult the literature for recommended solvent systems for your specific catalyst.

Solvent System Selection Guide

Solvent ClassExample SolventsPropertiesRecommended Use Cases
Polar Protic Water, Ethanol, Acetic AcidHigh polarity, hydrogen bond donors"Green" chemistry approaches, reactions where the solvent also acts as a catalyst (e.g., acetic acid).[4][5][16]
Polar Aprotic DMF, DMSO, AcetonitrileHigh polarity, no H-bond donorsGood for dissolving a wide range of reactants, suitable for microwave synthesis, often used in acid-catalyzed reactions.[1][3][11]
Non-Polar Toluene, HexaneLow polarityBase-mediated reactions where suppression of aldol side reactions is desired.[11]
High-Boiling Mineral Oil, 1,2,4-TrichlorobenzeneHigh boiling pointsReactions requiring very high temperatures for thermal cyclization.[14]
Solvent-Free N/ANo solventEnvironmentally friendly, can lead to shorter reaction times and simplified workup, often used with solid catalysts or microwave irradiation.[12][13]

Experimental Protocols

General Protocol for Friedländer Synthesis with Solvent Optimization
  • Reactant Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 2-aminoaryl aldehyde or ketone (1.0 mmol).

  • Solvent and Reactant Addition: Add the chosen solvent (5-10 mL) and the α-methylene-containing compound (1.1-1.2 mmol).

  • Catalyst Addition: Add the appropriate acid or base catalyst (e.g., p-TsOH, KOH, 5-10 mol%). For catalyst-free conditions, omit this step.[2]

  • Reaction: Heat the reaction mixture to the desired temperature (reflux is common) and stir vigorously.[3]

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[1][4]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If the product precipitates, collect it by filtration and wash with a small amount of cold solvent.

    • If the product remains in solution, remove the solvent under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography.

Example Protocol: Microwave-Assisted Synthesis in Acetic Acid[16]
  • To a microwave reaction vial, add the 2-aminobenzophenone (1.0 mmol), the cyclic ketone (1.5 mmol), and glacial acetic acid (5 mL).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 160 °C for 5 minutes.

  • Cool the vial to room temperature.

  • Remove the acetic acid under reduced pressure.

  • Purify the residue by column chromatography to obtain the desired quinoline.

References

  • Wikipedia. (2023, October 29). Friedländer synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Retrieved from [Link]

  • ResearchGate. (2020). Effects of solvent on the Friedländer synthesis of quinolines from 6 and 10. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Different catalytic approaches of Friedländer synthesis of quinolines. Retrieved from [Link]

  • Bailey, H. V., Mahon, M. F., Vicker, N., & Potter, B. V. L. (2020). Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis. ChemistryOpen, 9(11), 1113–1122. [Link]

  • Marco, J. L., & de los Santos, J. M. (2000). Concerning the mechanism of the Friedländer quinoline synthesis. Tetrahedron, 56(41), 8143-8152.
  • Organic Chemistry Portal. (n.d.). Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions. Retrieved from [Link]

  • National Center for Biotechnology Information. (2016). Advances in polymer based Friedlander quinoline synthesis. Retrieved from [Link]

  • Organic Chemistry Research. (2020). Friedländer Synthesis of Substituted Quinolines Using an Efficient and Reusable Brønsted Acid Ionic Liquid Supported on Fe3O4@SiO2 Nanoparticles under Solvent-free Conditions. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents. Retrieved from [Link]

  • Scribd. (n.d.). 4.1.1 Protic Vs Aprotic Solvent. Retrieved from [Link]

  • Tenger Chemical. (n.d.). Polar Protic vs Aprotic Solvents Key Uses & SN2 Reaction Guide. Retrieved from [Link]

  • ResearchGate. (2022). Solvent-Free Synthesis of New Quinoline Derivatives via Eaton's Reagent Catalysed Friedländer Synthesis. Retrieved from [Link]

  • Organic Reactions. (n.d.). The Friedländer Synthesis of Quinolines. Retrieved from [Link]

  • Master Organic Chemistry. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2018, April 30). Polar Protic Solvents and Polar Aprotic Solvents For SN1 & SN2 Reactions [Video]. YouTube. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of Ethyl vs. Methyl 1-bromo-4-oxo-4H-quinolizine-3-carboxylate: A Guide for Researchers

For the attention of researchers, scientists, and drug development professionals, this guide provides a detailed comparative analysis of Ethyl 1-bromo-4-oxo-4H-quinolizine-3-carboxylate and its methyl counterpart. This d...

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of researchers, scientists, and drug development professionals, this guide provides a detailed comparative analysis of Ethyl 1-bromo-4-oxo-4H-quinolizine-3-carboxylate and its methyl counterpart. This document delves into their synthesis, physicochemical properties, and potential biological activities, offering a foundational resource for further investigation and application.

The quinolizine scaffold is a privileged heterocyclic motif present in numerous biologically active compounds. The introduction of a bromine atom and a carboxylate ester functionality at specific positions can significantly modulate the molecule's physicochemical properties and biological profile. This guide focuses on two closely related derivatives: the ethyl and methyl esters of 1-bromo-4-oxo-4H-quinolizine-3-carboxylic acid. While the ethyl ester is commercially available, detailed experimental data for the methyl ester is not readily found in the public domain. Therefore, this guide will provide established information for the ethyl ester and a combination of proposed synthetic routes and predicted data for the methyl ester, grounded in established chemical principles.

Synthetic Pathways: Accessing the Target Molecules

The synthesis of these quinolizine carboxylates hinges on the preparation of the parent carboxylic acid, 1-bromo-4-oxo-4H-quinolizine-3-carboxylic acid. From this key intermediate, standard esterification procedures can be employed to yield the desired ethyl and methyl esters.

Proposed Synthesis of the Parent Carboxylic Acid

A plausible synthetic route to 1-bromo-4-oxo-4H-quinolizine-3-carboxylic acid is outlined below. This pathway is based on established methods for the synthesis of quinolizinone cores.

Synthesis_of_Parent_Acid cluster_0 Step 1: Condensation cluster_1 Step 2: Cyclization cluster_2 Step 3: Bromination cluster_3 Step 4: Hydrolysis 2-pyridylacetic_acid 2-Pyridylacetic acid intermediate_1 Enamine intermediate 2-pyridylacetic_acid->intermediate_1 Base diethyl_ethoxymethylenemalonate Diethyl ethoxymethylenemalonate diethyl_ethoxymethylenemalonate->intermediate_1 intermediate_2 Ethyl 4-hydroxyquinolizine-3-carboxylate intermediate_1->intermediate_2 High temperature (e.g., Dowtherm A) intermediate_3 Ethyl 1-bromo-4-hydroxyquinolizine-3-carboxylate intermediate_2->intermediate_3 N-Bromosuccinimide (NBS) parent_acid 1-Bromo-4-oxo-4H- quinolizine-3-carboxylic acid intermediate_3->parent_acid NaOH, H2O/EtOH then H+

Caption: Proposed synthetic pathway for 1-bromo-4-oxo-4H-quinolizine-3-carboxylic acid.

Esterification to Ethyl and Methyl Esters

With the parent carboxylic acid in hand, the synthesis of the target esters is straightforward.

Ethyl 1-bromo-4-oxo-4H-quinolizine-3-carboxylate:

This compound is commercially available. However, for laboratory-scale synthesis, a standard Fischer esterification is the most direct approach.

Protocol for Fischer Esterification (Ethyl Ester):

  • Dissolve 1-bromo-4-oxo-4H-quinolizine-3-carboxylic acid (1.0 eq) in an excess of absolute ethanol.

  • Add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%).

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and neutralize the excess acid with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure ethyl ester.

Methyl 1-bromo-4-oxo-4H-quinolizine-3-carboxylate:

For the synthesis of the methyl ester, several methods are available, each with its own advantages and considerations.

Method A: Fischer Esterification This method is analogous to the ethyl ester synthesis, using methanol instead of ethanol.

Protocol for Fischer Esterification (Methyl Ester): Follow the protocol for the ethyl ester, substituting absolute methanol for ethanol.

Method B: Esterification with Diazomethane Diazomethane is a highly efficient but also highly toxic and explosive reagent for the preparation of methyl esters. This method should only be performed by experienced personnel in a well-ventilated fume hood with appropriate safety precautions.

Protocol for Esterification with Diazomethane:

  • Dissolve 1-bromo-4-oxo-4H-quinolizine-3-carboxylic acid (1.0 eq) in a suitable solvent such as diethyl ether or a mixture of diethyl ether and methanol.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a freshly prepared ethereal solution of diazomethane dropwise with stirring until a faint yellow color persists, indicating a slight excess of diazomethane.[1][2][3][4][5]

  • Allow the reaction to stir at 0 °C for 30 minutes.

  • Quench the excess diazomethane by the dropwise addition of a few drops of acetic acid until the yellow color disappears.

  • Concentrate the solvent under reduced pressure to obtain the crude methyl ester, which can be further purified if necessary.

Method C: Esterification with Trimethylsilyldiazomethane (TMS-diazomethane) TMS-diazomethane is a safer alternative to diazomethane for the synthesis of methyl esters.[6][7][8][9]

Protocol for Esterification with TMS-diazomethane:

  • Dissolve 1-bromo-4-oxo-4H-quinolizine-3-carboxylic acid (1.0 eq) in a mixture of methanol and a co-solvent like toluene or dichloromethane.

  • Add a solution of TMS-diazomethane (typically 2.0 M in hexanes, 1.2-1.5 eq) dropwise to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature for 1-2 hours, or until the reaction is complete as monitored by TLC.

  • Evaporate the solvent under reduced pressure to yield the crude methyl ester.

  • Purify by column chromatography if necessary.

Esterification_Workflow cluster_ethyl Ethyl Ester Synthesis cluster_methyl Methyl Ester Synthesis parent_acid 1-Bromo-4-oxo-4H- quinolizine-3-carboxylic acid fischer_ethyl Fischer Esterification (Ethanol, H+) parent_acid->fischer_ethyl fischer_methyl Fischer Esterification (Methanol, H+) parent_acid->fischer_methyl diazomethane Diazomethane parent_acid->diazomethane tms_diazomethane TMS-Diazomethane parent_acid->tms_diazomethane ethyl_ester Ethyl 1-bromo-4-oxo-4H- quinolizine-3-carboxylate fischer_ethyl->ethyl_ester methyl_ester Methyl 1-bromo-4-oxo-4H- quinolizine-3-carboxylate fischer_methyl->methyl_ester diazomethane->methyl_ester tms_diazomethane->methyl_ester

Caption: Synthetic routes to the target ethyl and methyl esters.

Physicochemical Properties: A Comparative Overview

The seemingly minor difference between an ethyl and a methyl ester group can lead to subtle yet significant variations in physicochemical properties.

PropertyEthyl 1-bromo-4-oxo-4H-quinolizine-3-carboxylateMethyl 1-bromo-4-oxo-4H-quinolizine-3-carboxylate (Predicted)
Molecular Formula C₁₂H₁₀BrNO₃C₁₁H₈BrNO₃
Molecular Weight 296.12 g/mol 282.09 g/mol
CAS Number 337909-11-2Not available
Appearance Likely a solid at room temperatureLikely a solid at room temperature
Melting Point Not reported, but expected to be a crystalline solidExpected to be a crystalline solid with a potentially higher melting point than the ethyl ester.
Solubility Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate.Expected to have similar solubility to the ethyl ester, with potentially slightly higher polarity.

Spectroscopic Analysis: Distinguishing Features

Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of organic compounds. Below is a comparison of the expected spectroscopic data for the ethyl and methyl esters.

¹H NMR Spectroscopy

The proton NMR spectra of the two compounds are expected to be very similar in the aromatic region, with the key difference lying in the signals corresponding to the ester moiety.

Proton EnvironmentEthyl Ester (Expected Chemical Shift, δ ppm)Methyl Ester (Predicted Chemical Shift, δ ppm)
Quinolizine protons7.0 - 9.0 (complex multiplet)7.0 - 9.0 (complex multiplet)
-OCH₂CH₃ (quartet)~4.4-
-OCH₂CH₃ (triplet)~1.4-
-OCH₃ (singlet)-~3.9

The quartet and triplet signals of the ethyl group are characteristic, while the singlet of the methyl group provides a clear distinction.

¹³C NMR Spectroscopy

The carbon NMR spectra will also show distinct signals for the ester carbons.

Carbon EnvironmentEthyl Ester (Expected Chemical Shift, δ ppm)Methyl Ester (Predicted Chemical Shift, δ ppm)
Quinolizine carbons110 - 160110 - 160
C=O (ester)~165~165
-O CH₂CH₃~62-
-OCH₂C H₃~14-
-O CH₃-~52
Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern. The molecular ion peak (M⁺) will differ by 14 mass units (the difference between a CH₂ group).

IonEthyl Ester (Expected m/z)Methyl Ester (Predicted m/z)
[M]⁺ (⁷⁹Br)295281
[M]⁺ (⁸¹Br)297283
[M-OCH₂CH₃]⁺250/252-
[M-OCH₃]⁺-250/252
[M-CH₂CH₃]⁺266/268-
[M-CH₃]⁺-266/268

A characteristic fragmentation for ethyl esters is the McLafferty rearrangement, which would result in a peak at m/z = 88, whereas for methyl esters, this peak would be at m/z = 74.[10]

Potential Biological Activities: An Inferential Analysis

While specific biological data for these two compounds is scarce, the bromo-quinolizine scaffold suggests potential for antimicrobial and cytotoxic activities.

Antimicrobial Activity

Quinolone and quinolizine derivatives are well-known for their antibacterial properties, often targeting bacterial DNA gyrase and topoisomerase IV. The presence of a bromine atom can enhance antimicrobial activity. It is hypothesized that both the ethyl and methyl esters could exhibit activity against a range of bacteria. The slightly different lipophilicity and steric bulk of the ethyl versus the methyl group might lead to variations in their potency and spectrum of activity.

Cytotoxic Activity

Many bromo-substituted heterocyclic compounds have demonstrated cytotoxic effects against various cancer cell lines.[11] The mechanism of action can be diverse, including the induction of apoptosis and the generation of reactive oxygen species. It is plausible that both esters could possess cytotoxic properties. The difference in the ester group might influence their cellular uptake and interaction with biological targets, leading to variations in their IC₅₀ values against different cell lines.

Structure-Activity Relationship (SAR) Insights

Based on the broader literature on quinolizine and quinoline derivatives, the following SAR insights can be inferred:

  • The 1-Bromo Substituent: The bromine atom at the 1-position is expected to significantly influence the electronic properties of the quinolizine ring system and may be crucial for biological activity. Halogen atoms can enhance binding to target proteins through halogen bonding and increase lipophilicity, potentially improving cell membrane permeability.

  • The 4-Oxo Group: The ketone at the 4-position is a key feature of many biologically active quinolizinones and is often involved in hydrogen bonding interactions with biological targets.

  • The 3-Carboxylate Ester: The nature of the ester at the 3-position can impact the compound's solubility, metabolic stability, and pharmacokinetic profile. The difference between an ethyl and a methyl group, while small, can affect how the molecule is processed in a biological system. For instance, ethyl esters are sometimes more susceptible to hydrolysis by esterases than methyl esters.

Conclusion

This guide provides a comparative framework for understanding the similarities and differences between Ethyl and Methyl 1-bromo-4-oxo-4H-quinolizine-3-carboxylate. While experimental data for the methyl ester is currently lacking, this document offers robust, scientifically-grounded predictions for its synthesis and physicochemical properties. The potential for these compounds to exhibit significant biological activity warrants further investigation. It is our hope that this guide will serve as a valuable resource for researchers in the fields of medicinal chemistry and drug discovery, stimulating further exploration of this promising class of molecules.

References

  • JoVE. Video: Carboxylic Acids to Methylesters: Alkylation using Diazomethane. J. Vis. Exp. (2025). [Link]

  • LibreTexts. 21.7: Methyl Ester Synthesis Using Diazomethane. Chemistry LibreTexts. (2020). [Link]

  • Ashenhurst, J. Diazomethane (CH2N2). Master Organic Chemistry. (2025). [Link]

  • Clayden, J. Diazomethane makes methyl esters from carboxylic acids. Organic Chemistry. (2025). [Link]

  • LibreTexts. 19.7: Methyl Ester Synthesis Using Diazomethane. Chemistry LibreTexts. (2019). [Link]

  • Molecules2025, 30(16), 3433.
  • A Little Mass Spec and Sailing. Derivatization of Carboxylic Acids with Diazomethane and Trimethylsilyldiazomethane. (n.d.). [Link]

  • Uher, M., et al. Induction of cytotoxicity and ssDNA breaks by 9-bromo-5-morpholino-tetrazolo[1,5-c]quinazoline in tumor cells cultured in vitro. Toxicol. In Vitro17 , 457-463 (2003). [Link]

  • Google Patents. Process for the preparation of carboxylic acid methyl esters. (n.d.).
  • Kuehnel, E., et al. Mechanism of methyl esterification of carboxylic acids by trimethylsilyldiazomethane. Angew. Chem. Int. Ed. Engl.46 , 7075-7078 (2007). [Link]

  • Kuehnel, E., et al. Mechanism of methyl esterification of carboxylic acids by trimethylsilyldiazomethane. Angew. Chem. Int. Ed. Engl.46 , 7075-7078 (2007). [Link]

  • Google Patents. Method for the production of carboxylic acid methyl esters. (n.d.).
  • Wiley-VCH. Supporting Information. (2007). [Link]

  • The Royal Society of Chemistry. Supporting Information. (n.d.). [Link]

  • Khan, I., et al. Synthesis, Antimicrobial Activity and Molecular Docking Studies of 7-Bromoquinoline-5,8-dione containing Aryl sulphonamides. J. Chil. Chem. Soc.64 , 4553-4558 (2019). [Link]

  • Șandor, A., et al. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Pharmaceuticals16 , 534 (2023). [Link]

  • ResearchGate. Identification of fatty acid ethyl ester instead of methyl esters? (2016). [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Validating the Antibacterial Efficacy of Novel Quinolizine Analogs

Introduction: The Pressing Need for Novel Antibacterial Scaffolds The escalating crisis of antimicrobial resistance necessitates a departure from modifying existing antibiotic classes and a renewed focus on discovering n...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pressing Need for Novel Antibacterial Scaffolds

The escalating crisis of antimicrobial resistance necessitates a departure from modifying existing antibiotic classes and a renewed focus on discovering novel chemical scaffolds.[1][2] Quinolizine and its structurally related quinoline derivatives have emerged as a promising, yet underexplored, class of heterocyclic compounds with a broad spectrum of biological activities.[2][3][4][5] While quinolones, such as ciprofloxacin, are well-established antibacterial agents, the development of quinolizine-based compounds offers a potential avenue to circumvent existing resistance mechanisms.[6][7]

This guide provides a comprehensive framework for the preclinical validation of the antibacterial activity of a novel series of analogs, using Ethyl 1-bromo-4-oxo-4H-quinolizine-3-carboxylate as a representative lead compound. We will delve into the critical experimental methodologies, the rationale behind their selection, and a comparative analysis framework to benchmark performance against established antibiotics. This document is intended for researchers, scientists, and drug development professionals dedicated to advancing new antimicrobial agents from the bench to clinical consideration.

The Quinolizine Scaffold: A Platform for Innovation

The 4H-quinolizin-4-one core is an attractive heterocyclic system with diverse applications in medicinal chemistry.[8] Its synthesis, while historically challenging, has seen recent advancements enabling more facile access to a variety of substituted analogs.[8][9] The structural similarity of the quinolizine core to quinolones—a class of antibiotics known to inhibit bacterial DNA gyrase and topoisomerase IV—provides a strong mechanistic hypothesis for their antibacterial potential.[7][10] This guide will outline the essential assays to not only quantify antibacterial potency but also to begin elucidating the mechanism of action.

Experimental Design and Rationale: A Three-Tiered Validation Approach

A robust preclinical evaluation of a new antibacterial agent requires a tiered approach, moving from broad screening to more detailed characterization. This ensures that resources are focused on the most promising candidates. Our validation workflow is built on three pillars:

  • Primary Screening (Potency): Determining the fundamental inhibitory activity of the compounds against a panel of clinically relevant bacteria.

  • Secondary Screening (Bactericidal vs. Bacteriostatic Activity): Differentiating between compounds that kill bacteria and those that merely inhibit their growth—a critical distinction for treating severe infections.[11]

  • Comparative Kinetics: Understanding the speed and concentration-dependency of the antibacterial effect compared to a gold-standard antibiotic.

This structured approach, grounded in guidelines from the Clinical and Laboratory Standards Institute (CLSI), ensures that the generated data is reliable, reproducible, and relevant for further development.[12][13][14][15]

Core Methodologies: Protocols for Antibacterial Validation

Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is the cornerstone of antibacterial susceptibility testing, establishing the lowest concentration of an agent required to inhibit the visible in vitro growth of a microorganism.[1][16][17]

Protocol: Broth Microdilution MIC Assay

  • Materials: 96-well microtiter plates, Mueller-Hinton Broth (MHB), bacterial inoculum standardized to ~5 x 10^5 CFU/mL, test compounds, and control antibiotics (e.g., Ciprofloxacin).[1][17][18]

  • Procedure:

    • Prepare serial two-fold dilutions of the test compounds and control antibiotics in MHB directly in the 96-well plates. A typical concentration range might be 128 µg/mL to 0.125 µg/mL.

    • Include a positive control (bacteria in broth, no compound) and a negative control (broth only) on each plate.[1]

    • Inoculate each well (except the negative control) with the standardized bacterial suspension.[17]

    • Incubate the plates at 37°C for 16-24 hours.[1]

    • Determine the MIC by visual inspection: the MIC is the lowest concentration of the compound where no turbidity (bacterial growth) is observed.[1][19]

Causality & Expertise: The broth microdilution method is preferred for its efficiency in screening multiple compounds and concentrations simultaneously. Adherence to CLSI-recommended inoculum density and incubation conditions is critical for inter-laboratory reproducibility and clinical relevance.[15]

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis & Follow-up Compound_Prep Prepare Serial Dilutions of Quinolizine Analogs & Controls in 96-Well Plate Inoculate Inoculate Wells with Bacterial Suspension Inoculum_Prep Prepare Standardized Bacterial Inoculum (~5x10^5 CFU/mL) Inoculum_Prep->Inoculate Incubate Incubate Plate (37°C, 16-24h) Inoculate->Incubate Read_MIC Visually Determine MIC (Lowest Concentration with No Visible Growth) Incubate->Read_MIC MBC_Assay Proceed to MBC Assay (Subculture from Clear Wells) Read_MIC->MBC_Assay

Caption: Workflow for MIC and subsequent MBC determination.

Minimum Bactericidal Concentration (MBC) Assay

While the MIC indicates growth inhibition, the MBC determines the lowest concentration of an agent that kills ≥99.9% of the initial bacterial population.[11][20] An agent is generally considered bactericidal if the MBC is no more than four times its MIC.[11][21]

Protocol: MBC Determination

  • Materials: Agar plates (e.g., Mueller-Hinton Agar), sterile saline, micropipettes.

  • Procedure:

    • Following MIC determination, select the wells corresponding to the MIC and at least two higher concentrations that showed no visible growth.

    • Aspirate a small aliquot (e.g., 10-20 µL) from each of these wells.

    • Plate the aliquot onto an agar plate.

    • Incubate the agar plates at 37°C for 18-24 hours.

    • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[19][20]

Trustworthiness: This protocol directly validates the killing activity by sub-culturing onto an antibiotic-free medium. The 99.9% kill threshold is a stringent and universally accepted standard for defining bactericidal action.[11]

Time-Kill Kinetics Assay

This dynamic assay provides insight into the rate of antibacterial activity, revealing how quickly and to what extent a compound kills a bacterial population over time at various concentrations.[22][23]

Protocol: Time-Kill Curve Analysis

  • Materials: Bacterial culture in logarithmic growth phase, test compound at various multiples of the MIC (e.g., 1x, 4x, 8x MIC), sterile broth, agar plates for colony counting.

  • Procedure:

    • Prepare flasks containing a standardized bacterial inoculum (~5 x 10^5 to 10^6 CFU/mL) in broth.

    • Add the test compound at the desired MIC multiples. Include a growth control flask with no compound.

    • Incubate all flasks at 37°C with shaking.

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each flask.

    • Perform serial dilutions of the aliquot and plate onto agar to determine the viable bacterial count (CFU/mL).

    • Plot the log10 CFU/mL versus time for each concentration. A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.[22][24]

Expertise & Causality: Time-kill assays are crucial for understanding pharmacodynamics. They reveal whether an antibiotic's killing is concentration-dependent (higher concentrations kill faster/more) or time-dependent (killing plateaus above a certain concentration). This information is vital for predicting in vivo efficacy and designing dosing regimens.

Comparative Analysis: Benchmarking Against the Gold Standard

To contextualize the activity of the quinolizine analogs, their performance must be compared against a relevant clinical antibiotic. Given the structural similarities, Ciprofloxacin , a widely used fluoroquinolone antibiotic, serves as an excellent comparator.[25][26]

Data Presentation:

All quantitative data should be summarized in clear, concise tables for easy comparison across the analog series and against the control drug.

Table 1: Illustrative Antibacterial Activity Data for Quinolizine Analogs

CompoundTarget OrganismMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
Lead (Ethyl 1-bromo-4-oxo-4H-quinolizine-3-carboxylate) S. aureus ATCC 29213242Bactericidal
E. coli ATCC 259228324Bactericidal
Analog A (R1 = Cl) S. aureus ATCC 29213122Bactericidal
E. coli ATCC 259224164Bactericidal
Analog B (R2 = F) S. aureus ATCC 292134>128>32Bacteriostatic
E. coli ATCC 2592216>128>8Bacteriostatic
Ciprofloxacin (Control) S. aureus ATCC 292130.512Bactericidal
E. coli ATCC 259220.250.52Bactericidal

Note: This data is illustrative and serves as a template for presenting experimental results.

Probing the Mechanism of Action: DNA Gyrase Inhibition

The structural relationship between quinolizines and quinolones suggests a shared mechanism: the inhibition of bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV.[7][10] An in vitro DNA gyrase supercoiling assay can provide direct evidence for this proposed mechanism.

Protocol: DNA Gyrase Supercoiling Inhibition Assay

  • Principle: This assay measures the ability of a compound to inhibit the ATP-dependent introduction of negative supercoils into relaxed plasmid DNA by purified DNA gyrase. The different forms of plasmid DNA (supercoiled vs. relaxed) can be separated by agarose gel electrophoresis.[27]

  • Procedure:

    • Incubate purified E. coli DNA gyrase with relaxed plasmid DNA (e.g., pBR322), ATP, and varying concentrations of the test compound.

    • The reaction is stopped, and the DNA is analyzed by agarose gel electrophoresis.

    • Inhibition is observed as a decrease in the amount of supercoiled DNA and an increase in relaxed DNA compared to the no-drug control.[27]

G

Caption: Proposed inhibition of DNA gyrase by quinolizine analogs.

Conclusion and Future Directions

This guide outlines a rigorous, multi-tiered strategy for validating the antibacterial activity of novel Ethyl 1-bromo-4-oxo-4H-quinolizine-3-carboxylate analogs. By systematically determining MIC, MBC, and time-kill kinetics, and comparing these metrics against a clinically relevant antibiotic like ciprofloxacin, researchers can build a robust data package to identify the most promising candidates for further development.

Confirmation of DNA gyrase inhibition provides a strong mechanistic foundation, paving the way for advanced studies, including resistance frequency analysis, cytotoxicity testing against mammalian cell lines, and ultimately, evaluation in in vivo models of infection. The quinolizine scaffold holds significant promise, and a methodical, evidence-based approach is paramount to unlocking its potential in the fight against antimicrobial resistance.

References

  • (PDF) Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. (n.d.). ResearchGate.
  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023, June 14). protocols.io.
  • Time-Kill Kinetics Assay. (n.d.). Emery Pharma.
  • Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. (n.d.). SEAFDEC/AQD Institutional Repository.
  • Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). (2014, January 2). Journal of Visualized Experiments.
  • Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. (2024, November 7). Nature Protocols.
  • New “Kill Test” Could Help Screen Better Antibiotics. (2026, January 13). The Scientist.
  • Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities. (n.d.). PubMed.
  • Minimum Inhibitory Concentration (MIC) Test. (n.d.). Microbe Investigations.
  • Minimum Bactericidal Concentration (MBC) Test. (n.d.). Microchem Laboratory.
  • Minimum Bactericidal Concentration (MBC) Test. (n.d.). Microbe Investigations.
  • Minimum bactericidal concentration. (n.d.). Grokipedia.
  • Determining the Minimum Bactericidal Concentration (MBC) of Antibacterial Agent 202. (n.d.). BenchChem.
  • Escherichia coli Gyrase Supercoiling Inhibition Assay. (n.d.). Inspiralis.
  • Time-Kill Evaluations. (n.d.). Nelson Labs.
  • The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes. (2020, January 8). Clinical Microbiology Reviews.
  • Antibacterial Susceptibility Test Interpretive Criteria. (2025, December 15). U.S. Food and Drug Administration.
  • Clinical & Laboratory Standards Institute: CLSI Guidelines (2019) CLSI M100-ED29 2019 Performance Standards for Antimicrobial Susceptibility Testing. 29th Edition. (2025, March 13). Scientific Research Publishing.
  • M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. (n.d.). National Institutes of Health, Islamabad Pakistan.
  • Discovery of Novel DNA Gyrase Inhibitors by High-Throughput Virtual Screening. (n.d.). Antimicrobial Agents and Chemotherapy.
  • E. coli DNA Gyrase DNA Supercoiling Assay Kits. (n.d.). ProFoldin.
  • Time-kill kinetics assay examining the time- and concentration-dependent anti-bacterial effect... (n.d.). ResearchGate.
  • CLSI: Clinical & Laboratory Standards Institute. (n.d.). CLSI.
  • Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. (n.d.). ACS Infectious Diseases.
  • Recent update on antibacterial and antifungal activity of quinoline scaffolds. (2020, November 19). Archiv der Pharmazie.
  • Time–kill kinetics of antibiotics active against rapidly growing mycobacteria. (n.d.). Journal of Antimicrobial Chemotherapy.
  • Antibacterial Properties of Quinoline Derivatives: A Mini- Review. (2021, November 4). Biointerface Research in Applied Chemistry.
  • DNA Gyrase Assay Kit USER MANUAL. (n.d.). TopoGEN.
  • Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. (2023, July 21). Journal of Biomolecular Structure & Dynamics.
  • Amoxicillin vs Ciprofloxacin Comparison. (n.d.). Drugs.com.
  • Augmentin vs. Cipro for Bacterial Infections: Differences & Side Effects. (2018, July 30). RxList.
  • Selected quinoline derivatives with antibacterial activity. (n.d.). ResearchGate.
  • The resistance mechanisms of bacteria against ciprofloxacin and new approaches for enhancing the efficacy of this antibiotic. (n.d.). Annals of Clinical Microbiology and Antimicrobials.
  • (PDF) Investigation of the antibacterial activity of new quinazoline derivatives against methicillin and quinolone resistant Staphylococcus aureus. (n.d.). ResearchGate.
  • Comparative Antibacterial Activity of Five Brands of Ciprofloxacin Injectables in Nigeria. (n.d.). Journal of Advances in Microbiology.
  • Ciprofloxacin vs. amoxicillin: Differences, similarities & side effects. (2025, January 13). SingleCare.
  • Biological Effects of Quinolones: A Family of Broad-Spectrum Antimicrobial Agents. (n.d.). Molecules.
  • Recent advances towards the synthesis of 4H-quinolizin-4-one. (n.d.). ResearchGate.
  • Quinolines and Quinolones as Antibacterial, Antifungal, Anti-virulence, Antiviral and Anti-parasitic Agents. (n.d.). Molecules.
  • Facile Synthesis of 4-Oxo-4H-quinolizine-2-carboxamide Derivatives. (2015, November 4). ResearchGate.

Sources

Validation

A Comparative Guide to the Fluorescence Properties of Quinolizine-Based Probes

For researchers, scientists, and drug development professionals navigating the landscape of fluorescent probes, the quinolizine scaffold represents a compelling yet underexplored frontier. Possessing a unique cationic he...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the landscape of fluorescent probes, the quinolizine scaffold represents a compelling yet underexplored frontier. Possessing a unique cationic heterocyclic structure, quinolizine-based fluorophores offer distinct advantages in terms of structural rigidity, aqueous solubility, and tunable photophysical properties. This guide provides an in-depth, objective comparison of the fluorescence properties of various quinolizine-based probes, supported by experimental data, to empower researchers in selecting and applying these powerful tools.

The Quinolizine Core: A Foundation for Bright and Tunable Fluorescence

The quinolizine ring system, a bicyclic aromatic cation containing a bridgehead nitrogen atom, forms the structural basis for a versatile class of fluorescent dyes. Its inherent planarity and extended π-conjugation contribute to its intrinsic fluorescence. The positive charge on the quinolizinium cation enhances water solubility, a desirable trait for biological applications, and provides a scaffold for facile chemical modification. By strategically introducing various substituents onto the quinolizine core, a diverse library of probes with tailored fluorescence properties can be developed. These modifications can influence the intramolecular charge transfer (ICT) characteristics, leading to tunable emission wavelengths, Stokes shifts, and quantum yields.

Comparative Analysis of Quinolizine-Based Fluorescent Probes

The efficacy of a fluorescent probe is dictated by several key photophysical parameters. The following table summarizes the performance of a selection of quinolizine-based probes, offering a direct comparison of their fluorescence characteristics.

Probe/Derivative NameExcitation Max (λex, nm)Emission Max (λem, nm)Stokes Shift (nm)Quantum Yield (ΦF)Key Features & ApplicationsReference
Electron-Deficient Alkyne-Linked Quinoliziniums
Quinolizinium 1a4455551100.11Reagents for cysteine modification of peptides and proteins.[1]
Quinolizinium 1b405478730.22Reagents for cysteine modification of peptides and proteins.[1]
Quinolizinium 1d4255251000.15Reagents for cysteine modification of peptides and proteins.[1]
Quinolizinium 1h4235231000.18Reagents for cysteine modification of peptides and proteins.[1]
Quinolizinium-Based Turn-Off Probe for Cysteine
Probe 1420495750.43Selective detection of cysteine in living cells and mouse serum.[2]
Extended Quinolizinium-Fused Corannulene Derivatives
Compound 11a3155101950.09Curved polycyclic aromatic hydrocarbon with enhanced fluorescence.
Compound 12a3115482370.13Curved polycyclic aromatic hydrocarbon with enhanced fluorescence.
Simple Quinolizinium Salts
[MMQu]NTf2~334~465 (molten state)~131>0.99 (in solution)Ionic liquids with exceptionally high quantum yields.[3]
[EEQu]NTf2~334~465 (molten state)~131>0.99 (in solution)Ionic liquids with exceptionally high quantum yields.[3]
Benzo[de]pyrido[3,2,1-ij]quinolinium Derivatives
5-aminobenzo[de]pyrido[3,2,1-ij]quinolin-4-ium salt---0.37-0.59High quantum yields, selectively stains nucleic acids.[4]

Understanding the Mechanism: The Journey from Excitation to Emission

The fluorescence of quinolizine-based probes originates from the transition of electrons between different energy states. This process can be visualized through a Jablonski diagram.

Jablonski cluster_0 Singlet States cluster_1 Triplet State S0 S₀ (Ground State) S1 S₁ (First Excited State) S0->S1 Absorption S1->S0 Fluorescence S1->S1 Vibrational Relaxation T1 T₁ (Triplet State) S1->T1 Intersystem Crossing T1->S0 Phosphorescence workflow cluster_workflow Photophysical Characterization Workflow start Synthesized Probe uv_vis UV-Vis Spectroscopy Determine λex_max start->uv_vis fluor Fluorescence Spectroscopy Determine λem_max Measure Emission Spectrum uv_vis->fluor qy Quantum Yield Measurement Compare to Standard fluor->qy stokes Calculate Stokes Shift Δλ = λem_max - λex_max fluor->stokes end Characterized Probe qy->end stokes->end

Sources

Comparative

A Framework for Comparative Cytotoxicity Analysis: Ethyl 1-bromo-4-oxo-4H-quinolizine-3-carboxylate versus Doxorubicin

In the landscape of oncological research, the quest for novel therapeutic agents with improved efficacy and reduced toxicity is paramount. This guide provides a comprehensive framework for the comparative cytotoxic evalu...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of oncological research, the quest for novel therapeutic agents with improved efficacy and reduced toxicity is paramount. This guide provides a comprehensive framework for the comparative cytotoxic evaluation of a novel quinolizine derivative, Ethyl 1-bromo-4-oxo-4H-quinolizine-3-carboxylate, against the well-established chemotherapeutic agent, doxorubicin. While extensive data exists for doxorubicin, public domain information on the specific cytotoxic profile of Ethyl 1-bromo-4-oxo-4H-quinolizine-3-carboxylate is not currently available. Therefore, this document serves as a detailed methodological guide for researchers to conduct a robust head-to-head comparison, presenting the established data for doxorubicin as a benchmark.

Introduction to the Compounds

Doxorubicin: A cornerstone of cancer chemotherapy for decades, doxorubicin is an anthracycline antibiotic known for its broad-spectrum anti-tumor activity.[1] Its primary mechanisms of action include intercalation into DNA, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS), ultimately leading to cell cycle arrest and apoptosis.[2][3][4] Despite its efficacy, the clinical use of doxorubicin is often limited by significant side effects, most notably cardiotoxicity.[1]

Ethyl 1-bromo-4-oxo-4H-quinolizine-3-carboxylate: This compound belongs to the quinolizine class of heterocyclic compounds. Quinolizine and its derivatives have attracted interest in medicinal chemistry due to their diverse biological activities. While the specific cytotoxic potential of this bromo-substituted ester derivative has not been extensively documented in publicly available literature, its structural motifs suggest a potential for interaction with biological macromolecules, warranting a thorough investigation of its anticancer properties.

Comparative Cytotoxicity Data: Doxorubicin as the Benchmark

To establish a baseline for comparison, the following table summarizes the half-maximal inhibitory concentration (IC50) values of doxorubicin against a panel of human cancer cell lines, as reported in various studies. These values highlight the dose-dependent cytotoxic effects of doxorubicin across different cancer types.

Cell LineCancer TypeDoxorubicin IC50 (µM)
MCF-7Breast Adenocarcinoma0.1 - 2.5
HepG2Hepatocellular Carcinoma~12.2
HeLaCervical Carcinoma~2.92
A549Lung Carcinoma> 20
UMUC-3Bladder Cancer~5.1
BFTC-905Bladder Cancer~2.26
M21Skin Melanoma~2.77

Note: IC50 values can vary between laboratories due to differences in experimental conditions such as cell density, treatment duration, and assay methodology.

Experimental Protocol: A Guide to Comparative Cytotoxicity Assessment

To ascertain the cytotoxic profile of Ethyl 1-bromo-4-oxo-4H-quinolizine-3-carboxylate and directly compare it to doxorubicin, a standardized in vitro cytotoxicity assay is essential. The Sulforhodamine B (SRB) assay is a reliable and widely used method for this purpose, as it measures cell density by quantifying total cellular protein content.[5][6]

Detailed Step-by-Step SRB Assay Protocol
  • Cell Seeding:

    • Culture selected human cancer cell lines (e.g., MCF-7, HepG2, A549) in appropriate complete growth medium.

    • Trypsinize and resuspend the cells to create a single-cell suspension.

    • Seed the cells into 96-well microtiter plates at a predetermined optimal density (typically 5,000-10,000 cells/well) in a volume of 100 µL and incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare stock solutions of Ethyl 1-bromo-4-oxo-4H-quinolizine-3-carboxylate and doxorubicin in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of each compound in a complete growth medium to achieve a range of final concentrations. It is advisable to include a vehicle control (medium with the highest concentration of the solvent used).

    • After 24 hours of cell attachment, carefully remove the medium and add 100 µL of the medium containing the various concentrations of the test compounds to the respective wells.

    • Incubate the plates for a defined period, typically 48 or 72 hours.

  • Cell Fixation:

    • Following the incubation period, gently remove the treatment medium.

    • Add 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well to fix the cells.

    • Incubate the plates at 4°C for at least 1 hour.[5]

  • Staining:

    • Remove the TCA solution and wash the plates five times with slow-running tap water.

    • Allow the plates to air dry completely.

    • Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well.

    • Incubate at room temperature for 30 minutes.[5]

  • Washing:

    • Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.[5]

    • Allow the plates to air dry completely.

  • Solubilization and Absorbance Measurement:

    • Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

    • Place the plates on a shaker for 5-10 minutes to ensure complete dissolution of the dye.

    • Measure the optical density (OD) at a wavelength of 510 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance of the blank wells (medium only).

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Plot the percentage of cell viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Caption: Workflow of the Sulforhodamine B (SRB) cytotoxicity assay.

Comparative Mechanistic Analysis: A Look into Potential Pathways

A comprehensive comparison extends beyond IC50 values to an understanding of the underlying mechanisms of cell death.

Doxorubicin's Mechanism of Action: As illustrated below, doxorubicin exerts its cytotoxic effects through a multi-pronged attack on cancer cells. Its intercalation into DNA disrupts replication and transcription, while its inhibition of topoisomerase II leads to DNA strand breaks. Furthermore, doxorubicin induces oxidative stress through the generation of reactive oxygen species, which can damage cellular components and trigger apoptosis.[2][3][4]

G dox Doxorubicin dna DNA Intercalation dox->dna topo Topoisomerase II Inhibition dox->topo ros Reactive Oxygen Species (ROS) Generation dox->ros rep_trans_inhibit rep_trans_inhibit dna->rep_trans_inhibit Inhibition of Replication & Transcription dsb dsb topo->dsb DNA Double-Strand Breaks ox_stress ox_stress ros->ox_stress Oxidative Stress & Cellular Damage apoptosis apoptosis rep_trans_inhibit->apoptosis Apoptosis dsb->apoptosis ox_stress->apoptosis

Caption: Simplified signaling pathway of doxorubicin-induced cytotoxicity.

Investigating the Mechanism of Ethyl 1-bromo-4-oxo-4H-quinolizine-3-carboxylate: To elucidate the mechanism of this novel compound, a series of further experiments would be required following the initial cytotoxicity screening. These could include:

  • Cell Cycle Analysis: Using flow cytometry to determine if the compound induces arrest at a specific phase of the cell cycle.

  • Apoptosis Assays: Employing techniques such as Annexin V/Propidium Iodide staining to quantify apoptotic and necrotic cell populations.

  • Western Blotting: To probe for the expression levels of key proteins involved in apoptosis (e.g., caspases, Bcl-2 family proteins) and DNA damage response (e.g., γH2AX).

  • Topoisomerase Inhibition Assays: To directly assess whether the compound inhibits topoisomerase I or II activity.

  • ROS Detection Assays: To measure the intracellular generation of reactive oxygen species.

Conclusion and Future Directions

This guide provides a robust framework for the direct comparison of the cytotoxic properties of Ethyl 1-bromo-4-oxo-4H-quinolizine-3-carboxylate and the established anticancer drug, doxorubicin. While a definitive comparison awaits the generation of experimental data for the novel quinolizine derivative, the outlined protocols and mechanistic investigation strategies offer a clear path forward for researchers in the field of drug discovery. A thorough evaluation, as described herein, will be instrumental in determining the potential of Ethyl 1-bromo-4-oxo-4H-quinolizine-3-carboxylate as a future candidate for cancer therapy.

References

  • Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - PMC - NIH. Available at: [Link]

  • Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray. Available at: [Link]

  • Cancer: How does doxorubicin work? - eLife. Available at: [Link]

  • Doxorubicin: An Overview of the Anti-Cancer and Chemoresistance Mechanisms - Remedy Publications LLC. Available at: [Link]

  • Doxorubicin: Definition, Structure, Cardiotoxicity, Applications and Mechanism of Action. Available at: [Link]

  • Mechanism of action of doxorubicin | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation - CLYTE Technologies. Available at: [Link]

  • Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. Available at: [Link]

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. Available at: [Link]

  • Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed. Available at: [Link]

  • Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines - Trends in Sciences. Available at: [Link]

Sources

Validation

A Senior Application Scientist's Guide to Assessing the In vivo Efficacy of Quinolizine-Based Compounds in Animal Models

Authored for Researchers, Scientists, and Drug Development Professionals The quinolizine scaffold, a nitrogen-containing heterocyclic system, is a cornerstone in medicinal chemistry. Found in a diverse array of natural a...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The quinolizine scaffold, a nitrogen-containing heterocyclic system, is a cornerstone in medicinal chemistry. Found in a diverse array of natural alkaloids and synthetic analogs, this structural motif is associated with a wide spectrum of pharmacological activities.[1][2] From the anti-diabetic and cholesterol-lowering properties of berberine to the anti-inflammatory and anti-cancer potential of compounds like aloperine, the therapeutic promise of quinolizine-based agents is significant.[1][3][4] However, translating promising in vitro data into tangible clinical success hinges on rigorous, well-designed in vivo efficacy studies.

This guide provides a comprehensive framework for assessing the in vivo efficacy of novel quinolizine-based compounds. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, establish self-validating systems for trustworthy data, and ground our discussion in authoritative methodologies.

The Strategic Blueprint: Designing a Robust In Vivo Efficacy Study

The overall workflow can be visualized as a progression from foundational planning to detailed experimental execution and analysis.

G cluster_0 Phase 1: Pre-Efficacy Planning cluster_1 Phase 2: Efficacy Trial Execution cluster_2 Phase 3: Data Analysis & Interpretation Compound Compound Selection & Formulation Model Animal Model Selection PK_MTD Pharmacokinetic (PK) & Max Tolerated Dose (MTD) Studies Random Animal Randomization & Grouping PK_MTD->Random Proceed if PK/Tox profile is acceptable Dosing Dosing & Monitoring (Tumor Volume, Body Weight) Endpoint Humane Endpoint Determination Analysis Endpoint Analysis (TGI, Survival, Biomarkers) Endpoint->Analysis Collect terminal samples Report Reporting & Interpretation (ARRIVE Guidelines) G cluster_0 Downstream Effects ALO Aloperine (Quinolizine Alkaloid) PI3K PI3K ALO->PI3K Inhibits Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis (Cell Death) Akt->Apoptosis Inhibits Prolif Cell Proliferation & Growth mTOR->Prolif Promotes

Sources

Comparative

A Comparative Guide to Cross-Validation of Spectroscopic Data for Novel Quinolizine Structures

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural elucidation of novel bioactive compounds is a critical, foundational step. Quinolizine scaffolds, a recurring motif i...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural elucidation of novel bioactive compounds is a critical, foundational step. Quinolizine scaffolds, a recurring motif in a plethora of alkaloids with significant therapeutic potential, present unique challenges and opportunities in this regard. Their rigid, bicyclic nature gives rise to distinct spectroscopic signatures that, when rigorously analyzed and validated, can provide a high degree of confidence in the assigned structure.

This guide provides an in-depth technical comparison of cross-validation strategies for spectroscopic data acquired for novel quinolizine structures. We will delve into the causality behind experimental choices, present detailed protocols for data acquisition and analysis, and offer a comparative framework for selecting the most appropriate validation techniques. Our focus is on the integration of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy, the triumvirate of modern small molecule characterization.

The Imperative of Cross-Validation in the Analysis of Novel Compounds

In the realm of drug discovery, the cost of ambiguity is immeasurable. An incorrectly assigned structure can lead to the misinterpretation of structure-activity relationships (SAR), wasted resources, and potentially, compromised patient safety. Cross-validation, in this context, transcends a mere statistical exercise; it is a systematic approach to ensuring the robustness and predictive power of our analytical models.[1] By partitioning our data into training and testing sets, we can assess how well our spectral interpretations generalize to new, unseen data, thereby mitigating the risk of overfitting and providing a more realistic measure of our model's performance.[1]

Chemometrics, the application of mathematical and statistical methods to chemical data, provides the theoretical underpinning for these validation strategies.[2][3] In pharmaceutical analysis, where the complexity of molecular structures is ever-increasing, chemometric approaches are indispensable for extracting maximal information from spectroscopic data.[2][3][4]

Spectroscopic Techniques for Quinolizine Characterization: A Complementary Triad

The structural elucidation of novel quinolizine derivatives is best approached through the synergistic use of multiple spectroscopic techniques. Each method provides a unique and complementary piece of the structural puzzle.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is the unparalleled gold standard for determining the precise connectivity of atoms and the stereochemistry of a molecule.[5] For quinolizine structures, ¹H and ¹³C NMR, along with 2D techniques like COSY and HSQC, can definitively map out the intricate proton and carbon framework.

  • Mass Spectrometry (MS) : MS provides the highly accurate molecular weight of a compound, allowing for the determination of its elemental composition.[6] The fragmentation patterns observed in tandem MS (MS/MS) experiments can offer vital clues about the presence of specific substructures within the quinolizine core.[7][8]

  • Fourier-Transform Infrared (FTIR) Spectroscopy : FTIR spectroscopy is a rapid and sensitive technique for identifying the functional groups present in a molecule.[9][10] For quinolizine derivatives, FTIR can confirm the presence of key carbonyl, amine, or aromatic moieties, corroborating the information gleaned from NMR and MS.[11]

The integration of these techniques is paramount. The molecular formula from MS must corroborate the skeletal framework from NMR, which in turn should be consistent with the functional groups identified by FTIR. This multi-pronged approach forms the basis of a self-validating system for structural elucidation.

A Comparative Analysis of Cross-Validation Methodologies

When applied to spectroscopic data, different cross-validation techniques offer distinct advantages and disadvantages. The choice of method will depend on the size of the dataset, the computational resources available, and the specific goals of the analysis.

Cross-Validation Method Description Advantages Disadvantages Best Suited For
k-Fold Cross-Validation The dataset is randomly partitioned into 'k' equal-sized subsets. Of the k subsets, a single subset is retained as the validation data for testing the model, and the remaining k-1 subsets are used as training data. This process is then repeated k times, with each of the k subsets used exactly once as the validation data.[1]Computationally efficient, provides a good balance between bias and variance.The performance estimate can be sensitive to how the data is partitioned.Datasets of moderate size where a robust estimate of model performance is required.
Leave-One-Out Cross-Validation (LOOCV) A special case of k-fold cross-validation where k is equal to the number of data points in the set. For a dataset with 'n' samples, n-1 samples are used for training and the remaining single sample is used for validation. This is repeated n times.[1]Provides an almost unbiased estimate of the model's performance.Computationally expensive for large datasets, can have high variance.Small datasets where maximizing the training data is crucial.
Monte Carlo Cross-Validation (Repeated Random Sub-sampling) The dataset is randomly split into training and validation sets multiple times. For each split, the model is trained on the training set and evaluated on the validation set. The results are then averaged over all the splits.[1]The proportion of data in the training and validation sets can be controlled.The performance estimates can have high variance as some data points may be included in the validation set multiple times while others are not included at all.Large datasets where computational cost is a concern and a flexible approach to data splitting is desired.

Experimental Protocols

The following are detailed, step-by-step methodologies for the acquisition and cross-validation of spectroscopic data for a novel quinolizine structure.

Part 1: Spectroscopic Data Acquisition

1.1 NMR Spectroscopy

  • Sample Preparation :

    • Accurately weigh 5-10 mg of the novel quinolizine compound.

    • Dissolve the sample in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

    • Ensure complete dissolution, using gentle warming or sonication if necessary.

  • Instrumentation :

    • Utilize a high-field NMR spectrometer (e.g., 500 MHz or higher) for optimal signal dispersion.

  • Data Acquisition :

    • ¹H NMR : Acquire the spectrum with a sufficient number of scans to achieve a signal-to-noise ratio greater than 100:1 for key signals.

    • ¹³C NMR : Acquire a proton-decoupled spectrum. A greater number of scans will be required compared to ¹H NMR.

    • 2D NMR (COSY, HSQC) : Acquire these spectra to establish proton-proton and proton-carbon correlations, respectively.

  • Data Processing :

    • Apply Fourier transformation, phase correction, and baseline correction to the raw data.

    • Calibrate the chemical shifts to the residual solvent peak.

1.2 Mass Spectrometry (High-Resolution)

  • Sample Preparation :

    • Prepare a dilute solution of the quinolizine compound (approximately 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

  • Instrumentation :

    • Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.

  • Data Acquisition :

    • Infuse the sample solution into the ESI source at a constant flow rate.

    • Acquire the mass spectrum in positive ion mode.

    • Perform tandem MS (MS/MS) on the molecular ion peak to obtain fragmentation data.

  • Data Analysis :

    • Determine the accurate mass of the molecular ion and calculate the elemental composition.

    • Analyze the fragmentation pattern to identify characteristic substructures.

1.3 FTIR Spectroscopy

  • Sample Preparation (Attenuated Total Reflectance - ATR) :

    • Place a small amount of the solid quinolizine compound directly onto the ATR crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.

  • Instrumentation :

    • Use a Fourier-Transform Infrared (FTIR) spectrometer with an ATR accessory.

  • Data Acquisition :

    • Record a background spectrum of the empty ATR crystal.

    • Record the sample spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis :

    • Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Part 2: Cross-Validation Workflow

The following workflow outlines the process of applying k-fold cross-validation to a dataset of spectroscopic measurements for a library of quinolizine analogues with known biological activity.

CrossValidationWorkflow cluster_data Data Preparation cluster_model Model Building & Validation cluster_results Performance Evaluation Data Spectroscopic Data Matrix (NMR, MS, FTIR features) Split Partition Data into k-Folds Data->Split Activity Biological Activity Data Activity->Split Train Train Predictive Model (e.g., PLS Regression) Split->Train k-1 folds Validate Validate on Test Fold Split->Validate 1 fold (test) Train->Validate Loop Repeat for all k-Folds Validate->Loop Loop->Train Next fold Metrics Calculate Performance Metrics (RMSEP, R²) Loop->Metrics All folds complete Assess Assess Model Robustness Metrics->Assess

Sources

Validation

A Researcher's Guide to De-risking Novel Kinase Inhibitors: Evaluating the Off-Target Effects of Quinolizine-Based Compounds

Executive Summary In the landscape of targeted drug discovery, particularly concerning kinase inhibitors, the adage 'no drug is a silver bullet' holds profound truth. While a compound may exhibit potent and selective act...

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

In the landscape of targeted drug discovery, particularly concerning kinase inhibitors, the adage 'no drug is a silver bullet' holds profound truth. While a compound may exhibit potent and selective activity against its intended target, its interactions with unintended biomolecules—so-called off-target effects—can lead to unforeseen toxicities or, in some serendipitous cases, polypharmacological benefits. This guide provides a comprehensive framework for the systematic evaluation of off-target effects, using the novel scaffold, Ethyl 1-bromo-4-oxo-4H-quinolizine-3-carboxylate, as a representative case study. We will refer to our hypothetical test compound as QLZ-Br-Et . This document is intended for researchers, scientists, and drug development professionals dedicated to building a robust safety and selectivity profile for new chemical entities. We will detail a multi-tiered strategy, from broad, early-stage screening to focused, cell-based validation, and compare the hypothetical profile of QLZ-Br-Et with established kinase inhibitors.

The Imperative of Off-Target Profiling in Kinase Inhibitor Development

The human kinome consists of over 500 kinases, many of which share significant structural homology within their ATP-binding pockets—the primary target site for a vast majority of kinase inhibitors. This conservation of structure is a double-edged sword; while it allows for the design of broad-spectrum inhibitors, it also presents a formidable challenge in achieving true selectivity. Undesired inhibition of kinases that are structurally related to the primary target can disrupt critical cellular signaling pathways, leading to adverse effects. For instance, off-target inhibition of kinases like VEGFR2 can lead to hypertension, while inhibition of SRC family kinases can result in gastrointestinal toxicity. Therefore, a rigorous and early assessment of a compound's selectivity profile is not merely a regulatory hurdle but a fundamental component of rational drug design and risk mitigation.

Our hypothetical compound, QLZ-Br-Et, is presumed to be designed as an inhibitor of a specific disease-relevant kinase, for example, Epidermal Growth Factor Receptor (EGFR), a well-validated target in oncology. The core objective is to determine its selectivity against a broad panel of other kinases and other relevant protein classes.

A Multi-Pronged Strategy for Off-Target Evaluation

A robust off-target profiling campaign should be structured as a funnel, starting with broad, high-throughput methods to identify potential liabilities and progressively moving towards more focused, physiologically relevant assays to confirm and characterize these interactions.

Off_Target_Evaluation_Workflow cluster_0 Tier 1: Broad Screening & Prediction cluster_1 Tier 2: Focused Validation & Mechanistic Studies cluster_2 Tier 3: Preclinical Safety Assessment in_silico In Silico Profiling (Target Prediction, Structural Homology) biochem_screen Biochemical Kinase Panel (e.g., KINOMEscan®, >400 kinases) in_silico->biochem_screen Guides panel selection dose_response IC50 Determination for Hits (Biochemical Assay) biochem_screen->dose_response Identifies primary hits safety_panel Broad Safety Panel (GPCRs, Ion Channels, etc.) safety_panel->dose_response Identifies non-kinase hits cell_based Cell-Based Target Engagement (e.g., NanoBRET, CETSA) dose_response->cell_based Confirms potency functional_assay Functional Cellular Assays (e.g., Phospho-protein analysis) cell_based->functional_assay Validates cellular activity phenotypic Phenotypic Screening (e.g., High-Content Imaging) functional_assay->phenotypic Links to cellular phenotype in_vivo In Vivo Toxicity Studies (Rodent Models) phenotypic->in_vivo Informs in vivo study design

Caption: A tiered workflow for comprehensive off-target effect evaluation.

Tier 1: Broad Screening & Prediction
  • In Silico Profiling: Before committing to expensive wet-lab experiments, computational methods can provide a valuable first look at potential off-target liabilities.[1][2][3][4] Tools based on ligand chemistry (2D and 3D similarity) and protein structure homology can screen a compound against databases of known protein targets.[5][6] For QLZ-Br-Et, this could involve searching for kinases with ATP-binding pockets structurally similar to EGFR or identifying other proteins that have been shown to bind quinolizine-like scaffolds.

  • Biochemical Kinase Profiling: This is the cornerstone of selectivity assessment. Large-scale kinase panels, offered by commercial vendors (e.g., Eurofins DiscoverX, Reaction Biology, Pharmaron), can test the compound against hundreds of purified human kinases in a single experiment.[7][8][9][10] The output is typically a measure of "% inhibition" at a fixed concentration (e.g., 1 µM), which provides a broad overview of the compound's activity across the kinome.

  • Broad Safety Pharmacology Panels: Beyond kinases, it is crucial to assess interactions with other target classes known to be associated with adverse drug reactions.[11][12][13][14] These panels typically include a range of G-protein coupled receptors (GPCRs), ion channels (including the critical hERG channel), transporters, and enzymes.[15]

Tier 2: Focused Validation
  • Dose-Response Confirmation: Any significant "hits" identified in the broad screening panels must be confirmed. This involves generating full dose-response curves to determine the potency (IC50 or Kd) of the interaction. This quantitative data is essential for comparing the potency at off-targets versus the on-target (EGFR in our case).

  • Cell-Based Target Engagement Assays: A compound may inhibit a purified enzyme but fail to engage it in the complex environment of a living cell due to poor permeability or high ATP competition. Cellular target engagement assays, such as the Cellular Thermal Shift Assay (CETSA) or NanoBRET™, are critical for confirming that a predicted off-target interaction occurs in a more physiologically relevant setting.[16]

  • Functional Cellular Assays: The final step in validation is to determine if the off-target engagement translates into a functional cellular consequence. For a kinase, this would typically involve measuring the phosphorylation of a known downstream substrate in a relevant cell line. For example, if QLZ-Br-Et was found to inhibit SRC kinase, one would measure the level of phosphorylated SRC substrates in cells treated with the compound.

Experimental Protocol: Large-Scale Kinase Panel Screening

The following is a representative protocol for a competitive binding-based kinase assay, such as the KINOMEscan® platform. This type of assay measures the ability of a test compound to displace a ligand from the ATP-binding site of the kinases in the panel.

Objective: To determine the binding interactions of QLZ-Br-Et with a panel of 468 human kinases.

Methodology:

  • Compound Preparation: QLZ-Br-Et is solubilized in 100% DMSO to create a 100 mM stock solution. A working solution is then prepared by further dilution in DMSO.

  • Assay Principle: Kinases are tagged with a DNA handle and immobilized on a solid support. A proprietary, tagged, active-site directed ligand is incubated with the kinase. The test compound is then added. If the test compound binds to the kinase's active site, it will displace the tagged ligand, which is then quantified by qPCR.

  • Experimental Steps:

    • A panel of 468 human kinases is prepared, each fused to a unique DNA tag.

    • The kinases are incubated with the test compound (QLZ-Br-Et) at a final concentration of 1 µM in the assay buffer.

    • The tagged ligand is added to the mixture.

    • The kinase-ligand binding is allowed to reach equilibrium.

    • The kinase-bound ligand is separated from the unbound ligand.

    • The amount of kinase-bound ligand is quantified using qPCR.

  • Data Analysis:

    • The results are reported as Percent of Control (%Ctrl), where the control is the amount of ligand bound in the absence of the test compound.

    • The formula used is: %Ctrl = (Signal_Compound / Signal_DMSO_Control) * 100.

    • A lower %Ctrl value indicates stronger binding of the test compound to the kinase. A common threshold for a significant "hit" is a %Ctrl < 10 or < 35, depending on the desired stringency.

Comparative Analysis: QLZ-Br-Et vs. Comparator Compounds

To contextualize the selectivity profile of our hypothetical QLZ-Br-Et, we will compare its simulated kinase screening data with that of two well-characterized EGFR inhibitors: Gefitinib (a first-generation, relatively selective inhibitor) and Dasatinib (a multi-kinase inhibitor known for its broad activity, which includes EGFR).

Table 1: Comparative Kinase Selectivity Profile (% Inhibition at 1 µM)

Kinase TargetQLZ-Br-Et (Hypothetical)Gefitinib (Reference)Dasatinib (Reference)
EGFR (On-Target) 99% 98% 95%
ABL115%5%99%
SRC45%10%99%
LCK38%8%98%
VEGFR265%25%75%
PDGFRB20%15%92%
c-KIT18%12%94%
EPHB45%2%88%

Data for Gefitinib and Dasatinib is representative of publicly available information. Data for QLZ-Br-Et is simulated for illustrative purposes. Strong off-target hits are highlighted in bold .

  • QLZ-Br-Et: Shows high potency against its intended target, EGFR. It has moderate off-target activity against SRC family kinases (SRC, LCK) and VEGFR2. This profile suggests potential for both efficacy-related polypharmacology (if SRC inhibition is beneficial in the target indication) and toxicity (VEGFR2 inhibition is linked to hypertension).

  • Gefitinib: Demonstrates a highly selective profile, with potent inhibition of EGFR and minimal activity against other kinases at 1 µM. This is characteristic of a "clean" inhibitor.

  • Dasatinib: Confirms its known profile as a broad-spectrum inhibitor, hitting multiple kinase families with high potency. This promiscuity is responsible for both its efficacy in certain leukemias (targeting ABL1) and its side-effect profile.

Mechanistic Insight: Potential Off-Target Signaling Pathway

An off-target interaction is only clinically relevant if it perturbs a biological pathway. Let's consider the hypothetical off-target inhibition of SRC by QLZ-Br-Et. SRC is a non-receptor tyrosine kinase that plays a crucial role in multiple signaling pathways, including cell proliferation, survival, and migration, often downstream of receptor tyrosine kinases like EGFR.

Signaling_Pathway EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR Binds & Activates SRC SRC Kinase EGFR->SRC Activates STAT3 STAT3 SRC->STAT3 Phosphorylates & Activates Proliferation Cell Proliferation & Survival STAT3->Proliferation Promotes QLZ_Br_Et QLZ-Br-Et QLZ_Br_Et->EGFR Inhibits (On-Target) QLZ_Br_Et->SRC Inhibits (Off-Target)

Caption: Dual inhibition of EGFR and SRC pathways by QLZ-Br-Et.

This diagram illustrates how QLZ-Br-Et could exert its effects through two distinct mechanisms. The primary, on-target inhibition of EGFR blocks its signaling cascade. Concurrently, the off-target inhibition of SRC, a key downstream mediator for many receptors, could potentiate the anti-proliferative effect. This could be beneficial, but it also complicates the interpretation of cellular data and requires careful characterization to distinguish on-target from off-target driven efficacy.

Conclusion and Forward Look

The evaluation of off-target effects is a critical and indispensable part of modern drug discovery. A systematic, tiered approach, beginning with broad in silico and biochemical screens and progressing to focused cell-based functional assays, provides the necessary data to build a comprehensive selectivity profile. Our hypothetical case study of QLZ-Br-Et demonstrates how this process can identify potential liabilities and differentiate a novel compound from existing therapies like the selective Gefitinib and the broad-spectrum Dasatinib.

Ultimately, understanding a compound's full interaction landscape allows for a more informed selection of candidates for clinical development, helping to de-risk the journey from bench to bedside and leading to safer, more effective medicines. The insights gained from a thorough off-target investigation are fundamental to achieving this goal.

References

  • Vertex AI Search. (n.d.). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity.
  • Eurofins Discovery. (n.d.). Specialized In Vitro Safety Pharmacology Profiling Panels.
  • Taylor & Francis Online. (n.d.). Full article: Off-target effects of tyrosine kinase inhibitors: Beauty or the Beast?.
  • Trends in Pharmacological Sciences. (2014, December 19). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors.
  • ResearchGate. (n.d.). Direct, indirect and off-target effects of kinase inhibitors.
  • MDPI. (n.d.). Tools for sgRNA Target Finding and Evaluation, and Prediction of Off-Target Effects.
  • Oxford Academic. (n.d.). Computational Tools and Resources for CRISPR/Cas Genome Editing.
  • Reaction Biology. (n.d.). Safety and Off-Target Drug Screening Services.
  • Pharmaron. (n.d.). Kinase Panel Profiling.
  • ICE Bioscience. (n.d.). Safety Pharmacology Services.
  • Eurofins Discovery. (n.d.). SpectrumScreen Binding Panel for Safety Pharmacology Profiling.
  • Pharmaron. (n.d.). In Vitro Safety Panel.
  • Computational Molecular Biology. (2025). Computational prediction of off-Target effects in CRISPR systems.
  • PubMed Central. (n.d.). Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors.
  • Bridge Informatics. (2024, September 13). Advancing CRISPR Technology with Accurate Off-Target Predictions Using RNA-DNA Interaction Fingerprints.
  • ResearchGate. (n.d.). Tools and software packages related to finding off-target sites.
  • PubMed Central. (n.d.). In silico off-target profiling for enhanced drug safety assessment.
  • seqWell. (2025, September 23). BLOG: Selecting the Right Gene Editing Off-Target Assay.
  • Nuvisan. (n.d.). Therapeutically relevant cell-based assays for drug discovery.
  • Eurofins Discovery. (n.d.). SafetyScreen Kinase Panel [1mM ATP].
  • Creative Diagnostics. (n.d.). Off-Target Effects Analysis.
  • PubMed Central. (n.d.). PREDICTION OF OFF-TARGET DRUG EFFECTS THROUGH DATA FUSION.
  • PubMed. (n.d.). Protein kinase profiling assays: a technology review.
  • Patsnap Synapse. (2025, May 21). How can off-target effects of drugs be minimised?.
  • ICE Bioscience. (n.d.). Kinase Panel Screening for Drug Discovery.
  • Reaction Biology. (n.d.). Kinase Screening Assay Services.
  • Frontiers in Pharmacology. (2019, July 16). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules.
  • PubMed Central. (n.d.). Cell-Based Assay Design for High-Content Screening of Drug Candidates.
  • CD Genomics. (n.d.). CRISPR Off-Target Validation.
  • PubMed Central. (n.d.). Off-Target Analysis in Gene Editing and Applications for Clinical Translation of CRISPR/Cas9 in HIV-1 Therapy.

Sources

Comparative

A Senior Application Scientist's Guide to the Synthetic Efficiency of Routes to 4-oxo-4H-quinolizines

For researchers, medicinal chemists, and professionals in drug development, the 4-oxo-4H-quinolizine core represents a scaffold of significant interest due to its prevalence in a wide array of biologically active compoun...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the 4-oxo-4H-quinolizine core represents a scaffold of significant interest due to its prevalence in a wide array of biologically active compounds. The efficient and scalable synthesis of this privileged structure is paramount to accelerating discovery and development programs. This guide provides an in-depth, objective comparison of the primary synthetic routes to 4-oxo-4H-quinolizines, supported by experimental data and field-proven insights to inform your synthetic strategy.

Introduction: The Significance of the 4-oxo-4H-quinolizine Scaffold

The 4-oxo-4H-quinolizine moiety is a bicyclic aromatic system containing a bridgehead nitrogen atom. This unique electronic and steric arrangement imparts favorable physicochemical properties, making it a cornerstone in the design of novel therapeutics. Derivatives have demonstrated a broad spectrum of pharmacological activities, including antibacterial, antiviral, and anticancer properties. Consequently, the development of efficient and versatile synthetic methodologies to access this core structure is a critical endeavor in modern medicinal chemistry. This guide will dissect and benchmark the most prevalent synthetic strategies, offering a comparative analysis to aid in the selection of the most appropriate route for your specific research and development needs.

Comparative Analysis of Synthetic Routes

The construction of the 4-oxo-4H-quinolizine core can be broadly categorized into several key synthetic transformations. We will explore the intricacies of the Stobbe condensation, the Horner-Wadsworth-Emmons olefination/cyclization, and touch upon the utility of palladium-catalyzed cross-coupling reactions and multi-component strategies.

The Stobbe Condensation: A Classical Approach to the Quinolizine Core

The Stobbe condensation is a classic carbon-carbon bond-forming reaction that has been effectively employed for the synthesis of 4-oxo-4H-quinolizines. A particularly efficient variation involves a one-pot reaction between a 2-pyridinecarbaldehyde derivative and a succinic acid diester.

Mechanistic Rationale:

The reaction is initiated by the deprotonation of the α-carbon of the succinic ester by a strong base, typically potassium tert-butoxide, to form a reactive enolate. This enolate then undergoes a nucleophilic addition to the carbonyl group of the 2-pyridinecarbaldehyde. The resulting alkoxide intermediate subsequently undergoes an intramolecular cyclization to form a γ-lactone intermediate. Under the reaction conditions, this lactone undergoes a base-mediated elimination to yield the final 4-oxo-4H-quinolizine product after an acidic workup. The choice of a strong, non-nucleophilic base like potassium tert-butoxide is crucial to favor the initial deprotonation of the succinate over competing side reactions.

Experimental Protocol: One-Pot Stobbe Condensation/Cyclization

A solution of potassium tert-butoxide (2.0 eq.) in tert-butanol is added to a stirred solution of 2-pyridinecarbaldehyde (1.0 eq.) and diethyl succinate (2.0 eq.). The resulting mixture is stirred at a moderately elevated temperature (e.g., 50 °C) for 1 hour. The reaction is then quenched with a weak acid, such as a 15% aqueous solution of acetic acid. The product is extracted with an organic solvent (e.g., ethyl acetate), washed, dried, and purified by column chromatography.

Data Presentation: Stobbe Condensation

Starting MaterialsProductYield (%)Reference
2-Pyridinecarbaldehyde, Diethyl SuccinateEthyl 4-oxo-4H-quinolizine-2-carboxylate43[1]

Workflow Diagram: Stobbe Condensation

Stobbe_Condensation cluster_reactants Reactants cluster_conditions Conditions cluster_process Process cluster_product Product Reactant1 2-Pyridine- carbaldehyde Stobbe One-Pot Stobbe Condensation/ Cyclization Reactant1->Stobbe Reactant2 Diethyl Succinate Reactant2->Stobbe Base t-BuOK, t-BuOH Base->Stobbe Temp 50 °C, 1 h Temp->Stobbe Product Ethyl 4-oxo-4H- quinolizine-2-carboxylate Stobbe->Product

Caption: One-Pot Stobbe Condensation/Cyclization Workflow.

Advantages and Disadvantages:

  • Advantages: This one-pot procedure offers operational simplicity and utilizes readily available starting materials.[1]

  • Disadvantages: The reported yield is moderate, and the reaction may require careful optimization of the base and solvent system for different substrates.

The Horner-Wadsworth-Emmons (HWE) Olefination/Cyclization: A Highly Efficient Tandem Approach

A more contemporary and often higher-yielding strategy involves a tandem Horner-Wadsworth-Emmons (HWE) olefination followed by an intramolecular cyclization.[2] This method is particularly effective for the synthesis of 2-substituted 4-oxo-4H-quinolizines.[2]

Mechanistic Rationale:

The HWE reaction begins with the deprotonation of a phosphonate ester using a strong base, such as sodium hydride or n-butyllithium, to generate a stabilized phosphonate carbanion. This carbanion then reacts with a β-carbonyl pyridine derivative in an olefination reaction to form an α,β-unsaturated ester intermediate. The key to the tandem nature of this process is that under the reaction conditions, typically with heating, the initially formed (Z)-isomer of the unsaturated ester can isomerize to the (E)-isomer. This (E)-isomer is conformationally predisposed to undergo a subsequent intramolecular cyclization, driven by the nucleophilicity of the pyridine nitrogen, to furnish the desired 4-oxo-4H-quinolizine ring system. The use of a phosphonate ester in the HWE reaction is advantageous as the phosphate byproduct is water-soluble, simplifying purification.

Experimental Protocol: Tandem HWE Olefination/Cyclization

To a suspension of sodium hydride (2.0 eq.) in an anhydrous solvent such as toluene at 0 °C is added triethyl phosphonoacetate (2.0 eq.). The mixture is stirred for a short period before the addition of the β-carbonyl pyridine (1.0 eq.). The reaction is then heated to reflux for an extended period (e.g., 20 hours). After cooling, the reaction is quenched, and the product is extracted and purified by chromatography.

Data Presentation: Tandem HWE Olefination/Cyclization

β-Carbonyl Pyridine SubstrateProductYield (%)Reference
1-Phenyl-2-(pyridin-2-yl)ethan-1-one2-Phenyl-4-oxo-4H-quinolizine92[2]
1-(4-Methoxyphenyl)-2-(pyridin-2-yl)ethan-1-one2-(4-Methoxyphenyl)-4-oxo-4H-quinolizine85[2]
1-(4-Chlorophenyl)-2-(pyridin-2-yl)ethan-1-one2-(4-Chlorophenyl)-4-oxo-4H-quinolizine88[2]

Workflow Diagram: Tandem HWE Olefination/Cyclization

HWE_Tandem cluster_reactants Reactants cluster_conditions Conditions cluster_process Process cluster_product Product Reactant1 β-Carbonyl Pyridine HWE Tandem HWE Olefination/ Cyclization Reactant1->HWE Reactant2 Triethyl Phosphonoacetate Reactant2->HWE Base NaH, Toluene Base->HWE Temp Reflux, 20 h Temp->HWE Product 2-Substituted-4-oxo- 4H-quinolizine HWE->Product

Caption: Tandem Horner-Wadsworth-Emmons Olefination/Cyclization Workflow.

Advantages and Disadvantages:

  • Advantages: This tandem approach offers excellent yields for a variety of 2-substituted 4-oxo-4H-quinolizines and demonstrates good functional group tolerance.[2] The purification is often simplified due to the water-soluble nature of the phosphate byproduct.[3]

  • Disadvantages: The synthesis of the starting β-carbonyl pyridine substrates can be a multi-step process. The reaction often requires strongly basic conditions and elevated temperatures.

Palladium-Catalyzed Cross-Coupling Reactions: A Versatile Strategy

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, represent a powerful tool for the construction of the 4-oxo-4H-quinolizine scaffold, particularly for the introduction of aryl or vinyl substituents.[4]

Mechanistic Rationale:

The catalytic cycle of a Suzuki-Miyaura coupling typically begins with the oxidative addition of a palladium(0) catalyst to a halo-substituted pyridine or quinolizine precursor. This is followed by transmetalation with a boronic acid or ester derivative in the presence of a base. The final step is reductive elimination, which forms the desired carbon-carbon bond and regenerates the active palladium(0) catalyst. The choice of ligand, base, and solvent is critical for achieving high efficiency and preventing side reactions.

While specific examples for the direct synthesis of the 4-oxo-4H-quinolizine core via Suzuki-Miyaura coupling are less prevalent in the initial literature search, this methodology is widely applied for the functionalization of pre-existing halo-quinolizinone scaffolds.

Advantages and Disadvantages:

  • Advantages: The Suzuki-Miyaura coupling offers a broad substrate scope and excellent functional group tolerance, making it a highly versatile method for creating diverse libraries of substituted quinolizines.

  • Disadvantages: The synthesis of the required halo-quinolizinone and boronic acid starting materials can add to the overall step count. The cost of the palladium catalyst and ligands can be a consideration for large-scale synthesis.

Multi-Component Reactions (MCRs): An Atom-Economical Approach

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, are an increasingly important strategy in modern organic synthesis due to their high atom economy and efficiency. While specific MCRs for the direct synthesis of 4-oxo-4H-quinolizines are an emerging area, the principles of MCRs are highly applicable to the construction of such complex heterocyclic systems.

Conceptual Workflow: MCR for Heterocycle Synthesis

MCR_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product A Component A MCR One-Pot Multi-Component Reaction A->MCR B Component B B->MCR C Component C C->MCR Product Complex Heterocycle (e.g., 4-oxo-4H-quinolizine) MCR->Product

Caption: Conceptual Workflow for a Multi-Component Reaction.

Advantages and Disadvantages:

  • Advantages: MCRs offer significant advantages in terms of step- and atom-economy, reduced waste generation, and the ability to rapidly generate molecular diversity.

  • Disadvantages: The development of novel MCRs can be challenging, and the optimization of reaction conditions for multiple components can be complex.

Conclusion and Future Outlook

The synthesis of the 4-oxo-4H-quinolizine core can be approached through a variety of strategic disconnections, each with its own set of advantages and limitations. The choice of the most appropriate synthetic route will ultimately depend on the specific target molecule, the desired substitution pattern, the required scale of the synthesis, and the available resources.

  • The Stobbe condensation offers a straightforward, one-pot approach from simple starting materials, albeit with moderate yields.[1]

  • The tandem Horner-Wadsworth-Emmons olefination/cyclization provides an exceptionally efficient route to 2-substituted derivatives in high yields.[2]

  • Palladium-catalyzed cross-coupling reactions offer unparalleled versatility for the late-stage functionalization of the quinolizine scaffold.

  • Multi-component reactions represent a promising avenue for future research, with the potential for highly efficient and atom-economical syntheses.

As the demand for novel and diverse 4-oxo-4H-quinolizine derivatives continues to grow in the field of drug discovery, the development of even more efficient, sustainable, and versatile synthetic methodologies will remain a key area of focus for the synthetic chemistry community.

References

  • Bui, H. T. B., Vo, D. D., Chau, Y. N. T., Tu, C. T. K., Mai, H. V., & Truong, K. V. (2015). Facile Synthesis of 4-Oxo-4H-quinolizine-2-carboxamide Derivatives. Synthetic Communications, 45(24), 2860-2868. [Link]

  • Muir, C. W., et al. (2013). Synthesis of functionalised 4H-quinolizin-4-ones via tandem Horner–Wadsworth–Emmons olefination/cyclisation. Organic & Biomolecular Chemistry, 11(20), 3337-3340. [Link]

  • Molnár, Á., et al. (2011). Suzuki–Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4-ones. Organic & Biomolecular Chemistry, 9(19), 6559-6565. [Link]

  • Muir, C. W., et al. (2013). Synthesis of functionalised 4H-quinolizin-4-ones via tandem Horner–Wadsworth–Emmons olefination/cyclisation. Organic & Biomolecular Chemistry, 11(20), 3337-3340. [Link]

  • SciSpace. (2013). Synthesis of functionalised 4H-quinolizin-4-ones via tandem Horner–Wadsworth–Emmons olefination/cyclisation. [Link]

  • Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. [Link]

  • Molnár, Á., et al. (2011). Suzuki–Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4-ones. Organic & Biomolecular Chemistry, 9(19), 6559-6565. [Link]

  • Banerjee, A. K., et al. (2022). Stobbe Condensation. Organic & Medicinal Chemistry International Journal, 11(4). [Link]

  • NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. [Link]

  • Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. [Link]

Sources

Safety & Regulatory Compliance

Safety

Definitive Guide to the Safe Disposal of Ethyl 1-bromo-4-oxo-4H-quinolizine-3-carboxylate

This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of Ethyl 1-bromo-4-oxo-4H-quinolizine-3-carboxylate (CAS No. 337909-11-2).

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of Ethyl 1-bromo-4-oxo-4H-quinolizine-3-carboxylate (CAS No. 337909-11-2). As a brominated heterocyclic compound, this substance requires meticulous management to ensure the safety of laboratory personnel and environmental protection. The procedures outlined below are grounded in established chemical safety principles and regulatory compliance, designed for researchers, scientists, and drug development professionals.

Immediate Safety Briefing & Hazard Assessment

Before handling this compound, it is critical to understand its potential hazards. While a specific, publicly available Safety Data Sheet (SDS) for this exact molecule is not readily found, its chemical structure allows for a robust hazard assessment based on analogous compounds and its functional groups.

Structural Classifications:

  • Halogenated Organic Compound: Contains bromine, placing it in a specific chemical waste category that requires segregation.[1][2] Halogenated solvents and reagents are often more costly to dispose of and may require high-temperature incineration.[3]

  • Quinolizine Derivative: The quinoline and quinolizine core structures are known to have biological activity and potential toxicity.[4][5] Quinolines have been shown to have high acute toxicity, may cause liver damage, and are harmful to aquatic life in very low concentrations.[5][6]

Assumed Hazard Profile: Based on data for structurally similar compounds like Ethyl 6-bromo-4-oxo-1,4-dihydroquinoline-3-carboxylate, the following hazards should be assumed[7]:

  • Acute Toxicity (Oral): Harmful if swallowed.[7]

  • Skin Irritation: Causes skin irritation.[7]

  • Eye Irritation: Causes serious eye irritation.[7]

  • Respiratory Irritation: May cause respiratory irritation.[7]

Cardinal Safety Rule: Under no circumstances should this chemical or its empty containers be disposed of down the drain or in regular trash.[5][8] It must be treated as regulated hazardous waste from the moment it is generated.[9]

Personal Protective Equipment (PPE) Protocol

Proper PPE is non-negotiable when handling Ethyl 1-bromo-4-oxo-4H-quinolizine-3-carboxylate for any procedure, including disposal.

PPE ItemSpecificationRationale
Eye Protection Indirect-vent, impact and splash-resistant chemical goggles.Protects against splashes and potential aerosols, preventing serious eye irritation.[7]
Hand Protection Double nitrile or Viton gloves.Provides a robust barrier against skin contact. Always check the glove manufacturer's specifications for chemical compatibility.[3][8]
Body Protection A fully-buttoned, long-sleeved laboratory coat.Prevents contamination of personal clothing and minimizes skin exposure.
Respiratory Protection All handling and commingling of waste should occur within a certified chemical fume hood.[8]Minimizes the risk of inhaling aerosols or vapors that may cause respiratory tract irritation.[7]

Step-by-Step Disposal Workflow

The proper disposal of this compound is a multi-step process that hinges on correct segregation and labeling. This workflow ensures compliance and safety from the point of generation to final pickup.

Phase 1: Waste Segregation at the Source

Segregation is the most critical step in laboratory waste management.[10][11] Do not mix different waste streams.

  • Identify the Waste Stream: This compound must be categorized as Halogenated Organic Waste .[1][12] This is due to the presence of bromine in its structure.

  • Select the Correct Waste Container:

    • Obtain a dedicated, chemically compatible container, typically a high-density polyethylene (HDPE) carboy or bottle, designated for halogenated organic waste.[3][9]

    • Ensure the container is in good condition, free of cracks, and has a secure, tight-fitting screw cap to prevent leaks and vapor release.[12]

  • Do Not Mix:

    • Crucially, do not mix halogenated waste with non-halogenated organic waste. This prevents costly re-segregation and ensures the correct disposal pathway (incineration).[1][3]

    • Do not mix this waste with acids, bases, oxidizers, or aqueous waste.[1]

Phase 2: Container Labeling

Proper labeling is a regulatory requirement and essential for safety. The waste container must be labeled before or at the moment the first drop of waste is added.[12]

  • Affix a "Hazardous Waste" Tag: Use the official tag provided by your institution's Environmental Health & Safety (EHS) department.[3]

  • Complete the Tag Information:

    • Generator Information: Fill in your name, lab location (building and room number), and contact information.

    • Contents: List the full chemical name: "Ethyl 1-bromo-4-oxo-4H-quinolizine-3-carboxylate." Do not use abbreviations or chemical formulas.[12] List all other constituents and their approximate percentages if it is a mixed waste stream.

    • Hazards: Check all applicable hazard boxes (e.g., "Toxic," "Irritant").[3]

Phase 3: Accumulation and Storage

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.[3][9]

  • Location: The SAA must be at or near the point of generation and under the control of the laboratory personnel.

  • Secondary Containment: Place the waste container in a larger, chemically resistant secondary container (like a spill tray or tub) to contain any potential leaks.[10]

  • Container Management: Keep the waste container closed at all times except when actively adding waste.[9][12] Do not overfill; stop at about 75-80% capacity to allow for expansion and prevent spills.[10]

  • Segregation in Storage: Store the halogenated waste container away from incompatible materials, particularly strong acids, bases, and oxidizers.[8]

Phase 4: Requesting Final Disposal

Once the container is nearly full or if you are generating no more of this waste, arrange for its disposal.

  • Contact EHS: Follow your institution's specific procedure to request a waste pickup. This is often done through an online form or by calling the EHS office directly.[3][9]

  • Prepare for Pickup: Ensure the waste tag is fully and accurately completed and the container is securely sealed.

The overall disposal workflow is summarized in the diagram below.

DisposalWorkflow start_end start_end process_step process_step decision_point decision_point critical_info critical_info storage_step storage_step start Start: Waste Generated ppe 1. Don Required PPE (Goggles, Gloves, Lab Coat) start->ppe select_container 2. Select 'Halogenated Organic Waste' Container ppe->select_container label_container 3. Affix & Complete Hazardous Waste Tag select_container->label_container add_waste 4. Add Waste in Fume Hood label_container->add_waste store 5. Store in SAA with Secondary Containment add_waste->store check_full Container >75% Full? store->check_full keep_closed Keep Container Closed When Not in Use store->keep_closed check_full->store No request_pickup 6. Request EHS Pickup check_full->request_pickup Yes end End: EHS Collects for Final Disposal request_pickup->end

Sources

Handling

Personal protective equipment for handling Ethyl 1-bromo-4-oxo-4H-quinolizine-3-carboxylate

<_ a a> Comprehensive Safety and Handling Guide for Ethyl 1-bromo-4-oxo-4H-quinolizine-3-carboxylate For Researchers, Scientists, and Drug Development Professionals Hazard Assessment: A Structural Approach Given the abse...

Author: BenchChem Technical Support Team. Date: January 2026

<_ a a> Comprehensive Safety and Handling Guide for Ethyl 1-bromo-4-oxo-4H-quinolizine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Hazard Assessment: A Structural Approach

Given the absence of a specific Safety Data Sheet (SDS) for Ethyl 1-bromo-4-oxo-4H-quinolizine-3-carboxylate, a risk assessment has been conducted based on its constituent chemical moieties.[1][2][3][4][5] It is prudent to treat this compound as hazardous until its toxicological properties are fully understood.[1]

  • Quinolizine Core: The quinolizine ring system is a heterocyclic aromatic structure. Related compounds, such as quinoline, are known to be harmful if swallowed, can cause skin and eye irritation, and may have long-term health effects.[6][7][8]

  • Organic Bromide: The presence of a bromine atom classifies this compound as a halogenated organic.[9] Organic bromides can be toxic, and some have been associated with long-term health risks.[10][11] Bromine-containing compounds can also be corrosive to tissues.[12]

  • α,β-Unsaturated Ketone: The 4-oxo group adjacent to a double bond within the quinolizine ring system forms an α,β-unsaturated ketone. These are known Michael acceptors, which can react with biological nucleophiles, and are often associated with respiratory and skin irritation.[13][14]

  • Ethyl Ester: While ethyl esters are common in organic chemistry, they can be flammable and may cause irritation upon contact.[15][16][17][18][19]

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is mandatory when handling Ethyl 1-bromo-4-oxo-4H-quinolizine-3-carboxylate to mitigate the risks of exposure through inhalation, skin contact, and eye contact.[20][21][22][23][24]

PPE Component Specifications and Rationale
Eye and Face Protection Chemical splash goggles are required at all times.[15] For procedures with a higher risk of splashing or aerosol generation, a face shield should be worn in addition to goggles.[22]
Hand Protection Chemical-resistant gloves are mandatory. Given the compound's structure, nitrile gloves are a suitable initial choice for incidental contact.[15] However, for prolonged handling or in the presence of solvents, it is crucial to consult the glove manufacturer's compatibility charts.[15] Double gloving is recommended for added protection.
Body Protection A flame-resistant lab coat, fully buttoned, is required to protect against splashes and potential fire hazards.[15][22] For larger quantities, a chemical-resistant apron over the lab coat is advised.
Footwear Closed-toe shoes are mandatory in the laboratory.[15]
Respiratory Protection All handling of the solid compound and its solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[1] If work outside a fume hood is unavoidable, a risk assessment must be performed to determine if a respirator is necessary.[20]

Operational and Handling Plan: Step-by-Step Guidance

Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring a safe working environment.

Preparation and Weighing
  • Designated Area: All handling of Ethyl 1-bromo-4-oxo-4H-quinolizine-3-carboxylate should occur in a designated area within a chemical fume hood.

  • Weighing: When weighing the solid, use a balance inside the fume hood or a powder-containment hood. Use anti-static weighing paper or a container to prevent dispersal of the powder.

  • Labeling: All containers holding the compound must be clearly labeled with its full chemical name and appropriate hazard warnings.[25]

Solution Preparation and Reactions
  • Solvent Addition: Add solvents slowly to the solid to avoid splashing and aerosol generation.

  • Temperature Control: If the reaction is exothermic, have an ice bath readily available for cooling.

  • Closed System: Whenever possible, conduct reactions in a closed system to contain any volatile byproducts.

Post-Reaction Work-up and Purification
  • Quenching: Quench reactions carefully, especially if reactive reagents were used.

  • Extraction and Chromatography: Perform all extractions and column chromatography within the fume hood. Ensure that the collection vessels are properly labeled.

Spill and Emergency Procedures

Minor Spills (Solid or Solution)
  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate: If necessary, evacuate the immediate area.

  • Containment: Wearing appropriate PPE, contain the spill with an inert absorbent material such as vermiculite or sand.[26]

  • Cleanup: Carefully sweep or scoop the absorbed material into a labeled hazardous waste container.[27]

  • Decontamination: Clean the spill area with an appropriate solvent, followed by soap and water.

Major Spills
  • Evacuate: Evacuate the laboratory immediately and alert your institution's emergency response team.

  • Isolate: Close the laboratory doors to contain the spill.

  • Report: Report the incident to your supervisor and the appropriate safety personnel.

Disposal Plan: Responsible Waste Management

Proper disposal of Ethyl 1-bromo-4-oxo-4H-quinolizine-3-carboxylate and its associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation: As a halogenated organic compound, all waste containing this substance must be collected in a designated, labeled "Halogenated Organic Waste" container.[9][27][28][29] Do not mix with non-halogenated waste.[30]

  • Container Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name of the compound, and any other components in the waste stream.[27][29]

  • Container Management: Keep the waste container closed except when adding waste.[27] Store it in a secondary containment bin in a well-ventilated area.

  • Disposal Request: Follow your institution's procedures for hazardous waste pickup.

Workflow and Safety Diagram

The following diagram illustrates the key stages of handling Ethyl 1-bromo-4-oxo-4H-quinolizine-3-carboxylate, emphasizing the integration of safety measures at each step.

G cluster_prep Preparation cluster_handling Handling & Reaction cluster_disposal Waste Disposal cluster_safety Continuous Safety Measures prep Don PPE weigh Weigh Compound in Fume Hood prep->weigh label_prep Label All Glassware weigh->label_prep dissolve Dissolve in Solvent label_prep->dissolve react Perform Reaction dissolve->react workup Work-up and Purify react->workup collect_solid Collect Solid Waste workup->collect_solid collect_liquid Collect Liquid Waste workup->collect_liquid label_waste Label Halogenated Waste collect_solid->label_waste collect_liquid->label_waste dispose Request Disposal label_waste->dispose fume_hood Work in Fume Hood spill_kit Spill Kit Accessible emergency_plan Know Emergency Plan

Caption: Workflow for handling Ethyl 1-bromo-4-oxo-4H-quinolizine-3-carboxylate.

Conclusion

The safe handling of novel chemical compounds like Ethyl 1-bromo-4-oxo-4H-quinolizine-3-carboxylate is paramount in a research and development setting. By understanding the potential hazards based on its chemical structure and adhering to the stringent PPE, operational, and disposal protocols outlined in this guide, researchers can mitigate risks and maintain a safe laboratory environment. Always consult your institution's specific safety guidelines and Chemical Hygiene Plan.[31][32][33]

References

  • European Chemicals Agency. (n.d.). Guidance on Information Requirements and Chemical Safety Assessment. ECHA. Retrieved from [Link]

  • The Acta Group. (2009, November 3). ECHA Publishes Concise Guidance on Chemical Safety Assessment. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. OSHA. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Laboratories - Overview. OSHA. Retrieved from [Link]

  • ASPR. (n.d.). OSHA Standards for Biological Laboratories. Retrieved from [Link]

  • Compliancy Group. (2023, September 18). OSHA Laboratory Standard. Retrieved from [Link]

  • Office of Clinical and Research Safety. (n.d.). The Laboratory Standard. Retrieved from [Link]

  • European Chemicals Agency. (n.d.). Guidance documents. ECHA. Retrieved from [Link]

  • Lexgo.be. (n.d.). ECHA publishes guidance on chemical safety assessment. Retrieved from [Link]

  • National Institute of Advanced Industrial Science and Technology. (n.d.). Key Points for Chemical Safety Assessment in REACH (Draft). Retrieved from [Link]

  • Unknown. (n.d.). Hazardous Waste Segregation. Retrieved from [Link]

  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

  • Unknown. (n.d.). Novel Chemicals with Unknown Hazards SOP. Retrieved from [Link]

  • Capot Chemical. (n.d.). ethyl 1-bromo-4-oxo-4H-quinolizine-3-carboxylate. Retrieved from [Link]

  • Campus Operations. (n.d.). Halogenated Solvents in Laboratories. Retrieved from [Link]

  • SmartLabs. (n.d.). Esterification. Retrieved from [Link]

  • American Chemical Society. (n.d.). Chemical Risk Assessment and Regulatory Decision Making. Retrieved from [Link]

  • Safety & Risk Services. (n.d.). Organic Solvent Waste Disposal. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Modernization of chemical risk assessment to make use of novel toxicological data. Retrieved from [Link]

  • National Research Council (US) Committee on Applications of Toxicogenomic Technologies to Predictive Toxicology. (2007). Applications of Toxicogenomic Technologies to Predictive Toxicology and Risk Assessment. National Academies Press (US). Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Bromine - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • Lab Alley. (n.d.). Safety Data Sheet: Acetic acid ethyl ester. Retrieved from [Link]

  • ResearchGate. (n.d.). New approaches to risk assessment of chemical mixtures. Retrieved from [Link]

  • Washington State University. (n.d.). Ethyl Acetate Safety Information. Retrieved from [Link]

  • Unknown. (n.d.). Chemical Safety: Personal Protective Equipment. Retrieved from [Link]

  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]

  • Dartmouth Environmental Health and Safety. (n.d.). Personal Protective Equipment in Chemistry. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: quinoline. Retrieved from [Link]

  • Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals. Retrieved from [Link]

  • Chemical Safety Facts. (n.d.). Personal Protective Equipment and Chemistry. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Acetic acid ethyl ester. Retrieved from [Link]

  • Angene Chemical. (2025, August 1). Safety Data Sheet. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Inhalation toxicity studies of the alpha,beta-unsaturated ketones. Retrieved from [Link]

  • Unknown. (n.d.). Ethyl 4-Oxo-4H-quinolizine-3-carboxlate. Retrieved from [Link]

  • Chemical Research in Toxicology. (n.d.). Formation of Categories from Structure−Activity Relationships To Allow Read-Across for Risk Assessment: Toxicity of α,β-Unsaturated Carbonyl Compounds. Retrieved from [Link]

  • Reddit. (2025, June 15). What are some safety tips when handling bromine aside from the basic ppe and a respirator/fume hood and also will the vapor harm the envoirment or linger in an area. Retrieved from [Link]

  • PubMed. (n.d.). Mortality of workers potentially exposed to organic and inorganic brominated chemicals, DBCP, TRIS, PBB, and DDT. Retrieved from [Link]

  • ResearchGate. (n.d.). The Trouble with Bromine: Health and Environmental Impacts of Organobromine Compounds. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 1-bromo-4-oxo-4H-quinolizine-3-carboxylate
Reactant of Route 2
Ethyl 1-bromo-4-oxo-4H-quinolizine-3-carboxylate
© Copyright 2026 BenchChem. All Rights Reserved.